molecular formula C7H7Cl3NO3PS B1668853 Chlorpyrifos-methyl CAS No. 5598-13-0

Chlorpyrifos-methyl

Numéro de catalogue: B1668853
Numéro CAS: 5598-13-0
Poids moléculaire: 322.5 g/mol
Clé InChI: HRBKVYFZANMGRE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Chlorpyrifos methyl appears as colorless crystals. Corrosive to copper, brass, iron, and tin plate. Used as an insecticide.
Chlorpyrifos-methyl is an organic thiophosphate that is O,O-dimethyl hydrogen phosphorothioate in which the hydrogen of the hydroxy group has been replaced by a 3,5,6-trichloropyridin-2-yl group. It has a role as an agrochemical, an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an environmental contaminant, a xenobiotic, an acaricide and an insecticide. It is an organic thiophosphate and a chloropyridine.
This compound is a synthetic organophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a volatile and non-persistent white to pale yellow solid with a slight mercaptan odor, and exposure occurs by inhalation, ingestion, or contact.
This compound is a pyridine organothiophosphate insecticide. It is a general use organophosphate insecticide registered in 1985 for use on stored grain (for protection of stored food, feed oil, and seed grains against injury from stored grain weevils, moths, borers, beetles and mealworms including granary weevil, rice weevil, red flour beetle, confused flour beetle, saw-toothed grain beetle, Indian meal moth, and Angoumois grain moth, lessor grain borers), seed treatment, grain bin and warehouse. This compound can cause cholinesterase inhibition in humans;  that is, it can overstimulate the nervous system causing nausea, dizziness, confusion, and at very high exposures (e.g., accidents or major spills), respiratory paralysis and death. In addition, systemic toxicity may include body weight loss, decreased food consumption, liver, kidney and adrenal pathology.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

dimethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane
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InChI

InChI=1S/C7H7Cl3NO3PS/c1-12-15(16,13-2)14-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3
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InChI Key

HRBKVYFZANMGRE-UHFFFAOYSA-N
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Canonical SMILES

COP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl
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Molecular Formula

C7H7Cl3NO3PS
Record name CHLORPYRIFOS METHYL
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DSSTOX Substance ID

DTXSID6032352
Record name Chlorpyrifos-methyl
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Molecular Weight

322.5 g/mol
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Physical Description

Chlorpyrifos methyl appears as colorless crystals. Corrosive to copper, brass, iron, and tin plate. Used as an insecticide., White or amber solid; [HSDB] Colorless solid; [CAMEO]
Record name CHLORPYRIFOS METHYL
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Flash Point

182 °C (Cleveland open cup)
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Solubility

In water, 4.0 mg/L at 25 °C, In water, 4.76 mg/L at 20 °C, In acetone > 400; methanol 190; hexane 120 (all in g/kg at 20 °C)
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Density

1.64 at 23 °C
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Vapor Pressure

0.0000422 [mmHg], 3 mPa (2.25X10-5 mm Hg) at 25 °C
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Color/Form

White crystals, Amber solid cake

CAS No.

5598-13-0
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Melting Point

45.5-46.5 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chlorpyrifos-Methyl in Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorpyrifos-methyl is a broad-spectrum organophosphate insecticide that exerts its toxic effects on insects through the inhibition of the critical enzyme acetylcholinesterase (AChE). This guide provides a detailed examination of the molecular mechanisms underlying the action of this compound, from its metabolic activation to its impact on the insect nervous system. Furthermore, it delves into the primary mechanisms of insecticide resistance, provides detailed experimental protocols for key biochemical assays, and presents quantitative data on its inhibitory potency. Visual diagrams of key pathways and workflows are included to facilitate a comprehensive understanding of this insecticide's mode of action.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of this compound is the enzyme acetylcholinesterase (AChE), which is essential for the proper functioning of the central nervous system in insects.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid at cholinergic synapses.[3] This enzymatic degradation terminates the nerve impulse, allowing the postsynaptic neuron to repolarize and prepare for the next signal.

Metabolic Activation to Chlorpyrifos-Oxon

This compound in its original form is a phosphorothioate, which is a relatively weak inhibitor of AChE.[4] Its potent insecticidal activity is dependent on its metabolic activation within the insect's body to its oxygen analog, chlorpyrifos-oxon.[4][5] This bioactivation is an oxidative desulfuration reaction, where the sulfur atom is replaced by an oxygen atom, catalyzed by cytochrome P450 monooxygenases.[5][6]

Irreversible Inhibition of Acetylcholinesterase

Chlorpyrifos-oxon is a potent, irreversible inhibitor of AChE.[4] It acts by phosphorylating a serine hydroxyl group within the active site of the AChE enzyme.[1] This phosphorylation forms a stable, covalent bond that effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.

The accumulation of acetylcholine in the synaptic cleft leads to the continuous stimulation of postsynaptic receptors, resulting in a state of hyperexcitation of the insect's nervous system.[7][8] This uncontrolled nerve firing leads to tremors, convulsions, paralysis, and ultimately, the death of the insect.[1]

Quantitative Data: Inhibitory Potency

The inhibitory potency of chlorpyrifos-oxon against acetylcholinesterase is a key determinant of its insecticidal efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize available data, though it is important to note that these values can vary significantly between different insect species and the specific experimental conditions.

Insect SpeciesTissue/Enzyme SourceInhibitorIC50Citation
Tuta absolutaWhole body homogenateChlorpyrifos-oxonNot specified, but resistance associated with reduced sensitivity[9]
Planorbarius corneus (aquatic snail)Whole organism homogenateChlorpyrifos-oxon34 µg/L[10]
Species/Enzyme SourceInhibitorBimolecular Inhibitory Rate Constant (k_i) (M⁻¹min⁻¹)Citation
Recombinant Human AChEChlorpyrifos-oxon9.3 x 10⁶[11]
Fetal Bovine Serum AChEChlorpyrifos-oxon2.2 x 10⁶[11]
Human RBC AChEChlorpyrifos-oxon3.8 x 10⁶[11]
Torpedo AChEChlorpyrifos-oxon8.0 x 10⁶[11]
Recombinant Mouse AChEChlorpyrifos-oxon5.1 x 10⁶[11]
Rat Brain AChE (at 1-100 nM)Chlorpyrifos-oxon1.24 x 10⁷ (converted from 0.206 nM⁻¹h⁻¹)[12]
Rat Brain AChE (at 1 pM)Chlorpyrifos-oxon9.0 x 10⁹ - 1.08 x 10¹⁰ (converted from 150-180 nM⁻¹h⁻¹)[12]

Note: Data for a wide range of insect species is limited in the publicly available literature. The provided data from non-insect sources illustrates the potent inhibitory nature of chlorpyrifos-oxon.

Mechanisms of Insecticide Resistance

The widespread use of this compound has led to the development of resistance in many insect populations. The primary mechanisms of resistance fall into two main categories: target-site insensitivity and enhanced metabolic detoxification.

Target-Site Insensitivity

This form of resistance results from mutations in the gene encoding for acetylcholinesterase (ace). These mutations lead to alterations in the amino acid sequence of the enzyme's active site, reducing its affinity for chlorpyrifos-oxon.[1] As a result, higher concentrations of the insecticide are required to achieve the same level of enzyme inhibition, rendering the insect less susceptible.

Metabolic Resistance

Metabolic resistance involves the increased production or efficiency of detoxification enzymes that can break down or sequester this compound and its active metabolite before they reach their target site. The three major enzyme families involved are:

  • Cytochrome P450 Monooxygenases (P450s): These enzymes can detoxify insecticides through oxidative metabolism.[13]

  • Esterases (ESTs): Carboxylesterases can hydrolyze the ester bonds in organophosphates, rendering them non-toxic.[14][15]

  • Glutathione (B108866) S-Transferases (GSTs): GSTs catalyze the conjugation of glutathione to the insecticide, facilitating its detoxification and excretion.[16][17]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure AChE activity and its inhibition.[9][18]

Principle: Acetylthiocholine (ATC) is used as a substrate for AChE. The hydrolysis of ATC by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water, prepare fresh)

  • AChE enzyme preparation (from insect homogenate)

  • Chlorpyrifos-oxon (or other inhibitor) stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the inhibitor.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL inhibitor solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and inhibitor/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cytochrome P450 Activity Assay

Principle: This assay often uses a model substrate, such as 7-ethoxycoumarin, which is metabolized by P450s to a fluorescent product. The rate of fluorescence increase is proportional to the P450 activity.[4][19]

Procedure Outline:

  • Homogenize insect tissue (e.g., individual aphids) in a microplate well with phosphate buffer.

  • Add the substrate (e.g., 7-ethoxycoumarin).

  • Incubate for a specific time at room temperature.

  • Stop the reaction by adding a glycine (B1666218) buffer-ethanol mixture.

  • Measure the fluorescence of the product using a microplate reader.

Esterase Activity Assay

Principle: This colorimetric assay typically uses α-naphthyl acetate (B1210297) (α-NA) as a substrate. Esterases hydrolyze α-NA to α-naphthol, which then reacts with a dye, such as Fast Blue B, to produce a colored product that can be measured spectrophotometrically.[14][15]

Procedure Outline:

  • Homogenize individual insects in a phosphate buffer.

  • Centrifuge the homogenate and use the supernatant as the enzyme source.

  • In a microplate well, combine the enzyme source with a substrate solution containing α-NA and Fast Blue B.

  • Incubate for a specific time.

  • Measure the absorbance at a specific wavelength (e.g., 600 nm).

Glutathione S-Transferase (GST) Activity Assay

Principle: This assay measures the conjugation of reduced glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), catalyzed by GSTs. The formation of the resulting conjugate can be monitored by an increase in absorbance at 340 nm.[16][20]

Procedure Outline:

  • Prepare an assay cocktail containing phosphate buffer, CDNB, and GSH.

  • In a cuvette or microplate well, add the assay cocktail.

  • Add the insect homogenate (enzyme source) to initiate the reaction.

  • Measure the increase in absorbance at 340 nm over time.

Visualizations

Cholinergic_Synaptic_Transmission cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron action_potential Action Potential Arrives ca_channels Voltage-gated Ca²⁺ Channels Open action_potential->ca_channels ca_influx Ca²⁺ Influx ca_channels->ca_influx vesicles Synaptic Vesicles (containing ACh) ca_influx->vesicles fusion Vesicle Fusion and ACh Release vesicles->fusion ach_diffuse Acetylcholine (ACh) Diffuses fusion->ach_diffuse ache Acetylcholinesterase (AChE) ach_diffuse->ache receptors ACh Receptors ach_diffuse->receptors hydrolysis ACh Hydrolysis ache->hydrolysis choline_reuptake Choline Reuptake hydrolysis->choline_reuptake na_channels Na⁺ Channels Open receptors->na_channels depolarization Depolarization (New Action Potential) na_channels->depolarization

Caption: Cholinergic Synaptic Transmission Pathway.

Chlorpyrifos_Methyl_MOA cluster_insect Insect Body cluster_synapse Cholinergic Synapse cpf_methyl This compound (P=S) p450 Cytochrome P450 Monooxygenases cpf_methyl->p450 cpf_oxon Chlorpyrifos-oxon (P=O) p450->cpf_oxon Oxidative Desulfuration ache Acetylcholinesterase (AChE) cpf_oxon->ache inhibition Irreversible Inhibition ache->inhibition ach_accumulation Acetylcholine Accumulation inhibition->ach_accumulation hyperexcitation Continuous Nerve Stimulation ach_accumulation->hyperexcitation death Insect Death hyperexcitation->death

Caption: Mechanism of Action of this compound.

AChE_Assay_Workflow start Start plate_prep Prepare 96-well Plate (Blank, Control, Samples) start->plate_prep reagent_add Add Buffer, AChE, DTNB, and Inhibitor/Solvent plate_prep->reagent_add pre_incubate Pre-incubate (10 min at 25°C) reagent_add->pre_incubate add_substrate Add Acetylthiocholine (ATCI) to all wells pre_incubate->add_substrate kinetic_read Kinetic Measurement (Absorbance at 412 nm) add_substrate->kinetic_read data_analysis Data Analysis kinetic_read->data_analysis calc_rate Calculate Rate (ΔAbs/min) data_analysis->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50 end End determine_ic50->end

Caption: Experimental Workflow for AChE Inhibition Assay.

References

Physicochemical Properties of Chlorpyrifos-methyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpyrifos-methyl is a broad-spectrum organophosphate insecticide.[1][2] A comprehensive understanding of its physicochemical properties is paramount for assessing its environmental fate, toxicology, and for the development of effective and safe formulations. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, details the experimental methodologies used for their determination, and illustrates the interplay of these properties in determining its environmental distribution.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for understanding its behavior.

PropertyValueUnitsConditions
Molecular Formula C₇H₇Cl₃NO₃PS--
Molecular Weight 322.5 g/mol -
Physical State Granular crystalline solid-Ambient
Color White/Colorless--
Odor Mild mercaptan-like--
Melting Point 45.5 - 46.5°C-
Boiling Point Decomposes before boiling°C-
Vapor Pressure 4.22 x 10⁻⁵mm Hg25 °C
Water Solubility 4.0mg/L25 °C
Solubility in Organic Solvents
   Acetone>400g/kg20 °C
   Methanol190g/kg20 °C
   Hexane120g/kg20 °C
Octanol-Water Partition Coefficient (log Kow) 4.31--
Henry's Law Constant 2.4 x 10⁻⁶atm·m³/molEstimated

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound follows internationally recognized standardized methods, such as those published by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories.

Melting Point Determination

The melting point is a critical indicator of a substance's purity. For a crystalline solid like this compound, a sharp melting range is expected.

Methodology: Capillary Method (based on OECD Guideline 102)

  • Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded as the melting range.

  • Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube), a calibrated thermometer, and capillary tubes.

  • Procedure:

    • A small amount of dry this compound is finely powdered.

    • The open end of a capillary tube is pressed into the powder, and the tube is tapped to pack the sample to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

    • The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1°C per minute.

    • The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded.

Vapor Pressure Determination

Vapor pressure is a key determinant of a substance's volatility and its tendency to move from a solid or liquid phase into the atmosphere.

Methodology: Gas Saturation Method (based on OECD Guideline 104)

  • Principle: A stream of an inert gas is passed over the substance at a sufficiently slow rate to ensure saturation of the gas with the substance's vapor. The amount of the substance transported by the gas is determined, and from this, the vapor pressure is calculated.

  • Apparatus: A constant temperature bath, a saturation column containing the test substance on an inert support, a system for controlling and measuring the gas flow, and a trapping system to collect the vaporized substance.

  • Procedure:

    • The test substance is coated onto an inert support material and packed into a saturation column.

    • The column is placed in a constant temperature bath to maintain a precise temperature.

    • A controlled flow of an inert gas (e.g., nitrogen) is passed through the column. The flow rate is kept low to ensure equilibrium is reached between the condensed and vapor phases.

    • The gas exiting the column, now saturated with the vapor of this compound, is passed through a trapping system (e.g., a sorbent tube).

    • The amount of substance collected in the trap over a specific time is quantified using a suitable analytical method (e.g., gas chromatography).

    • The vapor pressure is calculated from the mass of the substance collected, the volume of gas passed through the column, and the temperature.

Water Solubility Determination

Water solubility is a critical factor influencing the environmental transport and bioavailability of a substance.

Methodology: Flask Method (based on OECD Guideline 105)

  • Principle: An excess amount of the solid substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined.

  • Apparatus: A constant temperature shaker or water bath, flasks with stoppers, and an analytical instrument to measure the concentration of the solute.

  • Procedure:

    • A sufficient amount of this compound is added to a flask containing a known volume of distilled water to create a saturated solution with an excess of the solid.

    • The flask is sealed and agitated in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After agitation, the solution is allowed to stand to allow the undissolved solid to settle.

    • A sample of the aqueous phase is carefully removed, ensuring no solid particles are included (centrifugation or filtration may be necessary).

    • The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Octanol-Water Partition Coefficient (Kow) Determination

The octanol-water partition coefficient is a measure of a substance's lipophilicity and is a key parameter for predicting its potential for bioaccumulation.

Methodology: Shake Flask Method (based on OECD Guideline 107)

  • Principle: The substance is dissolved in a two-phase system of n-octanol and water. The system is shaken to allow the substance to partition between the two phases until equilibrium is reached. The concentrations of the substance in both phases are then measured.

  • Apparatus: A mechanical shaker, centrifuge, and an analytical instrument for concentration determination.

  • Procedure:

    • n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

    • A known amount of this compound is dissolved in either the n-octanol or water phase.

    • The two phases are combined in a vessel and shaken in a mechanical shaker at a constant temperature until partitioning equilibrium is achieved.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • Aliquots are taken from both the n-octanol and water layers.

    • The concentration of this compound in each phase is determined analytically.

    • The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).

Environmental Fate and Physicochemical Properties

The physicochemical properties of this compound are intrinsically linked to its behavior and distribution in the environment. The following diagram illustrates these relationships.

G cluster_props Physicochemical Properties cluster_fate Environmental Fate WaterSolubility Water Solubility (Low) Leaching Leaching to Groundwater (Low Potential) WaterSolubility->Leaching Inversely influences SoilAdsorption Adsorption to Soil/Sediment (High) WaterSolubility->SoilAdsorption Inversely influences VaporPressure Vapor Pressure (Low) Volatilization Volatilization (Low Potential) VaporPressure->Volatilization Directly influences LogKow log Kow (High) Bioaccumulation Bioaccumulation (High Potential) LogKow->Bioaccumulation Directly influences LogKow->SoilAdsorption Directly influences Stability Chemical Stability Degradation Degradation Stability->Degradation Influences rate of

References

An In-depth Technical Guide to the Synthesis Pathway of Chlorpyrifos-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathway for Chlorpyrifos-methyl, a broad-spectrum organophosphate insecticide. The synthesis is a multi-step process culminating in the coupling of two key intermediates: 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and O,O-dimethyl phosphorochloridothioate. This document details the experimental protocols for the synthesis of these precursors and the final product, supported by quantitative data and a visual representation of the synthetic route. The information is intended for a technical audience in the fields of chemical research and development.

Introduction

This compound, with the IUPAC name O,O-dimethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate (B77711), is an effective insecticide known for its contact and stomach action.[1] Its synthesis is a well-established process in industrial chemistry, involving the preparation of a chlorinated pyridinol intermediate followed by its reaction with a phosphorothioate derivative. Understanding the nuances of this synthesis is critical for process optimization, impurity profiling, and the development of related compounds.

Overall Synthesis Pathway

The most common and industrially significant route to this compound involves a two-stage process. The first stage is the synthesis of the key intermediate, 3,5,6-trichloro-2-pyridinol (TCP). The second stage is the condensation of TCP with O,O-dimethyl phosphorochloridothioate to yield the final product.

Chlorpyrifos_Methyl_Synthesis cluster_0 Stage 1: Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP) cluster_1 Stage 2: Synthesis of O,O-Dimethyl Phosphorochloridothioate cluster_2 Stage 3: Final Condensation TCP_Start 2,3,5,6-Tetrachloropyridine (B1294921) TCP_Product 3,5,6-Trichloro-2-pyridinol (TCP) TCP_Start->TCP_Product KOH, H₂O, Phase-Transfer Catalyst 120°C TCP_Na Sodium 3,5,6-trichloro-2-pyridinoate TCP_Product->TCP_Na NaOH PSCl3 Thiophosphoryl Chloride (PSCl₃) OMPD O-Methyl Phosphorodichloridothioate PSCl3->OMPD 0-10°C Methanol (B129727) Methanol Methanol->OMPD 0-10°C DMPCT O,O-Dimethyl Phosphorochloridothioate OMPD->DMPCT -5 to 5°C, CH₂Cl₂ Methyl_Lye "Methyl Lye" (CH₃ONa) Methyl_Lye->DMPCT -5 to 5°C, CH₂Cl₂ Chlorpyrifos_Methyl This compound DMPCT->Chlorpyrifos_Methyl Condensation TCP_Na->Chlorpyrifos_Methyl Condensation

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocols

Stage 1: Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP)

Two primary routes for the synthesis of TCP are prevalent: from 2,3,5,6-tetrachloropyridine and from 2-chloro-6-methoxypyridine (B123196).

Method A: From 2,3,5,6-Tetrachloropyridine

This method involves the alkaline hydrolysis of 2,3,5,6-tetrachloropyridine, often facilitated by a phase-transfer catalyst.

Experimental Protocol:

  • To a three-necked flask, add 2,3,5,6-tetrachloropyridine (43.4 g, 0.2 mol) and deionized water (240 mL).

  • Heat the mixture to 95°C with stirring.

  • Slowly add potassium hydroxide (B78521) (39.53 g, 0.60 mol, 85% purity) to adjust the pH of the reaction solution to 9.5-10.

  • Maintain the temperature and stirring for 30 minutes.

  • Filter the hot solution to remove any insoluble impurities.

  • Transfer the filtrate to a 500 mL autoclave and add potassium hydroxide (0.18 g) and benzyltrimethylammonium (B79724) chloride (as a phase-transfer catalyst).

  • Seal the autoclave, stir the reaction mixture, and heat to 120°C for 4 hours.

  • After cooling to 25°C, adjust the pH to 4.0-4.5 with a 15% hydrochloric acid solution.

  • Filter the resulting solid, wash with deionized water, and dry to obtain 3,5,6-trichloropyridin-2(1H)-one.[2]

ParameterValue
Starting Material2,3,5,6-Tetrachloropyridine
Key ReagentsPotassium Hydroxide, Benzyltrimethylammonium Chloride
SolventWater
Temperature95°C followed by 120°C
Reaction Time0.5 hours followed by 4 hours
Yield35.9 g
Purity99.08% (by Gas Chromatography)

Method B: From 2-Chloro-6-methoxypyridine

This route involves the hydrolysis of 2-chloro-6-methoxypyridine to 6-chloro-1H-pyridine-2-on, followed by chlorination.

Experimental Protocol:

  • In a 10-liter three-neck flask, vigorously stir a mixture of 2-chloro-6-methoxypyridine (861 g, 6 mol) and water (100 ml).

  • Over 2.5 hours, add concentrated hydrochloric acid (1167 g, 12 mol) at regular intervals.

  • Heat the mixture to reflux for 16 hours for the secondary reaction.

  • Add 5000 ml of a 60% acetic acid solution.

  • Pass chlorine gas (980 g) into the gas space above the solution over 7 hours, maintaining the reaction temperature at 20-25°C by cooling.

  • After the addition of chlorine is complete, add 20 g of sodium hydrogen sulfite (B76179) and stir for an additional 15 minutes.

  • At 20-30°C, add 1120 g of 50% soda lye.

  • Siphon off the product, wash with water until the filtrate is neutral, and dry at 100°C.[3]

ParameterValue
Starting Material2-Chloro-6-methoxypyridine
Key ReagentsHydrochloric Acid, Chlorine, Acetic Acid, Sodium Hydroxide
TemperatureReflux, then 20-25°C
Reaction Time16 hours (hydrolysis), 7 hours (chlorination)
Yield1100 g (93% of theoretical)
Melting Point175°C
Stage 2: Synthesis of O,O-Dimethyl Phosphorochloridothioate

This intermediate is typically prepared in a multi-step process starting from thiophosphoryl chloride.

Experimental Protocol:

  • Step 1: O-Methyl Phosphorodichloridothioate Formation: In a suitable reactor, charge pre-cooled thiophosphoryl chloride (PSCl₃, 99.5% pure). Add pre-cooled methanol (4 molar ratio) at a controlled rate over 3 hours while maintaining the temperature at 0-10°C. After the addition is complete, continue stirring for 2-3 hours. The reaction progress is monitored by checking for the reduction of PSCl₃ (<0.5%) and the formation of the mono-ester (>95%). The product is then washed with water.[4]

  • Step 2: O,O-Dimethyl Phosphorochloridothioate Formation: Charge the O-Methyl Phosphorodichloridothioate to a reactor and dilute with dichloromethane (B109758) (CH₂Cl₂). Adjust the temperature to -5 to 5°C. Add "Methyl lye" (a solution of sodium methoxide, 1.1 equivalent) over 2-3 hours while maintaining the temperature. Stir for 1 hour and monitor the reaction by gas chromatography. After completion, the phases are separated to yield a solution of O,O-dimethyl phosphorochloridothioate in CH₂Cl₂.[4]

ParameterValue
Starting MaterialThiophosphoryl Chloride (PSCl₃)
Key ReagentsMethanol, "Methyl Lye" (Sodium Methoxide)
SolventDichloromethane (CH₂Cl₂)
Temperature0-10°C (Step 1), -5 to 5°C (Step 2)
Yield (Step 2)85-88%
Purity (Step 2)94-95% (by Gas Chromatography)
Stage 3: Synthesis of this compound

The final step is the condensation of the sodium salt of 3,5,6-trichloro-2-pyridinol with O,O-dimethyl phosphorochloridothioate.

Experimental Protocol:

  • Prepare sodium 3,5,6-trichloropyridin-2-olate by reacting 3,5,6-trichloro-2-pyridinol with a stoichiometric amount of sodium hydroxide in a suitable solvent like water.

  • In a reaction vessel, dissolve a portion of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) in water.

  • Add the prepared sodium 3,5,6-trichloropyridin-2-olate and the remaining catalyst to the solvent.

  • To this mixture, add O,O-dimethyl phosphorochloridothioate and allow the reaction to proceed to form this compound.[5] The reaction is typically carried out under basic conditions.[2]

  • After the reaction is complete, the resulting product can be purified by standard procedures such as extraction and crystallization.

ParameterValue
Starting MaterialsSodium 3,5,6-trichloropyridin-2-olate, O,O-Dimethyl Phosphorochloridothioate
Key ReagentsPhase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride)
SolventWater or an organic solvent like dimethylformamide[2]
Reaction TypeCondensation

Data Presentation

Physicochemical and Spectral Data of this compound

PropertyValue
Molecular FormulaC₇H₇Cl₃NO₃PS
Molecular Weight322.53 g/mol
AppearanceColorless crystals
Melting Point45.5-46.5 °C
¹H NMR (CDCl₃, 400 MHz)
δ (ppm)7.87 (s, 1H), 4.02 (d, J=1.2 Hz, 6H)
¹³C NMR (CDCl₃, 100 MHz)
δ (ppm)150.6, 144.1, 141.2, 127.0, 120.5, 55.8

Conclusion

The synthesis of this compound is a well-defined process that relies on the efficient preparation of two key intermediates. The methodologies presented in this guide, derived from established literature and patents, provide a robust framework for the laboratory-scale synthesis of this important agrochemical. Careful control of reaction conditions, particularly temperature and pH, is crucial for achieving high yields and purity. The provided data and protocols are intended to serve as a valuable resource for researchers and professionals in the field of chemical synthesis and development.

References

The Degradation of Chlorpyrifos-methyl: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpyrifos-methyl is a broad-spectrum organophosphate insecticide used to control a wide range of pests on various crops. Understanding its environmental fate, particularly its degradation products and pathways, is crucial for assessing its ecological impact and ensuring food safety. This technical guide provides an in-depth overview of the degradation of this compound, detailing its primary metabolites, the mechanisms of degradation, and the experimental protocols used to study these processes.

Core Degradation Pathways and Products

This compound degrades in the environment through three primary pathways: hydrolysis, photolysis, and microbial degradation. These processes lead to the formation of several degradation products, with 3,5,6-trichloro-2-pyridinol (B117793) (TCP) being the most significant and frequently detected metabolite.[1][2][3][4]

Primary Degradation Products:

  • 3,5,6-trichloro-2-pyridinol (TCP): The principal and most stable metabolite, formed through the cleavage of the phosphate (B84403) ester bond of this compound.[1][2][3][4]

  • O,O-dimethyl phosphate: Formed concomitantly with TCP during hydrolysis.[1]

  • Desmethyl-chlorpyrifos-methyl: A metabolite resulting from the loss of a methyl group from the phosphate ester.[5][6][7]

  • This compound oxon: A more toxic oxidation product formed under certain environmental conditions, particularly through atmospheric degradation.[6][7][8][9]

Quantitative Data on this compound Degradation

The persistence of this compound in the environment is quantified by its half-life (DT50), which varies significantly depending on the environmental matrix and conditions such as pH, temperature, and microbial activity.

Degradation PathwayMatrixConditionHalf-life (DT50) / Degradation RatePrimary Metabolite(s)Reference(s)
Hydrolysis WaterpH 4-8, 25°C9.4 - 22.7 days3,5,6-trichloro-2-pyridinol (TCP), O,O-dimethyl phosphate[1]
WaterpH 7, 20°C21 daysTCP[10]
Water/Sediment (sandy loam)Aerobic, 20°C2.6 daysTCP[6]
Water/Sediment (clay loam)Aerobic, 20°C25.4 daysTCP[6]
Photolysis Humid Air--TCP, hydroxylated pyridinol derivatives, quinone oxidation products[1]
Atmosphere (troposphere)Reaction with OH radicals~3.5 hoursThis compound oxon, TCP[8][9]
Water/Acetonitrile (B52724) (9:1)Xenon lamp (290 nm), 20°C1.8 days (June) - 3.8 months (December)-[7]
Microbial Degradation High Organic Soil25-35°C, 100% moisture1.5 - 2.0 daysTCP[1]
Low Organic Soil15°C, 32% moisture17.7 - 33.3 daysTCP[1]
Various SoilsAerobic, Greenhouse (23-26°C)6 - 11 daysTCP, organochlorine compounds, CO2[11]
Flooded Sandy LoamAnaerobic, 15°C~8 days (for total residue)TCP[11]
Bacterial Consortium30°C, pH 7100% degradation of 50 mg/L in 6 daysTCP, 2-hydroxypyridine[8]
Bacterial Consortium C530°C, pH 790% degradation of 125 ppm in 8 days-[12]

Degradation Pathways Visualization

The following diagrams illustrate the key degradation pathways of this compound.

Chlorpyrifos_Methyl_Degradation_Pathways CP_methyl This compound TCP 3,5,6-trichloro-2-pyridinol (TCP) CP_methyl->TCP Hydrolysis, Photolysis, Microbial Degradation DMP O,O-dimethyl phosphate CP_methyl->DMP Hydrolysis Desmethyl_CP_methyl Desmethyl-chlorpyrifos-methyl CP_methyl->Desmethyl_CP_methyl Metabolism CP_methyl_oxon This compound oxon CP_methyl->CP_methyl_oxon Oxidation (Atmospheric) Further_Degradation Further Degradation (e.g., CO2) TCP->Further_Degradation Microbial Degradation

Primary degradation pathways of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Environmental Sample (Soil, Water, Plant, etc.) Extraction Extraction (e.g., QuEChERS, LLE, SPE) Sample->Extraction Cleanup Clean-up (e.g., Florisil, C18 SPE) Extraction->Cleanup Derivatization Derivatization (for GC) (e.g., MTBSTFA, BSA) Cleanup->Derivatization Optional HPLC High-Performance Liquid Chromatography (HPLC) Cleanup->HPLC GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Quantification Quantification GC_MS->Quantification Identification Metabolite Identification GC_MS->Identification HPLC->Quantification HPLC->Identification

General experimental workflow for degradation studies.

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound degradation. Below are representative protocols for sample preparation and analysis.

Protocol 1: Extraction and Analysis of this compound and TCP from Soil

This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[13]

1. Sample Extraction (QuEChERS):

  • Weigh 8 g of the soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% acetic acid.

  • Shake vigorously for 1 minute.

  • Add 6 g of anhydrous MgSO₄, 1.5 g of NaCl, and 1 g of sodium citrate (B86180) tribasic dihydrate.

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA), 150 mg of C18, and 900 mg of anhydrous MgSO₄.

  • Vortex for 1 minute.

  • Centrifuge at 6000 rpm for 5 minutes.

3. Derivatization of TCP (for GC-MS analysis):

  • Evaporate a portion of the cleaned extract to dryness under a gentle stream of nitrogen.

  • Add N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to the dried residue to form a stable derivative of TCP.[11][14]

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 10 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 260°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the objective. For this compound, characteristic ions such as m/z 125 can be monitored.[9]

Protocol 2: Extraction and Analysis of this compound and TCP from Water

This protocol utilizes liquid-liquid microextraction followed by High-Performance Liquid Chromatography (HPLC).[10][15]

1. Vortex-Assisted Surfactant-Enhanced-Emulsification Liquid-Liquid Microextraction (VSSE-LLME):

  • Place a 10 mL water sample in a centrifuge tube.

  • Add 0.4% (v/v) acetic acid and 1.0 g of NaCl.

  • Add 80 µL of 1-undecanol (B7770649) (extraction solvent) and 0.2 mmol/L of Triton X-114 (surfactant).

  • Vortex at 3000 rpm for 60 seconds to form an emulsion.

  • Centrifuge to separate the phases.

  • Cool the sample in an ice bath to solidify the floating organic droplet.

  • Transfer the solidified organic phase to a vial and allow it to melt at room temperature.

2. HPLC Analysis:

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 230 nm or a mass spectrometer for higher selectivity and sensitivity.

    • Injection Volume: 20 µL.

Protocol 3: Microbial Degradation Study in Liquid Culture

This protocol outlines a general procedure to assess the microbial degradation of this compound.[12][16]

1. Inoculum Preparation:

  • Isolate microbial strains from a contaminated site or use a known degrading consortium.

  • Grow the culture in a suitable nutrient broth overnight at the optimal temperature (e.g., 30°C) with shaking.

  • Harvest the cells by centrifugation and wash them with a sterile phosphate buffer to remove residual media.

  • Resuspend the cells in a minimal salt medium (MSM) to a desired optical density or cell count (e.g., 10^6 cells/mL).

2. Degradation Experiment:

  • Prepare flasks containing MSM amended with a known concentration of this compound (e.g., 50 mg/L).

  • Inoculate the flasks with the prepared microbial culture.

  • Include sterile controls (no inoculum) to account for abiotic degradation.

  • Incubate the flasks under optimal conditions (e.g., 30°C, pH 7) with shaking.

  • Collect samples at regular time intervals (e.g., 0, 1, 2, 4, 6 days).

3. Sample Analysis:

  • For each time point, extract this compound and its metabolites from the liquid culture using an appropriate method (e.g., liquid-liquid extraction with ethyl acetate).

  • Analyze the extracts using HPLC or GC-MS as described in the previous protocols to quantify the parent compound and its degradation products.

Conclusion

The degradation of this compound is a complex process influenced by a variety of environmental factors. The primary degradation pathways of hydrolysis, photolysis, and microbial action lead to the formation of several metabolites, most notably 3,5,6-trichloro-2-pyridinol (TCP). The persistence of this compound and its degradation products in the environment necessitates the use of robust and sensitive analytical methods for their monitoring. The detailed experimental protocols provided in this guide offer a foundation for researchers and scientists to conduct thorough investigations into the environmental fate of this widely used insecticide. A comprehensive understanding of these degradation processes is paramount for developing strategies to mitigate potential environmental contamination and ensure human health and safety.

References

Environmental Fate of Chlorpyrifos-Methyl in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpyrifos-methyl is a broad-spectrum organophosphate insecticide.[1] Its environmental fate, encompassing persistence, degradation, and mobility in soil and water, is a critical area of study for assessing its ecological impact. This technical guide provides an in-depth overview of the key processes governing the environmental behavior of this compound, with a focus on quantitative data and detailed experimental methodologies.

Degradation of this compound

This compound degrades in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation.[2][3] The primary and most significant degradation product is 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is more persistent and mobile than the parent compound.[4][5]

Degradation Pathways

The principal degradation pathways of this compound in soil and water are illustrated below. The primary pathway involves the hydrolysis of the phosphorothioate (B77711) ester bond to form TCP. Further degradation of TCP can occur, though it is generally a slower process.

Chlorpyrifos_Methyl_Degradation Chlorpyrifos_Methyl This compound TCP 3,5,6-trichloro-2-pyridinol (TCP) Chlorpyrifos_Methyl->TCP Hydrolysis, Photolysis, Microbial Degradation Metabolites Further Metabolites TCP->Metabolites Microbial Degradation CO2 CO2 Metabolites->CO2 Mineralization

Degradation pathway of this compound.

Quantitative Data on Environmental Fate

The persistence and mobility of this compound are quantified by its degradation half-life (DT50) and soil sorption coefficients (Kd and Koc). These values are influenced by various environmental factors.

Table 1: Degradation Half-life (DT50) of this compound in Soil and Water
MediumConditionsDT50 (days)Reference
SoilAerobic, Sandy Loam1.4 - 38.0[5]
SoilAerobic, Sandy Clay Loam0.63 - 17.3[5]
SoilAerobic, Loamy Sand3.6[6]
SoilMoist Tropical Soils53.3 - 77.0
SoilDry Tropical Soils49.5 - 120
SoilWet Tropical Soils63.0 - 124
WaterHydrolysis, pH 427[1]
WaterHydrolysis, pH 7, 20°C21[1]
WaterHydrolysis, pH 7, 29±1°C4.57 - 14.0[3]
WaterPhotolysis, Sunlight22.5 hours[7]
WaterPhotolysis, UV Lamp19.74 hours[7]
Table 2: Soil Sorption Coefficients of this compound
Soil TypeOrganic Carbon (%)Kd (L/kg)Koc (L/kg)Reference
Clay Soil--2783[8]
Sandy Loam0.4-6910 - 8160[9]
Silt Loam1.2-4690 - 5990[9]
Clay Loam1.4-4450 - 3420[9]
Various Soils--995 - 31,000[10]

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable data on the environmental fate of pesticides. The following sections outline the methodologies for key experiments based on OECD guidelines and other cited literature.

Soil Degradation Study (Aerobic) - Adapted from OECD 307

This protocol describes a laboratory study to assess the aerobic degradation of this compound in soil.

Soil_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization (pH, OC, texture) Soil_Collection->Soil_Characterization Application Apply Test Substance to Soil Soil_Characterization->Application Test_Substance Prepare ¹⁴C-labeled This compound Test_Substance->Application Incubation Incubate in the dark at 20°C (120 days max) Application->Incubation Trapping Trap CO₂ and Volatiles Incubation->Trapping Sampling Periodic Soil Sampling Incubation->Sampling Analysis HPLC-LSC & GC-MS Analysis Trapping->Analysis Extraction Solvent Extraction Sampling->Extraction Extraction->Analysis Data Calculate DT50 & Identify Metabolites Analysis->Data

Workflow for a soil degradation study.

Methodology:

  • Soil Preparation: Collect fresh soil, remove large debris, and sieve to a uniform particle size. Characterize the soil for properties such as pH, organic carbon content, and texture.[11]

  • Test Substance Application: Prepare a solution of ¹⁴C-labeled this compound. Apply the solution evenly to the soil samples.[11]

  • Incubation: Place the treated soil in biometer flasks or a flow-through system. Incubate in the dark at a constant temperature (e.g., 20°C) for up to 120 days. Maintain soil moisture at a consistent level.[11]

  • Trapping of Volatiles: Use traps containing appropriate solutions (e.g., sodium hydroxide) to capture evolved ¹⁴CO₂ and other volatile degradation products.[11]

  • Sampling and Extraction: At specified time intervals, collect replicate soil samples. Extract the samples using appropriate organic solvents (e.g., acetone, acetonitrile).[12][13]

  • Analysis: Analyze the soil extracts and trapping solutions to quantify the parent compound and its degradation products. High-performance liquid chromatography with liquid scintillation counting (HPLC-LSC) and gas chromatography-mass spectrometry (GC-MS) are commonly used techniques.[12][13]

  • Data Analysis: Calculate the degradation half-life (DT50) of this compound using first-order kinetics. Identify and quantify major transformation products.[11]

Water Hydrolysis Study - Adapted from OECD 111

This protocol outlines a laboratory experiment to determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Hydrolysis_Study_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Buffer_Prep Prepare Sterile Buffers (pH 4, 7, 9) Test_Solution Prepare Test Solution of This compound Buffer_Prep->Test_Solution Incubation Incubate in the dark at constant temperature Test_Solution->Incubation Sampling Collect samples at time intervals Incubation->Sampling Analysis Analyze samples by HPLC-UV or LC-MS Sampling->Analysis Calculation Calculate Hydrolysis Rate and DT50 Analysis->Calculation

Workflow for a water hydrolysis study.

Methodology:

  • Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. Prepare a stock solution of this compound in a water-miscible solvent.[14][15]

  • Incubation: Add a small volume of the stock solution to each buffer solution in sterile, sealed containers. Incubate the solutions in the dark at a constant temperature (e.g., 25°C).[14][15]

  • Sampling: At predetermined time intervals, withdraw aliquots from each container for analysis.[14][15]

  • Analysis: Analyze the samples to determine the concentration of this compound remaining. High-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS) are suitable analytical methods.[13][16][17]

  • Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the hydrolysis rate constant and the half-life (DT50) assuming pseudo-first-order kinetics.[14][15]

Soil Sorption Study - Adapted from OECD 106

This protocol describes the batch equilibrium method to determine the soil sorption coefficient (Koc) of this compound.

Methodology:

  • Soil and Solution Preparation: Use characterized soil samples. Prepare a solution of ¹⁴C-labeled this compound in 0.01 M CaCl₂.

  • Equilibration: Add a known mass of soil to a series of centrifuge tubes. Add varying concentrations of the this compound solution to the tubes. Shake the tubes for a predetermined equilibrium period (e.g., 24 hours).

  • Separation: Centrifuge the tubes to separate the soil and aqueous phases.

  • Analysis: Analyze the concentration of this compound in the aqueous phase using liquid scintillation counting. The amount sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

  • Data Analysis: Plot the amount of sorbed this compound against the equilibrium concentration in the aqueous phase to generate a sorption isotherm. Calculate the soil-water partition coefficient (Kd) from the isotherm. Normalize Kd to the soil organic carbon content to obtain the Koc value.

Conclusion

The environmental fate of this compound is governed by a complex interplay of degradation and sorption processes. It is generally considered to be of low persistence in soil and water, with its degradation leading to the formation of the more persistent metabolite, 3,5,6-trichloro-2-pyridinol. The information presented in this guide, including the quantitative data and detailed experimental protocols, provides a comprehensive resource for researchers and scientists involved in the environmental risk assessment of this insecticide.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Profile of Chlorpyrifos-methyl

Executive Summary

This compound (O,O-dimethyl O-3,5,6-trichloro-2-pyridyl phosphorothioate) is a broad-spectrum organophosphate insecticide.[1][2] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxicity.[3][4] This document provides a comprehensive toxicological profile of this compound, detailing its mechanism of action, pharmacokinetics, and toxicity across various endpoints. It includes quantitative data from key studies, detailed experimental methodologies based on international guidelines, and visual diagrams of critical pathways and workflows to support research and development activities.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of this compound is the enzyme acetylcholinesterase (AChE).[1][3] In the body, this compound is metabolically activated to its oxygen analog, this compound oxon, which is a more potent inhibitor of AChE.[3] The oxon metabolite phosphorylates a serine residue at the active site of AChE, forming a stable, inactive enzyme complex.[5] This inactivation prevents the hydrolysis of acetylcholine (ACh), leading to its accumulation at cholinergic synapses and neuromuscular junctions.[5] The resulting overstimulation of muscarinic and nicotinic receptors leads to a range of clinical signs of cholinergic toxicity, from salivation and tremors to paralysis and death at high doses.[5][6][7]

cluster_0 Normal Synaptic Transmission cluster_1 Action of this compound ACh_pre Acetylcholine (ACh) in Presynaptic Neuron ACh_syn ACh in Synaptic Cleft ACh_pre->ACh_syn Release AChE Acetylcholinesterase (AChE) ACh_syn->AChE Binding Receptor Postsynaptic Receptor ACh_syn->Receptor Binding & Signal Hydrolysis Hydrolysis Products (Choline + Acetate) AChE->Hydrolysis Hydrolysis Signal Signal Termination Hydrolysis->Signal CPM This compound CPM_Oxon This compound Oxon (Active Metabolite) CPM->CPM_Oxon Metabolic Activation AChE_inhibited Inhibited AChE CPM_Oxon->AChE_inhibited Inhibition ACh_accumulation ACh Accumulation AChE_inhibited->ACh_accumulation Prevents Hydrolysis Overstimulation Receptor Overstimulation ACh_accumulation->Overstimulation Toxicity Cholinergic Toxicity Overstimulation->Toxicity

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Pharmacokinetics: ADME Profile

This compound is rapidly and extensively absorbed following oral administration in rats.[3] It is widely distributed throughout the body and undergoes extensive metabolism. The primary metabolic pathway involves hydrolysis to 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is then conjugated, primarily with glucuronic acid.[3][8] A smaller fraction is metabolized via desmethylation.[3][8] Excretion is rapid, occurring predominantly through the urine, with a large portion eliminated within 24 hours of administration.[3]

cluster_metabolites Metabolites Ingestion Oral Ingestion Absorption Rapid GI Absorption Ingestion->Absorption Distribution Systemic Distribution (Bloodstream) Absorption->Distribution Metabolism Metabolism (Primarily Liver) Distribution->Metabolism TCP_gluc TCP-glucuronide (~69%) Metabolism->TCP_gluc Forms Desmethyl Desmethyl metabolite (~18%) Metabolism->Desmethyl Forms TCP_free Free TCP (~14%) Metabolism->TCP_free Forms Excretion Rapid Excretion TCP_gluc->Excretion To Urine Desmethyl->Excretion To Urine TCP_free->Excretion To Urine

Caption: Pharmacokinetic workflow of this compound (Absorption, Distribution, Metabolism, Excretion).

Toxicological Data Summary

The following tables summarize key quantitative data from toxicological studies on this compound.

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes.[3][8]

SpeciesRouteParameterValue (mg/kg bw)Reference
RatOralLD₅₀>2000[3][8]
RatDermalLD₅₀>2000[3][8]
RatInhalationLC₅₀>0.67 mg/L[3][8]
MouseOralLD₅₀1500[9]

Table 1: Acute Toxicity of this compound.

Repeated Dose Toxicity (NOAELs)

The most sensitive endpoints in repeated-dose studies are the inhibition of cholinesterase activity and vacuolation of the adrenal cortex.[3]

SpeciesDurationNOAEL (mg/kg bw/day)Key Effects Observed at LOAELReference
Rat2-year1.0Inhibition of brain AChE and adrenal vacuolation.[3][8]
Mouse28-day1.3Reduced brain AChE and adrenal vacuolation.[3]
Dog2-year1.0Reduced body-weight gain.[3]
Human21-day0.3No inhibition of cholinesterase activity (highest dose tested).[3]

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) from Repeated Dose Studies.

Genotoxicity and Carcinogenicity

This compound is considered unlikely to be genotoxic in vivo.[3] While a clastogenic effect was observed in an in vitro study on Chinese hamster ovary cells, subsequent in vivo assays for micronucleus formation and unscheduled DNA synthesis were negative.[3] Long-term studies in rats and mice have shown no evidence of carcinogenicity.[3]

Reproductive and Developmental Toxicity

This compound is not considered a reproductive or developmental toxicant at doses that are not maternally toxic.[3]

Study TypeSpeciesNOAEL (mg/kg bw/day)EndpointReference
Two-GenerationRat1.0Parental Toxicity (adrenal gland findings)[3]
Two-GenerationRat10.0Reproduction / Pup Development[3]
DevelopmentalRat12.5Maternal Toxicity / Pup Development[3]
DevelopmentalRabbit4.0Maternal Toxicity (reduced weight gain)[3]

Table 3: NOAELs from Reproductive and Developmental Toxicity Studies.

Detailed Experimental Protocols

The following sections describe the methodologies for key toxicological experiments, based on OECD Test Guidelines (TG).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product.

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.[10][11][12]

  • Reagents:

    • 0.1 M Phosphate (B84403) Buffer (pH 8.0).[10]

    • AChE enzyme solution (e.g., from electric eel).[10]

    • 10 mM DTNB solution in buffer.[10]

    • 14 mM ATCI (substrate) solution in deionized water (prepare fresh).[10]

    • Test compound (this compound) and positive control inhibitor dissolved in a suitable solvent (e.g., DMSO).[10]

  • Procedure (96-well plate format):

    • Plate Setup: Designate wells for blank (no enzyme), negative control (enzyme + solvent), and test compound at various concentrations.[10]

    • Reagent Addition: To appropriate wells, add phosphate buffer, AChE solution, and DTNB. Add the test compound dilutions or solvent control.

    • Pre-incubation: Gently mix and incubate the plate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C) to allow the inhibitor to interact with the enzyme.[10][11]

    • Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.[10]

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.[10][11]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitor) Plate Setup 96-well Plate (Blank, Control, Test Wells) Reagents->Plate Add_Enzyme Add AChE, Buffer, DTNB, and Inhibitor/Solvent to Wells Plate->Add_Enzyme Incubate Pre-incubate (10-15 min) Add_Enzyme->Incubate Add_Substrate Initiate Reaction: Add ATCI Substrate Incubate->Add_Substrate Measure Kinetic Measurement (Absorbance at 412 nm over time) Add_Substrate->Measure Calc_Rate Calculate Reaction Rate (ΔAbs/min) Measure->Calc_Rate Calc_Inhib Calculate % Inhibition Calc_Rate->Calc_Inhib Calc_IC50 Determine IC₅₀ Value Calc_Inhib->Calc_IC50

Caption: Experimental workflow for an Acetylcholinesterase (AChE) Inhibition Assay.
Chronic Toxicity Study (based on OECD TG 452)

This study evaluates the long-term toxic effects of a substance following daily exposure over a major portion of an organism's lifespan.[6][7][13]

  • Test System: Typically rats, with at least 20 animals per sex per group.[6][13]

  • Dose Administration: The test substance is administered daily, usually orally (mixed in the diet), for at least 12 months. At least three dose levels (low, mid, high) and a concurrent control group are used.[6][13]

  • Observations:

    • Clinical: Daily checks for signs of toxicity and mortality.

    • Body Weight & Food Consumption: Recorded weekly initially, then less frequently.[7]

    • Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at 3, 6, and 12 months.[7]

  • Pathology: At the end of the study, all surviving animals are euthanized. A full gross necropsy is performed, and organs are weighed. Histopathological examination of a comprehensive set of tissues and organs from control and high-dose groups is conducted. Tissues from lower-dose groups are examined as needed to characterize dose-response relationships.[7]

  • Endpoint: The primary endpoint is the determination of the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no substance-related adverse findings are observed.[6]

Two-Generation Reproduction Toxicity Study (based on OECD TG 416)

This study provides information on the effects of a substance on male and female reproductive performance and on the development of offspring over two generations.[14][15][16]

  • Test System: The rat is the preferred species. Groups should be large enough to yield at least 20 pregnant females per group at parturition.[14]

  • Dose Administration: The substance is administered continuously to the parental (P) generation, starting during their growth phase (5-9 weeks old), through mating, gestation, and lactation. Dosing is continued for the first-generation (F1) offspring, who are selected to become the parents of the second generation (F2).[14]

  • Endpoints Evaluated:

    • Parental Animals (P and F1): Clinical observations, body weight, food consumption, estrous cycles, sperm parameters (motility, morphology, count), mating behavior, fertility, gestation length, and parturition. Gross necropsy and histopathology of reproductive organs are performed.[15]

    • Offspring (F1 and F2): Viability, sex ratio, clinical signs, body weights at birth and throughout lactation. Developmental landmarks may also be assessed.[15]

  • Data Analysis: Mating, fertility, gestation, viability, and lactation indices are calculated. The study aims to determine NOAELs for parental systemic toxicity, reproductive toxicity, and offspring toxicity.[15]

Prenatal Developmental Toxicity Study (based on OECD TG 414)

This study is designed to assess the effects of substance exposure during pregnancy on the pregnant female and the developing embryo and fetus.[17][18][19]

  • Test System: Typically conducted in one rodent (rat) and one non-rodent (rabbit) species. Groups should have approximately 20 pregnant females at term.[17][19]

  • Dose Administration: The test substance is administered daily to pregnant females, at a minimum, from implantation to the day before cesarean section.[17]

  • Maternal Observations: Clinical signs, body weight, and food consumption are monitored throughout gestation.[17]

  • Fetal Examination: Shortly before the expected day of delivery, females are euthanized, and the uterus is examined for the number of corpora lutea, implantation sites, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.[19]

  • Endpoint: The study identifies maternal toxicity and specific developmental effects, including embryo-fetal death, altered growth, and structural abnormalities (teratogenicity), to determine NOAELs for both maternal and developmental toxicity.[19]

Bacterial Reverse Mutation Test (Ames Test; based on OECD TG 471)

This in vitro assay is widely used to detect a compound's potential to cause gene mutations.[20][21]

  • Principle: The test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of a test substance to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[20][22]

  • Methodology:

    • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[20][21]

    • Exposure: Bacteria are exposed to the test substance at a range of concentrations, along with negative (solvent) and positive controls.[23]

    • Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid and incubated for 48-72 hours.

    • Scoring: The number of revertant colonies on each plate is counted.

  • Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies compared to the solvent control, typically a two- to three-fold increase.[22][23]

cluster_setup Setup cluster_exp Experiment cluster_results Results Strains Select Bacterial Strains (e.g., S. typhimurium) Exposure Expose Bacteria to Test Item (with and without S9) Strains->Exposure S9 Prepare S9 Mix (for Metabolic Activation) S9->Exposure TestItem Prepare Test Item & Control Solutions TestItem->Exposure Plating Plate on Minimal Agar Exposure->Plating Incubation Incubate (48-72 hours) Plating->Incubation Count Count Revertant Colonies Incubation->Count Analyze Analyze Data (Compare to Controls) Count->Analyze Conclusion Determine Mutagenic Potential Analyze->Conclusion

Caption: General workflow for the Bacterial Reverse Mutation (Ames) Test.

Conclusion

This compound is an organophosphate insecticide with a well-characterized toxicological profile. Its primary mode of action is the irreversible inhibition of acetylcholinesterase. It has low acute toxicity and is not considered carcinogenic, teratogenic, or a reproductive toxicant at doses non-toxic to the parent animal. The most sensitive endpoints upon repeated exposure are cholinesterase inhibition and effects on the adrenal glands. While the genotoxicity potential is considered low based on in vivo data, concerns remain regarding potential developmental neurotoxicity, an area requiring further investigation. The established Acceptable Daily Intake (ADI) of 0-0.01 mg/kg bw is based on the NOAEL for cholinesterase inhibition and adrenal effects in long-term rat studies.[3][8] This guide provides a foundational understanding of the toxicological properties of this compound for scientific and regulatory assessment.

References

Biochemical Aspects of Chlorpyrifos-methyl Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorpyrifos-methyl (CPF-M) is an organophosphate insecticide belonging to the phosphorothioate (B77711) class of compounds.[1][2] It is utilized in agricultural settings to control a broad spectrum of insects on various crops.[3][4] Understanding the biochemical transformation of this compound within biological systems is paramount for assessing its toxicological profile, conducting risk assessments, and developing effective biomonitoring strategies. Like other phosphorothioates, CPF-M is not a direct inhibitor of acetylcholinesterase (AChE) but requires metabolic bioactivation to its oxygen analog (oxon), which is a potent neurotoxicant.[2][5] The overall toxicity is determined by a delicate balance between this activation pathway and several detoxification mechanisms. This guide provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of this compound, presents key quantitative data, outlines experimental protocols, and visualizes the core metabolic pathways.

Absorption, Distribution, and Excretion (ADME)

This compound is rapidly and extensively absorbed following oral ingestion.[6][7] Studies in rats demonstrate that after a single oral dose, the compound is quickly distributed and subsequently eliminated, with the majority of the dose being excreted within 24-72 hours.[6][7] The primary route of excretion is via the urine.[6][7] Due to its lipophilic nature, the parent compound can be found in fatty tissues.[6]

Table 1: Summary of this compound Absorption, Distribution, and Excretion

Parameter Species Details Reference(s)
Absorption Rat Rapid and extensive following a single oral dose (16 mg/kg). [7]
Excretion (72h) Rat 83-85% of administered radioactivity excreted in urine; 7-9% in feces. [7]
Excretion (4 days) Sheep 69.2% of administered radioactivity excreted in urine; 12.5% in feces. [7]
Elimination Half-life Human The elimination half-life of the primary metabolite, TCPy, is approximately 27 hours. [2][5]
Tissue Distribution Goat Highest residues found in kidney (0.62 mg/kg) and liver (0.40 mg/kg). Fat contained 0.14 mg/kg. [6]

| Tissue Distribution | Hen | Highest residues found in fat (up to 0.35 mg/kg) and kidney (up to 0.15 mg/kg). |[6] |

Biotransformation Pathways

The metabolism of this compound involves a series of Phase I and Phase II reactions that either activate the compound to its toxic form or detoxify and prepare it for excretion. These transformations occur predominantly in the liver, mediated by various enzyme systems.[2][8]

Phase I Metabolism: Bioactivation and Detoxification

Phase I metabolism of CPF-M is characterized by two competing pathways: oxidative desulfuration (bioactivation) and hydrolysis (detoxification).

  • Oxidative Desulfuration (Bioactivation): Cytochrome P450 (CYP450) enzymes catalyze the substitution of the sulfur atom with an oxygen atom on the phosphorus center, converting CPF-M to this compound oxon (CPF-M oxon).[1][8][9] This oxon metabolite is the active neurotoxicant, as it is a potent inhibitor of acetylcholinesterase.[2][5] In humans, CYP1A2, CYP2B6, and CYP3A4 have been identified as the key isozymes involved in this bioactivation step.[2]

  • Hydrolysis (Dearylation): The primary detoxification route involves the hydrolytic cleavage of the phosphate (B84403) ester bond, a process also known as dearylation.[9] This reaction is mediated by CYP450 enzymes (primarily CYP2C19 and CYP3A4) and results in the formation of 3,5,6-trichloro-2-pyridinol (B117793) (TCPy) and O,O-dimethyl phosphorothioate.[2][6] TCPy is the major metabolite and a key biomarker of exposure.[5][10]

  • Dealkylation: A minor detoxification pathway involves the O-dealkylation of a methyl group, yielding the desmethyl metabolite, O-methyl-O-(3,5,6-trichloropyridyl) phosphorothioate (DEM).[1][6]

Phase II Metabolism: Conjugation

Phase II reactions involve the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.

  • Glucuronidation: The primary metabolite, TCPy, is extensively conjugated with glucuronic acid to form TCPy-glucuronide.[1][6] This is the most abundant metabolite found in urine.

  • Glutathione (B108866) Conjugation: Glutathione S-transferases (GSTs) play a role in the detoxification of CPF-M and its metabolites.[11][12] This can occur through the displacement of the trichloropyridinyl group or through the dealkylation of the parent compound or its oxon analog.[13][14]

Chlorpyrifos_Methyl_Metabolism CPF_M This compound CPF_M_Oxon This compound Oxon (Active Toxicant) CPF_M->CPF_M_Oxon Oxidative Desulfuration (CYP450s) TCPy 3,5,6-Trichloro-2-pyridinol (TCPy) CPF_M->TCPy Hydrolysis (Dearylation) (CYP450s) DEM Desmethyl Metabolite (DEM) CPF_M->DEM O-Dealkylation GSH_Conj Glutathione Conjugates CPF_M->GSH_Conj GSTs lab1 Bioactivation lab2 Detoxification CPF_M_Oxon->TCPy Hydrolysis (A- and B-esterases) TCPy_Gluc TCPy-Glucuronide TCPy->TCPy_Gluc Glucuronidation (UGTs) Excretion Urinary Excretion TCPy->Excretion (minor) DEM->Excretion (minor) TCPy_Gluc->Excretion GSH_Conj->Excretion

Caption: Overall metabolic pathways of this compound.

Quantitative Metabolic Profile

The relative contribution of each metabolic pathway can be quantified by analyzing the profile of metabolites excreted in the urine. In rats, the majority of an administered dose is recovered as the glucuronide conjugate of TCPy, confirming hydrolysis and subsequent conjugation as the dominant metabolic fate.

Table 2: Urinary Metabolite Profile of this compound in Rats

Metabolite Percentage of Administered Dose Reference(s)
TCPy-glucuronide conjugate 68.6% [1][6]
Free TCPy 13.8% [1][6]

| Desmethyl metabolite (DEM) | 17.8% |[1][6] |

Human exposure studies, particularly in occupational settings, have also quantified urinary metabolites. These studies show a clear dose-dependent increase in the excretion of TCPy and dialkyl phosphate metabolites (dimethyl phosphate - DMP, and dimethyl thiophosphate - DMTP).

Table 3: Mean Urinary Metabolite Levels in Humans Following Occupational Exposure (nmol/g creatinine)

Group 3,5,6-trichloro-2-pyridinol (TCPy) Dimethyl Phosphate (DMP) Dimethyl Thiophosphate (DMTP) Reference(s)
Controls 15.9 63.8 153.4 [15]
Manual Workers 92.4 123.0 489.3 [15]

| Mixers/Sprayers | 675.5 | 577.2 | 297.6 |[15] |

Key Experimental Protocols

The elucidation of this compound's metabolic pathways has relied on a combination of in vivo and in vitro experimental designs.

Experimental Protocol 1: In Vivo Metabolism Study in Rodents

This protocol provides a general framework for conducting a mass balance and metabolism study in an animal model, such as the rat.

  • Test Substance: Synthesize radiolabeled [¹⁴C]this compound, typically with the label on the pyridinyl ring, to allow for tracing of the TCPy moiety.[7]

  • Animal Model: Use adult male rats (e.g., Long-Evans or Sprague-Dawley strains). Acclimate animals and house them individually in metabolism cages designed for the separate collection of urine and feces.

  • Dosing: Administer a single oral dose of [¹⁴C]this compound (e.g., 16 mg/kg body weight) via gavage.[7]

  • Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72 hours) post-dosing.[7] At the end of the collection period, sacrifice the animals and collect major tissues (liver, kidney, fat, muscle, brain) and blood.

  • Sample Analysis:

    • Quantification: Homogenize solid samples (feces, tissues). Determine the total radioactivity in all samples (urine, feces, tissues) using Liquid Scintillation Counting (LSC) to establish a mass balance.

    • Metabolite Profiling: Pool urine samples. Perform metabolite profiling using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.

    • Metabolite Identification: Isolate and identify major metabolites from urine using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing with synthesized reference standards.[1][7]

experimental_workflow_invivo start Start dosing Administer ¹⁴C-CPF-M to rats via gavage start->dosing collection Place rats in metabolism cages Collect urine & feces (0-72h) dosing->collection sacrifice Sacrifice at 72h Collect tissues and blood collection->sacrifice analysis Sample Analysis sacrifice->analysis lsc Quantify ¹⁴C by LSC (Mass Balance) analysis->lsc Radioactivity hplc Profile metabolites by Radio-HPLC analysis->hplc Metabolite Separation end End lsc->end ms Identify metabolites by LC-MS/MS hplc->ms Identification ms->end

Caption: Workflow for an in vivo rodent metabolism study.

Experimental Protocol 2: In Vitro Oxidative Metabolism Assay

This protocol is designed to investigate the role of specific enzyme systems, such as liver microsomes, in the Phase I metabolism of CPF-M.

  • Enzyme Source: Prepare liver microsomes from the species of interest (e.g., rat, human). This fraction is rich in CYP450 enzymes.

  • Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing:

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Liver microsomes (e.g., 0.5 mg/mL protein).

    • This compound (dissolved in a suitable solvent like acetonitrile (B52724), final concentration e.g., 10 µM).

    • An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH itself. This is required for CYP450 activity.[8]

  • Reaction: Pre-incubate the mixture without NADPH for 5 minutes at 37°C. Initiate the reaction by adding the NADPH-generating system. Incubate for a specific time period (e.g., 30 minutes) at 37°C with gentle shaking.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol (B129727), which also serves to precipitate proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant for the parent compound (CPF-M) and its primary oxidative metabolites (CPF-M oxon, TCPy) using a validated LC-MS/MS method.[8][13]

Experimental Protocol 3: Analytical Method for Urinary TCPy

This protocol outlines a typical method for quantifying the major biomarker, TCPy, in urine samples.

  • Sample Preparation: Take a known volume of urine (e.g., 1 mL).

  • Enzymatic Hydrolysis: To measure total TCPy (free and glucuronide-conjugated), perform an enzymatic deconjugation step. Add a buffer to adjust the pH (e.g., acetate (B1210297) buffer, pH 5.0) and an enzyme mixture containing β-glucuronidase/sulfatase. Incubate at 37°C for several hours or overnight.

  • Extraction (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte (TCPy) with a suitable organic solvent (e.g., ethyl acetate or methanol).[16]

  • Concentration and Derivatization (Optional): Evaporate the eluate to dryness under a stream of nitrogen. The sample can be reconstituted in a suitable solvent for LC-MS analysis. For Gas Chromatography (GC) analysis, a derivatization step (e.g., silylation) may be required to improve volatility and chromatographic performance.[16]

  • Instrumental Analysis: Quantify TCPy using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17] Use an isotopically labeled internal standard (e.g., ¹³C-TCPy) to ensure accuracy and precision.

  • Quantification: Generate a calibration curve using standards of known concentrations and calculate the concentration of TCPy in the original urine sample, typically reported in µg/L or normalized to creatinine (B1669602) concentration (µg/g creatinine).

analytical_workflow_tcpy start Start: Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis spe Solid-Phase Extraction (SPE) (Cleanup & Concentration) hydrolysis->spe evaporation Evaporation & Reconstitution spe->evaporation analysis LC-MS/MS Analysis (Quantification) evaporation->analysis data Data Processing (Calculate Concentration) analysis->data end End: Final Result data->end

Caption: Analytical workflow for total TCPy in urine.

References

The History and Development of Chlorpyrifos-methyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, development, chemical properties, mode of action, metabolism, toxicology, and environmental fate of the organophosphate insecticide, Chlorpyrifos-methyl. Detailed experimental protocols for key toxicological and analytical studies are also presented, along with visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound.

Introduction: A Historical Perspective

This compound, an organophosphate insecticide, was first reported in 1966.[1] It was developed by the Dow Chemical Company and first marketed in the USA in 1985.[1] As a broad-spectrum insecticide, it has been utilized to control a wide array of foliar and stored-product pests on various agricultural crops.[1][2][3] Its utility also extended to treating stored cereal grain and empty warehouses.[2] However, due to concerns regarding its potential impact on human health and the environment, its use has been increasingly scrutinized and restricted in many regions. For instance, this compound, along with its close relative Chlorpyrifos (B1668852), was banned throughout the European Union in 2020.[4]

Chemical and Physical Properties

This compound is the common name for O,O-dimethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate.[5] It is a white to pale yellow crystalline solid with a faint characteristic mercaptan-like odor.[1][6] The compound is characterized by its low aqueous solubility and is relatively volatile.[1] It is corrosive to copper, brass, iron, and tin plate.[6] Under neutral conditions, it is relatively stable but undergoes hydrolysis in acidic (pH 4-6) and more readily in alkaline (pH 8-10) conditions.[6]

PropertyValueReference
Chemical Formula C₇H₇Cl₃NO₃PS[7]
Molecular Weight 322.53 g/mol [7]
CAS Number 5598-13-0[7][8]
Melting Point 45.5-46.5 °C[6]
Vapor Pressure 4.22 x 10⁻⁵ mm Hg at 25 °C[6]
Water Solubility 4.0 mg/L at 25 °C[9]
Log P (octanol/water) 4.96[4]
Stability Relatively stable under neutral conditions; hydrolyzes in acidic and alkaline conditions.[6]

Mode of Action: Acetylcholinesterase Inhibition

This compound exerts its insecticidal effect through the inhibition of the enzyme acetylcholinesterase (AChE).[8][9][10] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid.[11][12] This process terminates the nerve impulse at cholinergic synapses.[11]

As an organophosphate, this compound acts as an irreversible inhibitor of AChE.[11] The phosphorus atom of the insecticide attacks the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme.[12] This inactivation of AChE results in the accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of cholinergic receptors.[9][11][12] This hyperstimulation of the nervous system ultimately causes paralysis and death of the insect.[9]

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft ACh ACh ACh_vesicle->SynapticCleft Release AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh->AChE AChR->Postsynaptic Signal Transmission AChR->Postsynaptic Choline + Acetate Choline + Acetate AChE->Choline + Acetate Produces AChE_inhibited Inhibited AChE (Phosphorylated) CPM This compound CPM->AChE Irreversibly Inhibits Acute_Oral_Toxicity_Workflow start Start acclimatization Animal Acclimatization (e.g., 5 days) start->acclimatization fasting Fasting (e.g., overnight) acclimatization->fasting dosing Single Oral Dose Administration fasting->dosing observation Observation Period (e.g., 14 days) dosing->observation clinical_signs Record Clinical Signs (e.g., mortality, behavior) observation->clinical_signs body_weight Measure Body Weight observation->body_weight necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis (LD50 Calculation) necropsy->data_analysis end End data_analysis->end Soil_Residue_Analysis_Workflow start Start sampling Soil Sampling start->sampling extraction Solvent Extraction (e.g., with acetone/hexane) sampling->extraction cleanup Extract Cleanup (e.g., Solid Phase Extraction) extraction->cleanup concentration Concentration of Extract cleanup->concentration analysis GC Analysis (e.g., with ECD or FPD) concentration->analysis quantification Quantification analysis->quantification end End quantification->end

References

An In-depth Technical Guide to the Toxicity of 3,5,6-Trichloro-2-Pyridinol (TCP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,6-trichloro-2-pyridinol (B117793) (TCP) is the primary metabolite of the widely used organophosphate insecticides chlorpyrifos (B1668852) and chlorpyrifos-methyl, as well as the herbicide triclopyr. Due to its persistence and mobility in the environment, understanding the toxicological profile of TCP is of significant importance for human health and ecological risk assessment. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity of TCP, with a focus on quantitative data, experimental methodologies, and known toxicological pathways. While significant research has been conducted, notable data gaps remain, particularly concerning its carcinogenic potential and specific signaling pathway disruptions in mammalian systems.

Introduction

3,5,6-trichloro-2-pyridinol (TCP) is a chlorinated pyridinol that is formed through the hydrolysis of its parent compounds. Its presence in the environment and in biological samples is often used as a biomarker of exposure to chlorpyrifos and related pesticides.[1] Unlike its parent compounds, which are primarily neurotoxic through the inhibition of acetylcholinesterase, TCP exhibits a distinct toxicological profile. This guide synthesizes the available data on the acute, subchronic, developmental, and genotoxic effects of TCP, providing a resource for researchers and professionals in toxicology and drug development.

Toxicokinetics

Once formed, TCP is the principal metabolite of chlorpyrifos found in the bloodstream.[2] It is primarily eliminated from the body through the urine and can be detected for several days following exposure to the parent compound.[1] Studies in rats have shown that TCP partitions from plasma to saliva, suggesting the potential for non-invasive biomonitoring of exposure.[3] The protein binding of TCP in plasma is substantial, which may influence its distribution and availability to target tissues.[3]

Acute Toxicity

Data on the acute oral toxicity of pure 3,5,6-trichloro-2-pyridinol in rodents is limited in the publicly available literature. One safety data sheet for a product containing a parent compound of TCP reports an acute oral LD50 for the mixture in rats to be between >500 mg/kg and <2,000 mg/kg.[4]

In aquatic species, TCP has demonstrated significant toxicity.

Table 1: Acute Toxicity of 3,5,6-Trichloro-2-Pyridinol (TCP) in Aquatic Organisms

SpeciesEndpointValueReference
Aliivibrio fischeri (luminescent bacteria)EC50Not specified, but TCP was found to be more toxic than its parent compound, chlorpyrifos.[5]
Pseudokirchneriella subcapitata (freshwater alga)EC50Not specified, but TCP was found to be more toxic than its parent compound, chlorpyrifos.[5]
Daphnia magna (cladoceran)LC50Not specified, but chlorpyrifos was more toxic than TCP.[5]
Danio rerio (zebrafish) embryoLC50 (96 hours)612.5 µg/L

Subchronic and Chronic Toxicity

Developmental and Reproductive Toxicity

Developmental toxicity studies have been conducted in rats and rabbits.

Table 2: Developmental Toxicity of 3,5,6-Trichloro-2-Pyridinol (TCP)

SpeciesDosing RegimenNOAEL (Maternal Toxicity)LOAEL (Maternal Toxicity)Developmental EffectsReference
Fischer 344 Rat0, 50, 100, or 150 mg/kg/day by gavage on gestation days 6-1550 mg/kg/day100 mg/kg/day (depressed body weight gain)No fetotoxic or teratogenic effects observed at any dose level.[6]
New Zealand White Rabbit0, 25, 100, or 250 mg/kg/day by gavage on gestation days 7-19100 mg/kg/day250 mg/kg/day (body weight loss)No fetotoxic or teratogenic effects observed at any dose level.[6]

In vitro studies on Sertoli cells, which are essential for male reproductive function, have shown that TCP can exhibit cytotoxicity at high concentrations (1000 µmol/L) and can decrease the expression of the androgen receptor.

Genotoxicity

The genotoxic potential of 3,5,6-trichloro-2-pyridinol has been investigated in a limited number of studies. One study indicated that TCP has a high affinity for DNA and can interact via a groove-binding mode.[7] However, comprehensive genotoxicity testing according to current regulatory guidelines (e.g., Ames test, in vitro micronucleus assay, in vivo genotoxicity studies) for TCP is not well-documented in the available literature.

Carcinogenicity

There is currently no direct evidence from long-term animal bioassays to assess the carcinogenic potential of 3,5,6-trichloro-2-pyridinol. Carcinogenicity studies on the parent compound, chlorpyrifos, have been conducted in rats, mice, and dogs with negative results.[2] The U.S. Environmental Protection Agency (EPA) has classified chlorpyrifos as a "possible human carcinogen" based on other factors, but this classification does not directly apply to its metabolite, TCP.[8] A study on a human cohort found an association between urinary TCPY levels and all-cause mortality but not with cancer mortality after adjusting for various factors.[9]

Mechanisms of Toxicity and Signaling Pathways

The precise molecular mechanisms underlying the toxicity of 3,5,6-trichloro-2-pyridinol are not fully elucidated. Much of the research on signaling pathways is confounded by a protein also abbreviated as TCP (T-complex protein 1). However, some studies provide insights into potential pathways.

Oxidative Stress

Several studies suggest that TCP can induce oxidative stress. In adult mice, exposure to TCP resulted in increased levels of reactive oxygen species (ROS) in the cochlea, leading to hearing loss.[10] In the earthworm Eisenia fetida, TCP was shown to induce excessive ROS, leading to oxidative stress and DNA damage.[11]

Oxidative_Stress_Induction TCP 3,5,6-trichloro-2-pyridinol (TCP) ROS Reactive Oxygen Species (ROS) Generation TCP->ROS induces OxidativeStress Oxidative Stress ROS->OxidativeStress leads to DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis OxidativeStress->Apoptosis HearingLoss Hearing Loss (in mice) OxidativeStress->HearingLoss

Signaling Pathways (MAPK, NF-κB, Nrf2)

Direct evidence linking 3,5,6-trichloro-2-pyridinol to the modulation of MAPK, NF-κB, or Nrf2 signaling pathways is currently lacking in the scientific literature. Research in this area is challenging due to the confounding factor of the TCP-1 protein. However, given the evidence of TCP-induced oxidative stress, it is plausible that these pathways, which are known to be regulated by redox status, could be affected. For instance, the Nrf2-antioxidant response element (ARE) pathway is a primary cellular defense against oxidative stress.[12] Further research is needed to investigate the potential interaction of TCP with these critical signaling cascades.

Experimental Protocols

Detailed, replicable experimental protocols for many of the cited studies are not fully available in the public domain. However, based on standard toxicological testing guidelines, the following provides an overview of the methodologies that would be employed.

Zebrafish Embryo Acute Toxicity Test (FET) - Based on OECD TG 236[2][14][15][16][17]

FET_Workflow start Start: Newly Fertilized Zebrafish Eggs exposure Expose embryos to TCP (5 concentrations + control) for 96 hours start->exposure observation Record apical observations every 24h: - Egg coagulation - Lack of somite formation - Lack of tail-bud detachment - Lack of heartbeat exposure->observation calculation Calculate LC50 at 96h observation->calculation end End: Determine Acute Toxicity calculation->end

In Vitro Micronucleus Assay - General Protocol for CHO Cells[18][19][20]

Micronucleus_Assay_Workflow start Start: CHO-K1 Cell Culture treatment Treat cells with TCP (multiple concentrations ± S9 activation) for 3-4h or 21-24h start->treatment cytoB Add Cytochalasin B to block cytokinesis treatment->cytoB harvest Harvest and fix cells cytoB->harvest stain Stain with DNA-specific dye harvest->stain score Score micronuclei in binucleated cells (at least 2000 cells/concentration) stain->score analysis Statistical analysis to determine genotoxicity score->analysis end End: Assess Chromosomal Damage analysis->end

Neutral Red Uptake Cytotoxicity Assay - General Protocol[3][21][22][23][24]

NRU_Assay_Workflow start Start: Seed mammalian cells in 96-well plate treatment Treat cells with various concentrations of TCP for 24h start->treatment nr_incubation Incubate with Neutral Red (dye is taken up by viable cells) treatment->nr_incubation wash_extract Wash and extract the dye from the cells nr_incubation->wash_extract measure Measure absorbance at 540 nm wash_extract->measure calculate Calculate % viability and IC50 measure->calculate end End: Determine Cytotoxicity calculate->end

Conclusion and Future Directions

3,5,6-trichloro-2-pyridinol exhibits a range of toxic effects, including developmental toxicity in mammals and acute toxicity in aquatic organisms. The induction of oxidative stress appears to be a key mechanism of its toxicity. However, significant data gaps remain. Future research should prioritize:

  • Conducting comprehensive acute, subchronic, and chronic toxicity studies in rodents to establish reliable LD50, NOAEL, and LOAEL values.

  • Performing a full battery of genotoxicity tests according to current OECD guidelines to clarify its mutagenic potential.

  • Undertaking a long-term carcinogenicity bioassay to definitively assess its carcinogenic risk.

  • Investigating the specific effects of TCP on key signaling pathways , such as MAPK, NF-κB, and Nrf2, in relevant mammalian cell models to elucidate its molecular mechanisms of toxicity.

Addressing these research needs is crucial for a more complete understanding of the risks posed by this prevalent environmental contaminant and for the development of appropriate regulatory measures.

References

An In-depth Technical Guide to the Inhibition of Acetylcholinesterase by Chlorpyrifos-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpyrifos-methyl, an organophosphate insecticide, exerts its primary neurotoxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the molecular mechanisms, kinetics, and downstream signaling pathways affected by this compound-induced AChE inhibition. Detailed experimental protocols for assessing AChE inhibition are provided, alongside a compilation of quantitative inhibition data. Furthermore, this guide visualizes the complex biological processes involved through detailed diagrams of signaling pathways and experimental workflows, offering a valuable resource for researchers in toxicology, neuropharmacology, and drug development.

Mechanism of Acetylcholinesterase Inhibition

This compound, in its parent form, is a relatively weak inhibitor of acetylcholinesterase. Its toxicity is primarily attributed to its metabolic activation to this compound-oxon. This conversion is mediated by cytochrome P450 enzymes in the liver. The oxon metabolite is a potent and irreversible inhibitor of AChE.

The mechanism of inhibition involves the phosphorylation of a serine residue within the active site of the AChE enzyme.[1] This covalent modification incapacitates the enzyme, preventing it from hydrolyzing its natural substrate, the neurotransmitter acetylcholine (B1216132) (ACh). The accumulation of ACh in the synaptic cleft leads to hyperstimulation of cholinergic receptors (both nicotinic and muscarinic), resulting in a state of excitotoxicity and ultimately, neurotoxicity.[2] The key steps of the inhibition process are:

  • Binding: The this compound-oxon molecule binds to the active site of AChE.

  • Phosphorylation: The phosphate (B84403) group of the oxon forms a covalent bond with the hydroxyl group of the serine residue in the enzyme's active site, releasing a leaving group (3,5,6-trichloro-2-pyridinol).[3]

  • Irreversible Inhibition: The resulting phosphorylated enzyme is extremely stable and does not readily undergo hydrolysis, leading to a long-lasting inhibition of AChE activity.

Recovery of AChE function relies on the de novo synthesis of the enzyme, a process that can take a considerable amount of time.

Quantitative Inhibition Data

The inhibitory potency of a compound against AChE is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables summarize the available quantitative data for the inhibition of AChE by chlorpyrifos (B1668852) and its metabolites. It is important to note that much of the detailed kinetic data available is for chlorpyrifos and its oxon metabolite, rather than specifically for this compound.

Table 1: IC50 Values for Acetylcholinesterase Inhibition

CompoundSpecies/TissueIC50Reference
Chlorpyrifos-oxonRat Brain (Postnatal Day 4 & Adult)10 nM[2]
Chlorpyrifos-oxonRat Liver (Postnatal Day 4)96 nM[2]
Chlorpyrifos-oxonRat Liver (Adult)527 nM[2]
Chlorpyrifos-oxonRat Plasma (Postnatal Day 4)18 nM[2]
Chlorpyrifos-oxonRat Plasma (Adult)326 nM[2]
Chlorpyrifos-oxon (Isolated AChE)Rat Brain, Liver, Plasma~3 nM[2]

Table 2: Inhibition and Reactivation Rate Constants

CompoundEnzyme SourceParameterValueReference
ChlorpyrifosAcetylcholinesteraseKi18.26 ± 0.01 µM[4]
Chlorpyrifos-oxonRecombinant Human AChEki9.3 x 10^6 M⁻¹ min⁻¹[5]
Chlorpyrifos-oxonFetal Bovine Serum AChEki2.2 x 10^6 M⁻¹ min⁻¹[5]
Chlorpyrifos-oxonHuman RBC AChEki3.8 x 10^6 M⁻¹ min⁻¹[5]
Chlorpyrifos-oxonTorpedo AChEki8.0 x 10^6 M⁻¹ min⁻¹[5]
Chlorpyrifos-oxonRecombinant Mouse AChEki5.1 x 10^6 M⁻¹ min⁻¹[5]
Chlorpyrifos-oxonRat Brain AChEki (1-100 nM)0.206 ± 0.018 nM⁻¹h⁻¹[3]
Chlorpyrifos-oxonRat Brain AChEki (1 pM)150-180 nM⁻¹h⁻¹[3]
Chlorpyrifos-oxonRat Brain AChESpontaneous Reactivation Rate0.084-0.087 h⁻¹[3]

Experimental Protocols

The most widely used method for determining AChE activity and its inhibition is the colorimetric assay developed by Ellman and colleagues.[6][7]

Principle of the Ellman's Assay

The Ellman's assay is a simple and robust method based on the following reactions:

  • Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate.

  • The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, and a mixed disulfide.

  • The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity.

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI) or acetylthiocholine chloride (ATChCl)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound) and a positive control inhibitor (e.g., eserine)

  • Solvent for test compound (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Reagent Preparation
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions until the desired pH is reached.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.

  • ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.[6]

  • AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer at a concentration that will yield a linear reaction rate for at least 10 minutes. The final concentration in the well should be optimized.

  • Test Compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solution in phosphate buffer to achieve the desired final concentrations in the assay.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[6]

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.[6]

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[6]

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound or solvent to the respective wells. Mix gently and incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Visualizations

Beyond direct AChE inhibition, chlorpyrifos and its metabolites can induce neurotoxicity through a variety of other mechanisms. These include the induction of oxidative stress and the modulation of several intracellular signaling pathways.

Acetylcholinesterase Inhibition and Cholinergic Crisis

The primary consequence of AChE inhibition is the accumulation of acetylcholine in the synapse, leading to a cholinergic crisis.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh_Synapse Acetylcholine (ACh) ACh_Vesicle->ACh_Synapse Release ChAT Choline Acetyltransferase Choline Choline Choline->ChAT Uptake AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Synapse->ACh_Receptor Binds AChE->Choline Produces This compound-oxon Chlorpyrifos- methyl-oxon This compound-oxon->AChE Inhibits (Irreversible) Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound-oxon.

Experimental Workflow for AChE Inhibition Assay

The following diagram illustrates the typical workflow for an in vitro AChE inhibition assay.

AChE_Assay_Workflow Start Start: Prepare Reagents Prepare_Plate Prepare 96-well Plate: - Blank - Control - Test Samples Start->Prepare_Plate Add_Reagents Add AChE, DTNB, and Inhibitor/Vehicle Prepare_Plate->Add_Reagents Pre_Incubate Pre-incubate at Controlled Temperature Add_Reagents->Pre_Incubate Start_Reaction Add Acetylthiocholine (Substrate) Pre_Incubate->Start_Reaction Measure_Absorbance Kinetic Measurement at 412 nm Start_Reaction->Measure_Absorbance Analyze_Data Calculate Reaction Rates and % Inhibition Measure_Absorbance->Analyze_Data Determine_IC50 Plot Dose-Response Curve and Determine IC50 Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: Experimental workflow for a typical AChE inhibition assay.

AChE-Independent Neurotoxic Signaling Pathways

Chlorpyrifos has been shown to induce neurotoxicity through mechanisms that are independent of AChE inhibition. These pathways often involve the generation of reactive oxygen species (ROS) and the activation of downstream stress-activated protein kinases.[8][9]

CPF_Neurotoxicity_Pathways cluster_ROS Oxidative Stress cluster_MAPK MAPK Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_PKC PKC Pathway cluster_NMDA NMDA Receptor CPF Chlorpyrifos ROS Reactive Oxygen Species (ROS) CPF->ROS NMDAR NMDA Receptor CPF->NMDAR Potentiates/ Activates p38 p38 MAPK ROS->p38 JNK JNK ROS->JNK ERK ERK ROS->ERK STAT1 STAT1 ROS->STAT1 PKC Protein Kinase C (PKCδ) ROS->PKC Apoptosis Apoptosis/ Neuronal Cell Death p38->Apoptosis JNK->Apoptosis ERK->Apoptosis STAT1->Apoptosis PKC->Apoptosis NMDAR->Apoptosis Excitotoxicity

Caption: AChE-independent neurotoxic signaling pathways of Chlorpyrifos.

Conclusion

The inhibition of acetylcholinesterase by the active metabolite of this compound is a well-established mechanism of its neurotoxicity. This guide has provided a detailed overview of this process, including the underlying molecular interactions, quantitative measures of inhibition, and standardized experimental protocols for its assessment. Furthermore, it has highlighted the growing body of evidence for AChE-independent mechanisms of chlorpyrifos-induced neurotoxicity, involving complex signaling cascades. The provided diagrams offer a visual framework for understanding these intricate biological processes. This comprehensive resource is intended to support researchers in their efforts to further elucidate the toxicological profile of this compound and to develop potential therapeutic interventions.

References

Unraveling the Genotoxic Potential of Chlorpyrifos-methyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the genotoxic potential of Chlorpyrifos-methyl, an organophosphate insecticide. The information is curated for researchers, scientists, and drug development professionals, offering a comprehensive overview of key experimental findings, detailed methodologies, and the underlying molecular mechanisms.

This compound (O,O-dimethyl O-3,5,6-trichloro-2-pyridyl phosphorothioate) has been the subject of numerous studies to ascertain its safety profile, particularly concerning its ability to damage genetic material. The evidence to date presents a complex picture, with some assays indicating a potential for clastogenicity, while others, particularly in vivo studies, have yielded negative results. This guide synthesizes the available data to provide a clear and concise resource for the scientific community.

Summary of Genotoxicity Data

A battery of in vitro and in vivo tests has been conducted to evaluate the genotoxic potential of this compound. While the compound has not shown evidence of mutagenicity in bacterial reverse mutation assays (Ames test), it has been found to be clastogenic in Chinese hamster ovary (CHO) cells in the presence of metabolic activation[1]. However, in vivo studies on micronucleus formation in bone marrow and unscheduled DNA synthesis (UDS) have produced negative results[1]. The consensus from regulatory bodies, such as the Joint FAO/WHO Meeting on Pesticide Residues (JMPR), is that this compound is unlikely to be genotoxic in vivo[1].

The genotoxicity of the closely related compound, Chlorpyrifos (B1668852), has been more extensively studied and often shows positive results in various assays, including the induction of micronuclei and DNA damage via the comet assay[2][3]. These findings are often linked to the induction of oxidative stress and mitochondrial dysfunction[4][5][6][7][8][9].

Quantitative Data from In Vitro Genotoxicity Assays
Assay TypeCell LineConcentration RangeMetabolic Activation (S9)Key FindingsReference
Micronucleus Assay HepG215 - 70 mg/LNot specifiedIncrease in micronuclei number (62.6 ± 1.52 per 1000 cells at 70 mg/L)[2][3]
Comet Assay HepG215 - 70 mg/LNot specifiedIncreased DNA fragmentation index (93.3 ± 2.08 at 70 mg/L)[2][3]
Chromosomal Aberration Chinese Hamster Ovary (CHO)Up to 5000 µg/mLWith and WithoutNo statistically significant increase in the percentage of cells with aberrations[10]
Cytotoxicity (IC50) HepG278.125 - 2500 µMNot applicableIC50 = 280.87 ± 26.63 µM after 24-hour exposure[6]
Oxidative Stress HepG217.5, 35, 70 µMNot applicableIncreased ROS generation (by 83%), mitochondrial superoxide (B77818) (by 7.1%), and LPO (by 11%); decreased mitochondrial membrane potential (by 20%)[6]
Quantitative Data from In Vivo Genotoxicity Assays
Assay TypeAnimal ModelDosing RegimenTissueKey FindingsReference
Micronucleus Assay RodentStandard protocolsBone MarrowNegative results reported[1]
Unscheduled DNA Synthesis (UDS) Not specifiedNot specifiedNot specifiedNegative results reported[1]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the assays mentioned.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium (e.g., F-12 Ham medium supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2[11].

  • Test Substance Preparation: The test article is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations[11].

  • Treatment: Cells are exposed to at least three analyzable concentrations of the test substance, along with negative and positive controls, both with and without a metabolic activation system (S9 mix)[10][12]. Exposure times are typically short (e.g., 3-4 hours) followed by a recovery period, or continuous for a longer duration (e.g., 18-24 hours)[10][12].

  • Metaphase Arrest: A metaphase-arresting substance (e.g., Colcemid®) is added to the cultures for the final 2 hours of incubation to accumulate cells in metaphase[10].

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution (e.g., KCl), and fixed with a methanol:acetic acid solution. The cell suspension is then dropped onto microscope slides[11].

  • Staining and Analysis: Slides are stained with Giemsa, and at least 200 well-spread metaphases per concentration are scored for chromosomal aberrations under a microscope[11].

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing erythrocytes for the presence of micronuclei.

  • Animal Model: Typically, male and/or female rodents (mice or rats) are used[13].

  • Dosing: The test substance is administered at three dose levels, usually two or three times at 24-hour intervals, via an appropriate route (e.g., oral gavage, intraperitoneal injection)[13].

  • Sample Collection: Approximately 24 hours after the final dose, bone marrow or peripheral blood is collected[13].

  • Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides. For peripheral blood, smears are made directly.

  • Staining: Slides are stained with a dye that differentiates polychromatic erythrocytes (PCEs) or reticulocytes (RETs) from normochromatic erythrocytes (NCEs) (e.g., acridine (B1665455) orange, Giemsa).

  • Analysis: At least 2000 immature erythrocytes (PCEs or RETs) per animal are scored for the presence of micronuclei[14]. The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity.

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

This assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a prototrophic state.

  • Bacterial Strains: Several tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) are used to detect different types of mutations[15][16].

  • Test Substance Preparation: The test substance is dissolved in a suitable solvent and prepared in a range of concentrations[15].

  • Exposure: The test is typically performed using the plate incorporation method or the pre-incubation method, both with and without S9 metabolic activation[17].

    • Plate Incorporation: The test substance, bacterial culture, and S9 mix (if applicable) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates[16].

    • Pre-incubation: The mixture is incubated at 37°C for a short period before being mixed with top agar and plated[15].

  • Incubation: Plates are incubated at 37°C for 48-72 hours[15].

  • Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the solvent control plates.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

This is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, isolated primary cells)[18].

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose[18].

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes, cytoplasm, and most nuclear proteins, leaving behind the nucleoid[18].

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis. DNA with strand breaks migrates from the nucleoid, forming a "comet tail"[19].

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye (e.g., ethidium (B1194527) bromide, SYBR Green).

  • Analysis: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters such as tail length, tail intensity, and tail moment[20].

Mechanistic Insights: Signaling Pathways and Workflows

The genotoxic effects of some organophosphates, including Chlorpyrifos, are often attributed to the induction of oxidative stress and subsequent mitochondrial dysfunction.

Proposed Signaling Pathway for this compound-Induced Genotoxicity

G CPF This compound Metabolism Metabolic Activation (CYP450) CPF->Metabolism CPF_Oxon This compound Oxon Metabolism->CPF_Oxon ROS Reactive Oxygen Species (ROS) Generation CPF_Oxon->ROS Mitochondria Mitochondrial Dysfunction (e.g., Complex I Inhibition) CPF_Oxon->Mitochondria OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria->ROS DNADamage DNA Damage (Strand Breaks, Adducts) OxidativeStress->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis

Caption: Proposed pathway of this compound induced genotoxicity.

Experimental Workflow for In Vitro Genotoxicity Assessment

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Genotoxicity Assays cluster_analysis Analysis CellCulture Cell Culture (e.g., CHO, HepG2) Treatment Treat Cells (+/- S9) CellCulture->Treatment TestCompound Prepare Test Compound (this compound) TestCompound->Treatment S9Prep Prepare S9 Mix (for metabolic activation) S9Prep->Treatment ChrAberration Chromosomal Aberration Treatment->ChrAberration Harvest & Metaphase Spread Micronucleus Micronucleus Test Treatment->Micronucleus Harvest & Cytokinesis Block CometAssay Comet Assay Treatment->CometAssay Lysis & Electrophoresis DataAnalysis Data Collection & Statistical Analysis ChrAberration->DataAnalysis Micronucleus->DataAnalysis CometAssay->DataAnalysis Conclusion Conclusion on Genotoxic Potential DataAnalysis->Conclusion

Caption: Workflow for in vitro genotoxicity testing of this compound.

Conclusion

The genotoxic potential of this compound remains a subject of scientific scrutiny. While in vitro evidence suggests a clastogenic potential, particularly with metabolic activation, this has not been consistently observed in in vivo systems. The proposed mechanism of genotoxicity, primarily for the broader class of organophosphates, involves the induction of oxidative stress leading to DNA damage. This technical guide provides a foundational resource for researchers in this field, summarizing key data and methodologies to inform future studies and risk assessments. Further research is warranted to fully elucidate the in vivo relevance of the in vitro findings and to explore the dose-response relationships for any observed genotoxic effects.

References

Chimeric Antigen Receptor (CAR) T-Cell Therapy: A Methodological and Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chimeric Antigen Receptor (CAR) T-cell therapy represents a paradigm shift in the treatment of hematological malignancies, with growing potential in other oncological and non-oncological indications. This guide provides a detailed overview of the core methodologies underpinning CAR-T cell manufacturing, functional evaluation, and the key signaling pathways that govern their therapeutic efficacy. Quantitative data from pivotal clinical trials are summarized to offer a comparative perspective on the clinical landscape.

I. Quantitative Clinical Data Summary

The clinical efficacy of CD19-directed CAR-T cell therapies has been demonstrated in several pivotal trials. Below is a summary of key quantitative data for three approved products: Axicabtagene Ciloleucel, Tisagenlecleucel, and Lisocabtagene Maraleucel.

Clinical Trial Product Indication Overall Response Rate (ORR) Complete Response (CR) Rate Median Duration of Response (DOR) Key Citation(s)
ZUMA-1 Axicabtagene Ciloleucel (Yescarta®)Refractory Large B-Cell Lymphoma82%54%8.2 months[1]
ELIANA Tisagenlecleucel (Kymriah®)Relapsed/Refractory Pediatric and Young Adult B-cell ALL82%62%Not Reached[2]
TRANSCEND NHL 001 Lisocabtagene Maraleucel (Breyanzi®)Relapsed/Refractory Large B-Cell Lymphoma73%53%23.1 months[3][4]

II. Experimental Protocols

This section details the fundamental experimental procedures for the manufacturing and functional assessment of CAR-T cells.

Autologous CAR-T Cell Manufacturing

The generation of autologous CAR-T cells is a multi-step process that begins with the collection of a patient's own T cells and culminates in a cryopreserved cell product ready for infusion.[5][6]

a. T-Cell Isolation and Enrichment:

  • Leukapheresis: Collect peripheral blood mononuclear cells (PBMCs) from the patient.[7]

  • T-Cell Enrichment: Isolate T cells (CD4+ and CD8+) from the PBMC population using immunomagnetic separation with anti-CD4 and anti-CD8 microbeads.[7]

b. T-Cell Activation:

  • Activate the enriched T cells by culturing them with magnetic beads coated with anti-CD3 and anti-CD28 antibodies (e.g., Dynabeads™ CD3/CD28).[8]

  • Culture the cells at a density of 1 x 10^6 cells/mL in a suitable T-cell culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and cytokines such as IL-2.

c. Lentiviral Transduction for CAR Gene Delivery:

  • Prepare Lentiviral Vector: Produce a lentiviral vector encoding the desired CAR construct.

  • Transduction: On day 2 of activation, add the lentiviral vector to the T-cell culture at a specific multiplicity of infection (MOI). Polybrene (final concentration of ~8 µg/mL) can be added to enhance transduction efficiency.

  • Incubate the cells with the virus for 24-48 hours.

d. CAR-T Cell Expansion:

  • Following transduction, expand the CAR-T cells by culturing them in a suitable medium supplemented with cytokines like IL-7 and IL-15 to promote proliferation and maintain a less differentiated phenotype.

  • Monitor cell density and viability regularly, splitting the cultures as needed to maintain optimal growth conditions (typically around 1 x 10^6 cells/mL). The expansion phase usually lasts for 7-10 days.[5]

e. Harvest and Cryopreservation:

  • Once the target cell number is reached, harvest the CAR-T cells.

  • Wash the cells and resuspend them in a cryopreservation medium (e.g., 90% FBS, 10% DMSO).

  • Freeze the cells using a controlled-rate freezer and store them in liquid nitrogen vapor phase (-190°C) until infusion.

In Vitro Cytotoxicity Assay (LDH Release Assay)

This assay quantifies the cytotoxic potential of CAR-T cells by measuring the release of lactate (B86563) dehydrogenase (LDH) from target tumor cells upon lysis.[9]

  • Cell Preparation:

    • Prepare target tumor cells (e.g., CD19-expressing lymphoma cells) and CAR-T effector cells.

    • Seed the target cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.[10]

  • Co-culture:

    • Add the CAR-T cells to the wells containing the target cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

    • Include the following controls in triplicate:

      • Spontaneous LDH release: Target cells with medium only.

      • Maximum LDH release: Target cells with a lysis solution.

      • Medium background: Medium only.[10]

  • Incubation: Incubate the plate for a predetermined time (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.

  • LDH Measurement:

    • Centrifuge the plate at 250 x g for 10 minutes.

    • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

    • Add 100 µL of the LDH reaction mixture to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of specific cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

III. Visualization of Key Processes and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the CAR-T cell manufacturing workflow and the core signaling pathways.

CAR_T_Manufacturing_Workflow cluster_patient Patient cluster_manufacturing Manufacturing Facility Leukapheresis 1. Leukapheresis (PBMC Collection) T_Cell_Isolation 2. T-Cell Isolation & Enrichment Leukapheresis->T_Cell_Isolation Patient's Blood Infusion 7. Infusion Activation 3. T-Cell Activation (anti-CD3/CD28 beads) T_Cell_Isolation->Activation Transduction 4. Lentiviral Transduction (CAR Gene Delivery) Activation->Transduction Expansion 5. CAR-T Cell Expansion (Cytokine Supplementation) Transduction->Expansion Cryopreservation 6. Harvest & Cryopreservation Expansion->Cryopreservation Cryopreservation->Infusion Final CAR-T Product

Figure 1. Autologous CAR-T Cell Manufacturing Workflow.

CAR_T_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CAR CAR CD3zeta CD3ζ CAR->CD3zeta Signal 1 Costim_Domain Co-stimulatory Domain (CD28 or 4-1BB) CAR->Costim_Domain Signal 2 Antigen Tumor Antigen Antigen->CAR Binding PI3K PI3K CD3zeta->PI3K Costim_Domain->PI3K NFkB NF-κB Costim_Domain->NFkB AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation NFkB->Proliferation Cytotoxicity Cytotoxicity NFkB->Cytotoxicity

Figure 2. Simplified CAR-T Cell Signaling Pathway.

Costimulatory_Signaling_Comparison cluster_CD28 CD28 Co-stimulation cluster_41BB 4-1BB Co-stimulation CAR_Activation CAR Activation CD28 CD28 Domain CAR_Activation->CD28 Four1BB 4-1BB Domain CAR_Activation->Four1BB PI3K_AKT PI3K/AKT Pathway CD28->PI3K_AKT Rapid_Proliferation Rapid Proliferation PI3K_AKT->Rapid_Proliferation Effector_Function Potent Effector Function PI3K_AKT->Effector_Function NFkB_Pathway NF-κB Pathway Four1BB->NFkB_Pathway Persistence Enhanced Persistence NFkB_Pathway->Persistence Memory_Formation Memory T-Cell Formation NFkB_Pathway->Memory_Formation

Figure 3. CD28 vs. 4-1BB Co-stimulatory Signaling.

References

In-Depth Technical Guide: HPLC Analysis of Chlorpyrifos-Methyl Residues

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers and Scientists

This technical guide provides a detailed overview of the methodologies for the analysis of Chlorpyrifos-methyl residues using High-Performance Liquid Chromatography (HPLC). This compound is an organophosphate insecticide that, despite being banned for residential use in some regions due to its toxicity, sees widespread application in agriculture.[1][2] Consequently, robust and sensitive analytical methods are crucial for monitoring its residues in environmental and food samples. This document outlines various sample preparation techniques and HPLC conditions, presenting quantitative data in a clear, comparative format to aid researchers in method selection and development.

Sample Preparation: Extracting this compound from Various Matrices

The initial and often most critical step in the analysis of this compound residues is the efficient extraction of the analyte from the sample matrix. The choice of extraction method depends heavily on the sample type, with different protocols developed for water, soil, food, and biological tissues.

Cloud Point Extraction (CPE)

A green and efficient alternative for the extraction and preconcentration of this compound from water, soil, and vegetable samples involves Cloud Point Extraction (CPE).[3][4] This technique utilizes the property of non-ionic surfactants in aqueous solutions to form micelles and become turbid when heated to the cloud point temperature. The analyte, being hydrophobic, partitions into the surfactant-rich phase.

Experimental Protocol: Cloud Point Extraction [4]

  • Sample Preparation:

    • Water: Collect the water sample.

    • Soil: Weigh a representative sample of soil.

    • Vegetables: Homogenize a representative sample of the vegetable.

  • Extraction:

    • To the sample, add a 6% (w/v) solution of PEG 6000 (a non-ionic surfactant) and a 3% (w/v) solution of Na₂SO₄.[4]

    • Equilibrate the mixture at 65°C for 65 minutes.[4] This induces the cloud point phenomenon.

    • Centrifuge the mixture to separate the surfactant-rich phase (containing the analyte) from the aqueous phase.

  • Analysis:

    • Collect the surfactant-rich phase and dissolve it in a suitable organic solvent for HPLC analysis.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used cleanup technique for purifying sample extracts before HPLC analysis. It is particularly effective for removing interfering matrix components from complex samples like fruits.[5]

Experimental Protocol: Solid-Phase Extraction for Fruits [5]

  • Initial Extraction:

    • Extract the homogenized fruit sample with a 50:50 mixture of Hexane and Acetone.[5]

  • SPE Cleanup:

    • Load the extract onto a C18 end-capped SPE cartridge.[5]

    • Wash the cartridge to remove polar interferences.

    • Elute the this compound using hexane.[5]

  • Final Preparation:

    • Evaporate the eluent and reconstitute the residue in the mobile phase for HPLC injection.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a traditional and effective method for extracting this compound from various matrices, including chicken meat and agricultural commodities.[6][7]

Experimental Protocol: Liquid-Liquid Extraction for Chicken Meat [6]

  • Homogenization and Extraction:

    • Homogenize the chicken meat sample.

    • Perform a liquid-liquid partition using a suitable solvent system (e.g., acetonitrile (B52724) and water).[6]

  • Cleanup:

  • Final Preparation:

    • The resulting filtrate is then ready for injection into the UHPLC system.[6]

HPLC and UHPLC Methodologies

Following sample preparation, the extract is analyzed by HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) for the quantification of this compound. The choice of column, mobile phase, and detector are critical for achieving good separation and sensitivity.

Chromatographic Conditions

A variety of HPLC and UHPLC conditions have been reported for the analysis of this compound. Reversed-phase chromatography with C8 or C18 columns is the most common approach.

Table 1: HPLC and UHPLC Method Parameters for this compound Analysis

ParameterMethod 1[1]Method 2Method 3[6]Method 4[8]
Instrument HPLCHPLCUHPLCHPLC
Column Obelisc R, 4.6x150 mm, 5 µmC18Not SpecifiedZorbax SB C-18, 150x10 mm
Mobile Phase 30% Acetonitrile, 70% Ammonium Formate buffer (20 mM, pH 3.0)70% Acetonitrile, 30% Potassium Dihydrogen Orthophosphate buffer (pH 6.8)80% Acetonitrile, 20% Water90% Acetonitrile, 10% Deionized Water
Flow Rate 1.0 ml/min1.0 µL/min1.0 ml/minNot Specified
Detection UV, 250 nmUV, 289 nmUV-Diode Array Detector (DAD)UV, 290 nm and 230 nm
Column Temp. Not SpecifiedNot Specified40°CNot Specified
Retention Time Not Specified6.780 minNot Specified3.45 min
Method Validation and Performance

Method validation is essential to ensure the reliability of the analytical results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Table 2: Quantitative Performance Data for this compound HPLC Methods

ParameterMethod A (CPE-HPLC)[3]Method B (UHPLC)[6]Method C (HPLC)[9]Method D (HPLC)[8]
Matrix Water, Cabbage, SoilChicken MeatBlack Oil Sunflower SeedsStandard Solution
LOD Not Specified0.014 mg/kg0.221 - 0.328 mg/gNot Specified
LOQ Not Specified0.0463 mg/kgNot SpecifiedNot Specified
Linear Range 0.1 - 8.0 mg/L[4]0.01 - 2.0 ppm0.01 - 500 µg/mL0.025 - 3500 ppm
Correlation Coeff. (r²) > 0.9994[4]0.99980.99990.9986
Recovery (%) 83.2 - 100.682 - 94> 95Not Specified

Visualizing the Analytical Workflow

To better illustrate the processes described, the following diagrams, generated using Graphviz, depict a typical experimental workflow for sample preparation and the logical flow of the HPLC analysis.

SamplePreparationWorkflow Sample Sample (Water, Soil, Food) Homogenization Homogenization (for solid samples) Sample->Homogenization Solid Matrix Extraction Extraction (LLE, SPE, CPE) Sample->Extraction Liquid Matrix Homogenization->Extraction Cleanup Cleanup (e.g., SPE, Alumina Column) Extraction->Cleanup Concentration Concentration/ Reconstitution Cleanup->Concentration FinalExtract Final Extract for HPLC Analysis Concentration->FinalExtract HPLCAnalysisWorkflow Start Inject Final Extract HPLC_System HPLC System (Pump, Column, Oven) Start->HPLC_System Separation Chromatographic Separation (Reversed-Phase) HPLC_System->Separation Detection Detection (UV/DAD) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Result Result (this compound Conc.) Quantification->Result

References

In-Depth Technical Guide to Gas Chromatography Methods for Chlorpyrifos-Methyl Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of established gas chromatography (GC) methods for the quantitative analysis of Chlorpyrifos-methyl. It is intended for researchers, scientists, and professionals in drug development and food safety who are involved in the detection and quantification of this organophosphate insecticide. This document details common sample preparation techniques, GC-instrumental parameters, and performance data from various scientific studies.

Introduction to this compound and the Need for Quantification

This compound is a broad-spectrum organophosphate insecticide used to control a variety of pests on a range of crops.[1][2][3] Due to its potential health risks associated with dietary exposure and environmental contamination, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples.[4] Accurate and sensitive analytical methods are therefore crucial for monitoring compliance with these regulations and ensuring consumer safety. Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.[4][5][6]

Sample Preparation: Extracting this compound from Various Matrices

The choice of sample preparation method is critical for accurate quantification and depends heavily on the matrix being analyzed. The primary goals are to efficiently extract the analyte, remove interfering substances, and concentrate the sample for optimal detection.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become the standard for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage.[7][8][9][10]

Experimental Protocol:

  • Homogenization: A representative sample (e.g., 10-15 g of fruit, vegetable, or meat) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile (B52724). For samples with low water content, water is added to ensure a total volume that allows for phase separation.

  • Salting-Out: A mixture of salts, typically anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or a commercially available QuEChERS salt packet, is added to the tube.[9][10] The tube is shaken vigorously to induce phase separation and drive the this compound into the acetonitrile layer.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer from the solid matrix and aqueous layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent material, such as primary secondary amine (PSA), to remove interferences like fatty acids, sugars, and pigments.[7] The tube is vortexed and then centrifuged.

  • Final Extract: The cleaned-up supernatant is collected for GC analysis. It may be concentrated and reconstituted in a suitable solvent if necessary.

Liquid-Liquid Extraction (LLE)

LLE is a classical extraction technique used for various sample types, including water and blood.[5][6]

Experimental Protocol:

  • Sample Preparation: A measured volume of the liquid sample (e.g., water or blood) is placed in a separatory funnel. For blood samples, a protein precipitation step with a solvent like methanol (B129727) may be required first.[5]

  • Extraction: An immiscible organic solvent, such as hexane (B92381) or a mixture of hexane and acetonitrile, is added to the separatory funnel.[5][6]

  • Shaking: The funnel is shaken vigorously to facilitate the transfer of this compound from the aqueous phase to the organic phase.

  • Phase Separation: The layers are allowed to separate, and the organic layer containing the analyte is collected.

  • Drying and Concentration: The collected organic extract is dried using anhydrous sodium sulfate and then concentrated to a smaller volume before GC analysis.[6]

Solid-Phase Extraction (SPE)

SPE is another common technique for sample cleanup and concentration, particularly for water samples.[11]

Experimental Protocol:

  • Cartridge Conditioning: An SPE cartridge with a suitable stationary phase (e.g., C18) is conditioned with an organic solvent followed by water.

  • Sample Loading: The water sample is passed through the conditioned cartridge. This compound is retained on the stationary phase.

  • Washing: The cartridge is washed with water or a weak aqueous-organic solvent mixture to remove polar interferences.

  • Elution: this compound is eluted from the cartridge with a small volume of an organic solvent like ethyl acetate.

  • Concentration: The eluate is concentrated before GC analysis.

Gas Chromatography (GC) Analysis

The instrumental analysis is performed using a gas chromatograph coupled to a suitable detector. Key parameters must be optimized for the successful separation and quantification of this compound.

GC Columns

A fused silica (B1680970) capillary column is typically used for the separation. A common choice is a non-polar or medium-polarity column, such as a DB-5MS (5% phenyl-methylpolysiloxane) or equivalent.[4] A typical column dimension is 30 m in length, 0.25 mm in internal diameter, and with a 0.25 µm film thickness.[4]

Inlet and Injection

A splitless injection mode is commonly employed to maximize the transfer of the analyte onto the column, which is essential for trace-level analysis.[5][12] The injector temperature is typically set high enough to ensure rapid volatilization of the sample, for instance, at 250 °C or 270 °C.[12][13]

Oven Temperature Program

The oven temperature program is crucial for achieving good chromatographic separation. A typical program starts at a lower temperature, holds for a short period, and then ramps up to a higher final temperature. An example program could be: initial temperature of 60°C held for 0.5 minutes, then ramped at 20°C/minute to 280°C and held for 5.5 minutes.[12]

Carrier Gas

Helium is the most commonly used carrier gas, although hydrogen can also be used.[4][12] The flow rate is typically maintained at a constant value, for example, 1.0 or 1.2 mL/min.[6][13]

Detectors

Several types of detectors can be used for the quantification of this compound, each with its own advantages in terms of selectivity and sensitivity.

  • Mass Spectrometry (MS): GC-MS is a powerful technique that provides both qualitative and quantitative information.[4][5] It is highly selective and sensitive, especially when operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode with a tandem mass spectrometer (MS/MS).[4][12][14]

  • Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds like this compound, which contains three chlorine atoms.[7] This makes it a very suitable and cost-effective detector for this analysis.

  • Flame Photometric Detector (FPD): The FPD is selective for phosphorus- and sulfur-containing compounds. Since this compound is a phosphorothioate, the FPD is a suitable detector, often operated in phosphorus mode.

  • Nitrogen-Phosphorus Detector (NPD): The NPD is another selective detector that is highly sensitive to nitrogen- and phosphorus-containing compounds, making it well-suited for this compound analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various studies on the GC analysis of this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

MatrixSample PreparationLODLOQLinearity RangeRecovery (%)Reference
Human BloodLLE (Hexane/Acetonitrile)0.002 µg/mL0.01 µg/mL0.01–2 µg/mLNot Specified[5]
VegetablesExtraction0.011 mg/kg0.034 mg/kgNot SpecifiedNot Specified[4]
CherryDI-SPME0.03 µg/L0.1 µg/L0.04–50 µg/L93-98[13]
RiceQuEChERS3.2 µg/kg9.8 µg/kgNot SpecifiedNot Specified[15]
Chinese Cabbage, LettuceQuEChERS0.015 mg/L (for both CPSE and CPSM)Not Specified0.015–64 mg/L82.0–110.0[12]

Table 2: Gas Chromatography with Other Detectors

MatrixDetectorSample PreparationLODLOQLinearity RangeRecovery (%)Reference
Chicken MeatECDQuEChERS0.02 µg/g0.05 µg/gNot Specified86.52–94.25[7]
Water, VegetablesFIDLLE (n-hexane)Not SpecifiedNot Specified20-100 ppb (Standard)Not Specified[6][16]

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound.

experimental_workflow sample Sample Receipt & Homogenization extraction Extraction (QuEChERS, LLE, SPE) sample->extraction cleanup Cleanup (d-SPE, Florisil) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration gc_analysis GC Analysis (GC-MS, GC-ECD, etc.) concentration->gc_analysis data_processing Data Processing & Quantification gc_analysis->data_processing report Final Report data_processing->report

Caption: General experimental workflow for this compound analysis.

quechers_workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) homogenized_sample 1. Homogenized Sample add_acetonitrile 2. Add Acetonitrile homogenized_sample->add_acetonitrile add_salts 3. Add QuEChERS Salts add_acetonitrile->add_salts shake 4. Shake Vigorously add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 supernatant 6. Take Aliquot of Supernatant centrifuge1->supernatant add_dspe 7. Add to d-SPE Tube supernatant->add_dspe vortex 8. Vortex add_dspe->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 final_extract 10. Final Extract for GC Analysis centrifuge2->final_extract

Caption: Detailed workflow of the QuEChERS sample preparation method.

Conclusion

Gas chromatography, particularly when coupled with mass spectrometry or selective detectors like ECD and FPD, provides robust and reliable methods for the quantification of this compound in a wide range of matrices. The QuEChERS method stands out for its efficiency in sample preparation for food products. The selection of the appropriate sample preparation technique and GC parameters is paramount to achieving the desired sensitivity, accuracy, and precision required for regulatory compliance and safety assessment. This guide provides a solid foundation for developing and implementing analytical methods for this compound quantification.

References

An In-depth Technical Guide to Sample Preparation for Chlorpyrifos-Methyl Analysis in Vegetables

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core sample preparation techniques for the quantitative analysis of chlorpyrifos-methyl in various vegetable matrices. The selection of an appropriate sample preparation method is critical for accurate and reliable analytical results, aiming to efficiently extract the target analyte while minimizing matrix interferences. This document details the most common and effective methods, including QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), supported by quantitative data and detailed experimental protocols.

Overview of Key Sample Preparation Techniques

The analysis of this compound in vegetables is often challenging due to the complexity of the sample matrices, which contain a wide variety of interfering compounds such as pigments, lipids, and sugars. Effective sample preparation is therefore essential to isolate this compound and ensure the sensitivity and accuracy of subsequent chromatographic analysis, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The most widely adopted methods for this purpose are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is the most popular method for pesticide residue analysis in food matrices due to its simplicity, speed, and low solvent consumption. It involves a two-step process: an extraction/partitioning step followed by a dispersive solid-phase extraction (dSPE) cleanup. Several official versions of the QuEChERS method exist, with the most common being the AOAC Official Method 2007.01 and the European Standard EN 15662.

  • Solid-Phase Extraction (SPE): A more traditional and highly effective technique for sample cleanup. SPE utilizes a solid sorbent packed in a cartridge to selectively adsorb either the analyte or the interfering compounds from the sample extract. It offers excellent cleanup capabilities but can be more time-consuming and require more solvent than the QuEChERS method.

  • Liquid-Liquid Extraction (LLE): A classical extraction method based on the partitioning of the analyte between two immiscible liquid phases. While it can be effective, LLE often requires large volumes of organic solvents and can be less selective than other techniques.

Quantitative Data Summary

The following tables summarize the performance of different sample preparation methods for the analysis of this compound in various vegetable matrices. The data presented includes recovery rates, limits of detection (LOD), and limits of quantification (LOQ).

Table 1: Performance Data for QuEChERS-based Methods

Vegetable MatrixAnalytical MethodRecovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
TomatoGC-MS/MS83.84 - 119.73< 20.540.001630.00543[1]
LettuceGC-MS/MS85 - 105< 20-0.01[2]
CabbageGC-MS64.59 - 94.30-0.0110.034[3][4]
CauliflowerGC-MS64.57 - 93.38-0.0110.034[3][4]
EggplantGC-MS68.92 - 99.74-0.0110.034[3][4]
Bell PepperGC-MS/MS95.8 - 103.23.1 - 5.40.00150.005[4]
Various VegetablesLC-MS/MS91 - 109< 10-0.005[5]

Table 2: Performance Data for Solid-Phase Extraction (SPE) Methods

Vegetable MatrixAnalytical MethodSorbentRecovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
VegetablesGC-MS/MSFlorisil75.57 - 106.418.33 - 17.58-1[2]
VegetablesGC-MS/MSC1889.6 - 107.31.9 - 3.80.03-[6]

Experimental Protocols

This section provides detailed methodologies for the key sample preparation techniques.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is widely used for its simplicity and efficiency.[7][8] The two most common buffered versions are the AOAC Official Method 2007.01 and the European EN 15662 method.[7][8]

This method utilizes an acetate (B1210297) buffer.[9][10]

Extraction Step:

  • Weigh 15 g of homogenized vegetable sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile (B52724) containing 1% acetic acid.

  • Add an appropriate internal standard.

  • Cap the tube and shake vigorously for 1 minute.

  • Add 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The upper acetonitrile layer is collected for the cleanup step.

Dispersive Solid-Phase Extraction (dSPE) Cleanup Step:

  • Transfer an aliquot (e.g., 8 mL) of the acetonitrile extract into a 15 mL dSPE tube.

  • The dSPE tube contains 1200 mg of anhydrous MgSO₄ and 400 mg of primary secondary amine (PSA) sorbent. For vegetables with high chlorophyll (B73375) content, 400 mg of graphitized carbon black (GCB) may also be included. For those with high fat content, 400 mg of C18 sorbent can be added.[11]

  • Cap the tube and shake vigorously for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The supernatant is ready for analysis by GC-MS or LC-MS/MS. A solvent exchange step may be necessary depending on the analytical technique.

This method employs a citrate (B86180) buffer.[12]

Extraction Step:

  • Weigh 10 g of homogenized vegetable sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate internal standard.

  • Cap the tube and shake vigorously for 1 minute.

  • Add a salt mixture containing 4 g of anhydrous MgSO₄, 1 g of sodium chloride (NaCl), 1 g of trisodium (B8492382) citrate dihydrate, and 0.5 g of disodium (B8443419) citrate sesquihydrate.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The upper acetonitrile layer is collected for the cleanup step.

Dispersive Solid-Phase Extraction (dSPE) Cleanup Step:

  • Transfer an aliquot (e.g., 6 mL) of the acetonitrile extract into a 15 mL dSPE tube.

  • The dSPE tube contains 900 mg of anhydrous MgSO₄ and 150 mg of PSA. For vegetables with high chlorophyll content, 150 mg of GCB may also be included. For those with high fat content, 150 mg of C18 can be added.

  • Cap the tube and shake vigorously for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The supernatant is ready for analysis.

Solid-Phase Extraction (SPE)

SPE is a powerful cleanup technique that can be tailored to specific analytes and matrices. C18 and Florisil are common sorbents for this compound.

Protocol using a C18 Cartridge:

  • Sample Extraction: Extract the homogenized vegetable sample with a suitable solvent such as acetonitrile or ethyl acetate, similar to the initial step of the QuEChERS method.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and finally 5 mL of deionized water.[13]

  • Sample Loading: Load the sample extract onto the conditioned cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5, v/v) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with a suitable organic solvent, such as 5-10 mL of ethyl acetate or acetonitrile.[14]

  • Final Preparation: The eluate can be concentrated and reconstituted in a suitable solvent for chromatographic analysis.

Liquid-Liquid Extraction (LLE)

LLE is a fundamental extraction technique, though often less preferred due to high solvent consumption and lower selectivity.

Protocol for LLE:

  • Homogenize a representative sample of the vegetable (e.g., 50 g).

  • Mix the homogenized sample with a water-miscible solvent like acetone (B3395972) to facilitate the extraction of the pesticide from the plant tissue.

  • Add an immiscible organic solvent such as dichloromethane (B109758) or a mixture of petroleum ether and dichloromethane.

  • Shake the mixture vigorously in a separatory funnel for several minutes to allow for the partitioning of this compound into the organic phase.

  • Allow the layers to separate and collect the organic layer.

  • The extraction may be repeated to improve recovery.

  • The combined organic extracts are then dried using anhydrous sodium sulfate, concentrated, and solvent-exchanged for analysis.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described sample preparation techniques.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup homogenize Homogenize Vegetable Sample (10-15g) add_solvent Add Acetonitrile (+ Internal Standard) homogenize->add_solvent shake1 Shake Vigorously (1 min) add_solvent->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake Vigorously (1 min) add_salts->shake2 centrifuge1 Centrifuge shake2->centrifuge1 extract Collect Acetonitrile Extract centrifuge1->extract transfer_extract Transfer Aliquot of Extract extract->transfer_extract add_dspe Add dSPE Sorbent (MgSO4, PSA, +/- GCB/C18) transfer_extract->add_dspe shake3 Shake Vigorously (30s) add_dspe->shake3 centrifuge2 Centrifuge shake3->centrifuge2 final_extract Collect Final Extract centrifuge2->final_extract analysis GC-MS or LC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS workflow for vegetable sample preparation.

SPE_Workflow cluster_extraction Initial Extraction cluster_spe SPE Cleanup homogenize Homogenize Vegetable Sample extract_solvent Extract with Solvent (e.g., Acetonitrile) homogenize->extract_solvent centrifuge_filter Centrifuge/Filter extract_solvent->centrifuge_filter crude_extract Obtain Crude Extract centrifuge_filter->crude_extract condition Condition SPE Cartridge load Load Crude Extract crude_extract->load condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute collect_eluate Collect Eluate elute->collect_eluate concentrate Concentrate & Reconstitute collect_eluate->concentrate analysis GC-MS or LC-MS/MS Analysis concentrate->analysis

Caption: Solid-Phase Extraction (SPE) workflow.

Conclusion

The choice of sample preparation method for this compound analysis in vegetables depends on various factors, including the specific vegetable matrix, the required sensitivity, available instrumentation, and desired sample throughput. The QuEChERS method, in its AOAC or EN variations, offers a rapid, efficient, and cost-effective approach suitable for routine monitoring of a large number of samples. Solid-Phase Extraction provides a more rigorous cleanup, which can be beneficial for complex matrices or when lower detection limits are required. While Liquid-Liquid Extraction is a classic technique, its use is generally declining in favor of more modern and environmentally friendly methods. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to select and implement the most appropriate sample preparation strategy for their specific analytical needs.

References

Solid-Phase Extraction for Chlorpyrifos-Methyl Cleanup: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of solid-phase extraction (SPE) methodologies for the cleanup and preconcentration of Chlorpyrifos-methyl from various complex matrices. This document details experimental protocols, presents comparative quantitative data, and offers visual workflows to aid in method development and implementation.

Introduction to Solid-Phase Extraction in Pesticide Analysis

Solid-phase extraction is a widely adopted sample preparation technique crucial for the accurate and sensitive analysis of pesticide residues like this compound. It offers significant advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher sample throughput, and improved selectivity.[1] The primary objective of SPE in this context is to remove interfering matrix components and concentrate the analyte of interest, thereby enhancing the performance of subsequent analytical instrumentation such as gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).[2]

This compound, an organophosphorus insecticide, is extensively used in agriculture to protect a wide range of crops.[3][4] Consequently, robust analytical methods are required to monitor its residue levels in food and environmental samples to ensure consumer safety and regulatory compliance.

Core Principles of Solid-Phase Extraction

The SPE process involves the partitioning of a compound between a solid stationary phase (the sorbent) and a liquid mobile phase. The process can be broken down into four key steps:

  • Conditioning: The sorbent is treated with a solvent to wet the packing material and create an environment suitable for analyte retention.

  • Loading: The sample matrix containing the analyte is passed through the sorbent bed. The analyte and some matrix components are retained on the sorbent based on their physicochemical properties.

  • Washing: A specific solvent is used to rinse the sorbent, selectively removing weakly bound matrix interferences while the analyte of interest remains bound.

  • Elution: A strong solvent is passed through the sorbent to disrupt the analyte-sorbent interactions and collect the purified and concentrated analyte for analysis.

The choice of sorbent and solvents is critical and depends on the properties of this compound and the sample matrix.

Experimental Protocols for this compound SPE Cleanup

Several types of SPE sorbents have been successfully employed for the cleanup of this compound. The following sections detail the experimental protocols for the most common and effective sorbents.

Reversed-Phase SPE using C18 Sorbents

C18 (octadecyl-bonded silica) is a nonpolar sorbent that retains hydrophobic compounds like this compound from a polar sample matrix. It is one of the most common choices for pesticide residue analysis.

Experimental Protocol:

  • Sorbent: 500 mg C18 SPE cartridge.

  • Sample Preparation: For plant commodities, initial extraction is typically performed with an acetone/water mixture, followed by partitioning into hexane (B92381).[3] For water samples, the pH may be adjusted.

  • Conditioning: The cartridge is conditioned sequentially with 5 mL of ethyl acetate, 5 mL of methanol (B129727), and 5 mL of deionized water.[5]

  • Loading: The prepared sample extract (e.g., in hexane or an aqueous solution) is loaded onto the conditioned cartridge at a flow rate of 2-3 mL/min.[5]

  • Washing: The cartridge is washed with 5 mL of a methanol/water mixture (e.g., 50:50, v/v) to remove polar interferences.

  • Drying: The sorbent bed is dried under vacuum for approximately 60 minutes to remove residual water.[5]

  • Elution: this compound is eluted with a nonpolar solvent. A common elution solvent is 6 mL of n-hexane-acetone (3:1, v/v) followed by 5 mL of methanol.[5] The eluates are then combined.

  • Post-Elution: The eluate is typically evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.

Normal-Phase SPE using Florisil Sorbents

Florisil, a magnesium silicate-based sorbent, is effective for the cleanup of chlorinated and organophosphorus pesticides from non-aqueous extracts.[6][7] It is particularly useful for removing polar interferences.

Experimental Protocol:

  • Sorbent: 1 g Florisil SPE cartridge.

  • Sample Preparation: The sample is typically extracted with a nonpolar solvent like hexane or a mixture of hexane and acetone. The extract must be dry.

  • Conditioning: The cartridge is conditioned with 6 mL of hexane.[8]

  • Loading: The sample extract is loaded onto the conditioned cartridge.

  • Washing: A small volume of hexane can be used to wash the cartridge and remove nonpolar interferences.

  • Elution: this compound is eluted with a solvent mixture of increasing polarity, such as hexane:acetone (90:10, v/v).[8] Typically, 10 mL of the elution solvent is collected.

  • Post-Elution: The collected eluate is concentrated and prepared for analysis.

Molecularly Imprinted Polymer (MIP) SPE

Molecularly Imprinted Polymers (MIPs) are highly selective sorbents tailored to recognize a specific molecule or a class of structurally related compounds.[1] MIPs for Chlorpyrifos have been developed to achieve superior selectivity and cleanup.

Experimental Protocol (Based on a generic MIP for Chlorpyrifos):

  • Sorbent: Custom-synthesized Chlorpyrifos-MIP packed into an SPE cartridge.

  • Sample Preparation: The sample is extracted and dissolved in a solvent compatible with the MIP binding conditions, often an aqueous solution or a mixture with an organic modifier.

  • Conditioning: The MIP cartridge is conditioned with the loading solvent.

  • Loading: The sample extract is loaded onto the cartridge. The flow rate is typically kept low to ensure sufficient interaction time for binding.

  • Washing: A specific washing solvent (e.g., methanol-water, 50:50 v/v) is used to remove non-specifically bound compounds.[9]

  • Elution: A solvent mixture designed to disrupt the specific interactions between this compound and the MIP is used for elution. A common eluent is a mixture of methanol and acetic acid (e.g., 90:10, v/v).[9]

  • Post-Elution: The eluate is processed for final analysis.

Quantitative Data and Performance Comparison

The following tables summarize the quantitative performance data for different SPE methods applied to the analysis of this compound and related compounds.

Table 1: Recovery Data for this compound using various SPE Sorbents

SorbentMatrixSpiking LevelRecovery (%)Relative Standard Deviation (RSD) (%)Reference
C18Plant commodities0.01 mg/kg>70%-[3]
C18Animal tissues0.01 mg/kg--[3]
Florisil--Excellent-[6]
MIPAqueous solution500 ng/mLHigh-[9]
C18Surface Water-70-120%< 13.7%[2]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MethodMatrixLODLOQReference
C18 SPE-GC/NCI-MSPlant commodities0.002 or 0.003 mg/kg0.01 mg/kg[3]
C18 SPE-GC/NCI-MSAnimal products-0.01 mg/kg[3]
DI-SPME-GC-MSCherry0.03 µg/L0.1 µg/L[10]

Comparison with QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular alternative to traditional SPE for pesticide residue analysis.[11][12] It involves an extraction and cleanup step using dispersive SPE (dSPE).

Key Differences:

  • Format: SPE uses packed cartridges, while QuEChERS dSPE involves adding the sorbent directly to the sample extract.

  • Selectivity: Cartridge-based SPE can offer better separation and cleanup for complex matrices.

  • Polarity Range: For more polar pesticides, SPE might provide better results as the cleanup in QuEChERS can sometimes lead to the degradation of less robust compounds.[9]

The choice between SPE and QuEChERS often depends on the specific matrix, the range of pesticides being analyzed, and the desired level of cleanup.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the SPE processes described.

SPE_Workflow_C18 cluster_prep Sample Preparation cluster_spe C18 SPE Cartridge cluster_analysis Analysis start Sample Matrix extraction Extraction (e.g., Acetone/Water) start->extraction partition Partitioning (e.g., into Hexane) extraction->partition loading Sample Loading partition->loading conditioning Conditioning (Ethyl Acetate, Methanol, Water) conditioning->loading washing Washing (Methanol/Water) loading->washing drying Drying washing->drying elution Elution (n-Hexane/Acetone) drying->elution concentration Concentration elution->concentration reconstitution Reconstitution concentration->reconstitution analysis GC/LC-MS Analysis reconstitution->analysis

Caption: Workflow for this compound cleanup using a C18 SPE cartridge.

SPE_Workflow_Florisil cluster_prep Sample Preparation cluster_spe Florisil SPE Cartridge cluster_analysis Analysis start Sample Matrix extraction Extraction (e.g., Hexane) start->extraction loading Sample Loading extraction->loading conditioning Conditioning (Hexane) conditioning->loading washing Washing (Hexane) loading->washing elution Elution (Hexane/Acetone) washing->elution concentration Concentration elution->concentration analysis GC/LC-MS Analysis concentration->analysis

Caption: Workflow for this compound cleanup using a Florisil SPE cartridge.

SPE_Workflow_MIP cluster_prep Sample Preparation cluster_spe MIP SPE Cartridge cluster_analysis Analysis start Sample Matrix extraction Extraction & Dissolution start->extraction loading Sample Loading extraction->loading conditioning Conditioning conditioning->loading washing Washing (e.g., Methanol/Water) loading->washing elution Elution (e.g., Methanol/Acetic Acid) washing->elution analysis GC/LC-MS Analysis elution->analysis

Caption: Workflow for selective this compound cleanup using a MIP SPE cartridge.

Conclusion

Solid-phase extraction is a powerful and versatile technique for the cleanup of this compound in a variety of complex sample matrices. The choice of sorbent—be it C18, Florisil, or a highly selective MIP—should be guided by the specific analytical requirements, including the nature of the matrix, the required limits of detection, and the available analytical instrumentation. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in developing and validating robust and reliable methods for the analysis of this compound residues.

References

Immunoassay for Rapid Detection of Chlorpyrifos-Methyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorpyrifos-methyl is a broad-spectrum organophosphate insecticide widely used in agriculture to protect crops.[1][2] Its potential for environmental contamination and adverse effects on human health necessitates rapid and reliable detection methods.[3][4] While traditional analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are sensitive and reliable, they are often time-consuming, require expensive equipment, and involve complex sample preparation, making them less suitable for on-site screening.[3] Immunoassays have emerged as a powerful alternative, offering rapid, cost-effective, and user-friendly platforms for the detection of pesticide residues like this compound.[3][5]

This technical guide provides an in-depth overview of the core principles and methodologies involved in the development of immunoassays for the rapid detection of this compound. It is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Core Principles of Immunoassay for Small Molecules

Immunoassays for small molecules like this compound are typically based on a competitive format. Since small molecules, or haptens, are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response and produce antibodies.[5][6] The fundamental principle involves the competition between the free analyte (this compound) in the sample and a labeled this compound conjugate for a limited number of specific antibody binding sites. The signal generated from the labeled conjugate is inversely proportional to the concentration of this compound in the sample.

Key Components of a this compound Immunoassay

The development of a robust and sensitive immunoassay for this compound relies on the careful design and production of several key reagents:

  • Hapten Synthesis: The first and most critical step is the synthesis of a hapten that structurally mimics this compound while incorporating a functional group (e.g., carboxyl or amino group) for conjugation to a carrier protein.[5][6] The position of this "spacer arm" is crucial as it influences the specificity and affinity of the resulting antibodies.[3][7][8]

  • Immunogen and Coating Antigen Preparation: The synthesized hapten is covalently linked to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to create an immunogen.[5][6][9] This immunogen is then used to immunize animals (typically rabbits or mice) to produce antibodies. A different carrier protein, like Ovalbumin (OVA), is often used to prepare the coating antigen for the assay to avoid non-specific binding.[10][11]

  • Antibody Production: Both polyclonal and monoclonal antibodies can be generated. Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen, while monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope.[1][12] Monoclonal antibodies are generally preferred for their high specificity and consistency.[13][14]

Experimental Protocols

This section details the methodologies for the key experiments involved in developing an immunoassay for this compound.

Hapten Synthesis

The synthesis of a this compound hapten typically involves introducing a spacer arm with a terminal carboxyl group. One common approach is the nucleophilic substitution of a chlorine atom on the pyridyl ring.[6]

Example Protocol for Hapten Synthesis:

  • Introduction of a Spacer Arm: Chlorpyrifos (B1668852) is reacted with a compound containing a functional group, such as 3-mercaptopropionic acid, to introduce a carboxyl group. This is often done by replacing the chlorine atom at the 6th position of the pyridyl ring.[6]

  • Purification: The synthesized hapten is purified using techniques like thin-layer chromatography (TLC) or column chromatography.[6]

  • Characterization: The structure of the purified hapten is confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.[6][9]

Immunogen and Coating Antigen Synthesis

The hapten is conjugated to carrier proteins using methods like the active ester method.

Example Protocol for Conjugation:

  • Activation of Hapten: The carboxyl group of the hapten is activated using N-hydroxysuccinimide (NHS) and a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), in a solvent like N,N-dimethylformamide (DMF).[6][9]

  • Conjugation to Protein: The activated hapten is added to a solution of the carrier protein (e.g., BSA or OVA) in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0) and stirred for several hours at room temperature or 37°C.[6]

  • Purification of the Conjugate: The unconjugated hapten and by-products are removed by dialysis against a suitable buffer or by gel filtration chromatography.[6]

Antibody Production (Polyclonal)

Example Protocol for Polyclonal Antibody Production:

  • Immunization: Rabbits are immunized with the immunogen (hapten-BSA conjugate). The initial immunization is typically done with the immunogen emulsified in Freund's complete adjuvant.

  • Booster Injections: Booster injections with the immunogen emulsified in Freund's incomplete adjuvant are given at regular intervals (e.g., every 3-4 weeks).

  • Titer Determination: Blood samples are collected periodically to monitor the antibody titer using an indirect ELISA.

  • Antibody Purification: Once a high titer is achieved, blood is collected, and the polyclonal antibodies are purified from the serum using methods like protein A or protein G affinity chromatography.[1]

Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive indirect ELISA (ciELISA) is a common format for detecting this compound.

Example Protocol for ciELISA:

  • Coating: A 96-well microtiter plate is coated with the coating antigen (hapten-OVA conjugate) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST).

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., PBST containing 1% BSA) and incubating for 1-2 hours at 37°C.

  • Washing: The plate is washed again.

  • Competitive Reaction: A mixture of the this compound standard or sample and the primary antibody is added to the wells and incubated for 1 hour at 37°C.

  • Washing: The plate is washed to remove unbound antibodies and analyte.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-rabbit IgG) is added to the wells and incubated for 1 hour at 37°C.

  • Washing: The plate is washed.

  • Substrate Addition: A substrate solution (e.g., TMB/H2O2) is added, and the plate is incubated in the dark for a specified time (e.g., 15-30 minutes) at room temperature.[15]

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H2SO4).[15]

  • Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

Lateral Flow Immunoassay (LFIA)

A lateral flow immunoassay provides a rapid, one-step detection format.

Example Protocol for LFIA Assembly and Use:

  • Preparation of Gold Nanoparticle-Antibody Conjugate: Colloidal gold nanoparticles are prepared and conjugated with the specific monoclonal antibody against this compound.

  • Strip Assembly: The LFIA strip is assembled by sequentially pasting a sample pad, a conjugate pad (containing the gold nanoparticle-antibody conjugate), a nitrocellulose membrane, and an absorbent pad onto a backing card.[16]

  • Line Dispensing: The coating antigen (hapten-protein conjugate) is dispensed onto the nitrocellulose membrane to form the test line (T-line). A secondary antibody (e.g., goat anti-mouse IgG) is dispensed to form the control line (C-line).[16]

  • Assay Procedure: The sample is applied to the sample pad. The liquid migrates along the strip via capillary action.

  • Interpretation of Results:

    • Negative: Both the T-line and C-line appear. This indicates that the antibody-gold conjugate was not saturated by the analyte and was able to bind to the T-line.

    • Positive: Only the C-line appears. The analyte in the sample saturates the antibody-gold conjugate, preventing it from binding to the T-line.

    • Invalid: The C-line does not appear, indicating a failure in the strip's components or procedure.

Data Presentation

The performance of an immunoassay is characterized by several key parameters. The following tables summarize representative quantitative data from the literature for different immunoassay formats for this compound.

Table 1: Performance of ELISA for this compound Detection

Antibody TypeAssay FormatIC50 (ng/mL)Limit of Detection (LOD) (ng/mL)Sample MatrixReference
PolyclonalImmobilized Antibody~0.1 ppb (~0.1 ng/mL)0.05-0.1 ppb (in buffer), 0.02 ppm (in grain)Grain, Buffer[1]
MonoclonalCompetitive Indirect75.220.32Grape, Cabbage, Water, Soil[11]
PolyclonalAntigen-Coated160 ppb (160 ng/mL)10 ppb (10 ng/mL)Not specified[10]
PolyclonalAntibody-Coated20 ppb (20 ng/mL)0.1 ppb (0.1 ng/mL)Not specified[10]
MonoclonalIndirect Competitive42.48 µg/L (42.48 ng/mL)8.71 µg/L (8.71 ng/mL)Not specified[17]

Table 2: Performance of Lateral Flow Immunoassays for this compound Detection

Assay FormatIC50 (ng/mL)Limit of Detection (LOD)Sample MatrixReference
Immunochromatography (Colloidal Gold)1024.39132.91 ng/mL (semi-quantitative), 0.6 µg/mL (qualitative)Water[18]
Fluorescence-Based Immunochromatographic Assay (FICA)Not specified0.015 mg/L (15 ng/mL)Chinese Cabbage, Lettuce, Pear, Apple[17]
Carbon Nanoparticle-Based Indirect LFIANot specified<1 µg/L (in standards), 2 µg/L (in surface water)Surface Water[19]

Table 3: Cross-Reactivity of Immunoassays for this compound

Antibody TypeCompoundCross-Reactivity (%)Reference
PolyclonalChlorpyrifos-ethylHigh[1]
PolyclonalFenchlorphosLow[1]
PolyclonalBromophosLow[1]
MonoclonalChlorpyrifos1.4[11]
MonoclonalOther tested pesticides< 1[11][18]

Table 4: Recovery Rates of this compound in Spiked Samples

Assay FormatSample MatrixRecovery (%)Reference
Immunochromatography (Colloidal Gold)Water102.5 - 107.6[18]
Competitive Indirect ELISAGrape, Chinese Cabbage, Water, Soil82.4 - 110.2[11]
Fluorescence-Based Immunochromatographic Assay (FICA)Chinese Cabbage, Lettuce, Pear, Apple82.0 - 110.0[17]
UPLC-MS/MS (for comparison)Biobeds96 - 115[20][21]

Mandatory Visualizations

The following diagrams illustrate key workflows and principles described in this guide.

ELISA_Workflow cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_competition 3. Competitive Reaction cluster_secondary 4. Secondary Antibody cluster_detection 5. Detection coating Coat plate with Chlorpyrifos-OVA blocking Block with BSA coating->blocking Wash competition Add sample/standard and anti-Chlorpyrifos Ab blocking->competition Wash secondary Add Enzyme-labeled Secondary Ab competition->secondary Wash detection Add Substrate (e.g., TMB) secondary->detection Wash read Read Absorbance at 450 nm detection->read Stop Reaction LFIA_Principle cluster_membrane_details Membrane Details cluster_negative Negative Result cluster_positive Positive Result sample_pad Sample Pad conjugate_pad Conjugate Pad (Ab-GoldNP) membrane Nitrocellulose Membrane absorbent_pad Absorbent Pad T_line Test Line (Chlorpyrifos-Protein) C_line Control Line (Goat anti-Mouse IgG) neg_T T neg_C C pos_T T pos_C C Hapten_Synthesis_Logic start This compound (Small Molecule, Non-immunogenic) hapten Hapten Synthesis (Introduce Spacer Arm with -COOH) start->hapten immunogen Conjugate to Carrier Protein (e.g., BSA) -> Immunogen hapten->immunogen coating_ag Conjugate to different Carrier Protein (e.g., OVA) -> Coating Antigen hapten->coating_ag antibodies Antibody Production (Immunize Animal) immunogen->antibodies immunoassay Use in Immunoassay (ELISA, LFIA) coating_ag->immunoassay antibodies->immunoassay

References

A Technical Guide to Chlorpyrifos-Methyl Residue Analysis in Food Commodities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the analysis of Chlorpyrifos-methyl residues in various food commodities. This document is intended to serve as a critical resource for professionals in research, food safety, and drug development, offering detailed experimental protocols, data presentation in structured formats, and visual representations of analytical workflows and chemical degradation pathways.

This compound is an organophosphate insecticide that has been widely used in agriculture to protect a variety of crops.[1] Due to potential health concerns, including neurotoxic effects, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for its presence in food products.[1][2][3] Accurate and sensitive analytical methods are therefore essential for monitoring compliance with these regulations and ensuring food safety.

Analytical Methodologies

The determination of this compound residues in food matrices is predominantly carried out using chromatographic techniques coupled with mass spectrometry. Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques, with mass spectrometry (MS) providing sensitive and selective detection.[4][5]

Sample Preparation: Extraction and Cleanup

Effective sample preparation is crucial for the accurate analysis of pesticide residues in complex food matrices. The primary goal is to extract the analyte of interest while minimizing the co-extraction of interfering substances.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become the most common approach for pesticide residue analysis in a wide range of food commodities due to its simplicity, speed, and low solvent consumption.[6][7][8]

Experimental Protocol: QuEChERS Extraction

  • Homogenization: A representative 10-15 g sample of the food commodity is homogenized.

  • Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added, and the tube is shaken vigorously for 1 minute. For matrices with low water content, a small amount of water may be added to facilitate partitioning.[9]

  • Salting-Out: A mixture of salts, typically anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or a commercially available QuEChERS salt packet, is added to the tube.[8] The tube is immediately shaken for 1 minute to induce phase separation between the aqueous and organic layers.

  • Centrifugation: The tube is centrifuged at approximately 4000-5000 rpm for 5 minutes.[6]

  • Supernatant Collection: An aliquot of the upper acetonitrile layer is collected for the cleanup step.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The collected acetonitrile extract is then subjected to a cleanup step to remove interfering matrix components such as pigments, sugars, and fatty acids.

Experimental Protocol: d-SPE Cleanup

  • An aliquot (e.g., 1 mL) of the acetonitrile extract is transferred to a 2 mL microcentrifuge tube containing a specific sorbent mixture.

  • Common sorbents include:

    • Primary Secondary Amine (PSA): For the removal of organic acids, sugars, and some lipids.[9]

    • C18: For the removal of non-polar interferences like fats.[9]

    • Graphitized Carbon Black (GCB): For the removal of pigments and sterols (use with caution as it can retain planar pesticides).

  • The tube is vortexed for 1 minute and then centrifuged.

  • The cleaned extract is then filtered and is ready for analysis by GC-MS or LC-MS/MS.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a robust and widely used technique for the analysis of volatile and semi-volatile pesticides like this compound.[10][11]

Typical GC-MS/MS Parameters:

ParameterSetting
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 - 280 °C
Carrier Gas Helium or Hydrogen[10]
Oven Program Initial temperature of 60-80°C, ramped to 280-300°C
Ionization Mode Electron Impact (EI)
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly suitable for the analysis of a broader range of pesticides, including those that are thermally labile or less volatile.[5][12][13]

Typical LC-MS/MS Parameters:

ParameterSetting
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)[7]
Mobile Phase Gradient of water and methanol (B129727) or acetonitrile with additives like ammonium (B1175870) formate (B1220265) or formic acid[7]
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), positive mode
Acquisition Mode Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The performance of analytical methods for this compound is evaluated through validation parameters such as the Limit of Detection (LOD), Limit of Quantitation (LOQ), and recovery rates. The following tables summarize typical quantitative data from various studies.

Table 1: Method Performance for this compound in Fruits and Vegetables

MatrixMethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)Reference
TomatoQuEChERS-GC-ECD0.020.190-111[14]
Fruits & VegetablesELISA--77-92[4]
Cauliflower, Cabbage, EggplantGC-MS0.0110.034-[11]
Various Plant CommoditiesGC/FPD or HPLC/MS/MS0.002-0.0030.01-[15]

Table 2: Method Performance for this compound in Other Food Commodities

MatrixMethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)Reference
Chicken MeatQuEChERS-GC-ECD0.020.0586.52 - 94.25[16]
BeefQuEChERS-GC/MS---[9]
RiceQuEChERS-HPLC-MS/MS-0.00577.1 - 111.5[13]
Milk and Cream--0.0188 - 93[17]

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound residues in food commodities.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Homogenization of Food Sample Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 Cleanup 4. Dispersive SPE Cleanup (PSA, C18) Centrifugation1->Cleanup Centrifugation2 5. Centrifugation Cleanup->Centrifugation2 Final_Extract 6. Final Extract Centrifugation2->Final_Extract GCMS GC-MS/MS Final_Extract->GCMS LCMS LC-MS/MS Final_Extract->LCMS Quantification Quantification and Confirmation GCMS->Quantification LCMS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General analytical workflow for this compound residue analysis.

Chemical Structure and Degradation

This compound degrades in the environment and during metabolic processes to its main metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is also a compound of toxicological concern.[15][18]

degradation_pathway cluster_parent This compound cluster_metabolite Degradation Product CPM This compound C7H7Cl3NO3PS TCP 3,5,6-Trichloro-2-pyridinol (TCP) C5H2Cl3NO CPM->TCP Hydrolysis

Caption: Degradation of this compound to its primary metabolite, TCP.

Regulatory Context

It is important to note that the use of Chlorpyrifos and this compound has been increasingly restricted or banned in many regions, including the European Union and the United States.[2][3] Consequently, MRLs have been lowered to the limit of quantification, typically 0.01 mg/kg, for all food and feed commodities.[2][19][20] This necessitates the use of highly sensitive and validated analytical methods for monitoring purposes.

Conclusion

The analysis of this compound residues in food commodities is a critical aspect of food safety monitoring. The QuEChERS method coupled with GC-MS/MS or LC-MS/MS provides a reliable and efficient approach for the determination of these residues at low levels. This guide has provided an in-depth overview of the key methodologies, quantitative performance data, and visual representations of the analytical process to support researchers and scientists in this field. Adherence to validated methods and an understanding of the regulatory landscape are paramount for ensuring the safety of the global food supply.

References

Detecting Chlorpyrifos-Methyl in Rice: A Technical Guide to Near-Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the application of near-infrared (NIR) spectroscopy for the rapid and non-destructive detection of Chlorpyrifos-methyl pesticide residues in various forms of rice. The methodologies and data presented are intended for researchers, scientists, and quality control professionals in the food safety and agricultural industries. This document synthesizes findings from key studies to provide a comprehensive resource on experimental protocols, data analysis, and the quantitative performance of NIR spectroscopy in this critical application.

Near-infrared spectroscopy, a well-established analytical technique, offers a promising alternative to traditional chromatographic methods for pesticide residue analysis.[1] Conventional methods like gas chromatography-mass spectrometry (GC-MS) are accurate but can be time-consuming, labor-intensive, and require complex sample preparation.[2][3] NIR spectroscopy, on the other hand, provides a rapid, cost-effective, and environmentally friendly screening tool.[1]

Core Principles and Applications

NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum (typically 800-2500 nm).[1] This absorption is related to the vibrations of molecular bonds, primarily C-H, N-H, and O-H.[4] Although pesticide residues are present in low concentrations, their specific molecular structure can produce a discernible spectral signature that, when combined with powerful chemometric models, allows for both qualitative and quantitative analysis.[2][5]

Studies have demonstrated the feasibility of using NIR spectroscopy to detect this compound residues in rough, brown, and milled rice.[2][5][6][7] This technique can be used to differentiate between rice with low and high levels of pesticide contamination and to predict the concentration of the residue with reasonable accuracy.[5][8]

Experimental Protocol: From Sample Preparation to Spectral Analysis

A generalized experimental workflow for the detection of this compound in rice using NIR spectroscopy is outlined below. This protocol is based on methodologies reported in peer-reviewed research.[2][5][9]

Sample Preparation
  • Rice Samples : Begin with pesticide-free rice of known varieties. The rice can be processed into different forms such as rough (paddy), brown, and milled rice.[2][5][6]

  • Pesticide Treatment : Prepare solutions of this compound at varying concentrations. The concentration levels should be chosen to bracket the maximum residue limits (MRLs) for each type of rice.[8] For example, a study by Rodriguez et al. (2020) used the following concentrations:

    • Rough Rice : 0, 1.5, 3, 6, 9, and 12 ppm

    • Brown Rice : 0, 0.75, 1.5, 3, 4.5, and 6 ppm

    • Milled Rice : 0, 0.1, 0.2, 0.4, 0.6, and 0.8 ppm[2][5][6][7][8]

  • Application : The pesticide solutions are evenly sprayed onto the rice samples. Control samples are sprayed with water. To ensure consistency, a fixed volume of liquid is applied to each sample.[2] The treated samples are then sealed in containers prior to spectral analysis.[9]

NIR Spectra Acquisition
  • Instrumentation : A commercial NIR spectrometer is used to acquire the spectra of the bulk rice samples. An example of such an instrument is the Perten DA7200 NIR analyzer, which operates in the 950-1650 nm wavelength range.[2][9]

  • Measurement : A specific quantity of the bulk rice sample (e.g., 100g) is placed in a sample dish.[2] Spectra are typically collected in reflectance mode.[2] To ensure representative measurements, the instrument may be set to rotate the sample, and multiple readings with repacking of the sample are averaged.[2]

Data Analysis and Model Development
  • Spectral Pre-processing : Raw NIR spectra can be affected by light scattering and other physical phenomena.[2] Multiplicative Scatter Correction (MSC) is a common pre-processing technique used to correct for these effects.[2]

  • Quantitative Analysis : Partial Least Squares (PLS) regression is a widely used chemometric method to develop a predictive model.[2][5][6] This model correlates the spectral data with the known concentrations of this compound.

  • Qualitative Analysis : For classification purposes, such as distinguishing between low and high contamination levels, discriminant analysis can be employed.[2][5][7][8] The samples are categorized into groups (e.g., Low Pesticide Level vs. High Pesticide Level) based on their concentration.[9]

  • Model Validation : The robustness of the developed models is assessed through independent validation, where the model is tested on samples not used in the calibration process.[2][5][7]

Quantitative Data Summary

The performance of NIR spectroscopy for the quantitative and qualitative detection of this compound in rice is summarized in the tables below. The data is derived from studies utilizing a commercial NIR spectrometer in the 950-1650 nm range.[2][5][6][8]

Table 1: Quantitative Analysis Performance (PLS Regression)
Rice TypeR² RangeStandard Error of Prediction (SEP) Range
Rough Rice0.702 - 0.8391.763 - 2.374 ppm
Brown Rice0.722 - 0.8000.953 - 1.168 ppm
Milled Rice0.693 - 0.7890.131 - 0.164 ppm
Table 2: Qualitative Analysis Performance (Discriminant Analysis)
Rice TypeOverall Correct Classification Range
Rough Rice77.8% - 92.6%
Brown Rice79.6% - 88.9%
Milled Rice94.4% - 100%

Key Wavelengths for Detection

The detection of this compound is associated with specific functional groups in its chemical structure. Important wavelengths identified for its detection in rice include those related to methyl groups, C-H bonds, and amines.[2][9] Some of the significant wavelengths are:

  • Rough Rice : 1360 nm (methyl), 1540 nm (amine), 1481 nm (NH2-amide)[2]

  • Brown Rice : 1360 nm (methyl), 1450 nm (C=O 3rd overtone), 1471 nm (NH primary amides), 1570 nm (NH 1st overtone)[2]

  • Milled Rice : 1360 nm (methyl), 1410 nm (CH methylene), 1540 nm (amine)[2]

Visualizing the Process

To further clarify the methodology, the following diagrams illustrate the experimental workflow and the data analysis pipeline.

Experimental_Workflow Experimental Workflow for NIR Detection of this compound in Rice cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_ref Reference Analysis PesticideFreeRice Pesticide-Free Rice (Rough, Brown, Milled) Treatment Spray Treatment PesticideFreeRice->Treatment PesticideSolution This compound Solution (Varying Concentrations) PesticideSolution->Treatment Spectra Acquire NIR Spectra Treatment->Spectra Treated Rice Samples GCMS GC-MS Analysis Treatment->GCMS Verification NIR_Spectrometer NIR Spectrometer (950-1650 nm) NIR_Spectrometer->Spectra Data_Analysis Proceed to Data Analysis Spectra->Data_Analysis ReferenceData Reference Concentration Data GCMS->ReferenceData ReferenceData->Data_Analysis Start Start Start->PesticideFreeRice Start->PesticideSolution

Experimental Workflow Diagram

Data_Analysis_Pipeline Data Analysis Pipeline for NIR-Based Pesticide Detection cluster_input Inputs cluster_processing Data Pre-processing cluster_modeling Model Development & Validation cluster_output Outputs RawSpectra Raw NIR Spectra PreProcess Spectral Pre-processing (e.g., MSC) RawSpectra->PreProcess RefConcs Reference Concentrations SplitData Split Data (Calibration & Validation Sets) RefConcs->SplitData PreProcess->SplitData PLS Quantitative Model (PLS Regression) SplitData->PLS Calibration Set DA Qualitative Model (Discriminant Analysis) SplitData->DA Calibration Set Validation Independent Validation PLS->Validation Validation Set DA->Validation Validation Set QuantModel Quantitative Prediction Model (R², SEP) Validation->QuantModel QualModel Qualitative Classification Model (% Correct Classification) Validation->QualModel

Data Analysis Pipeline

Conclusion

Near-infrared spectroscopy, coupled with robust chemometric models, presents a viable and efficient tool for the screening of this compound residues in rough, brown, and milled rice.[2][5] The technique is rapid, non-destructive, and requires minimal sample preparation, making it suitable for high-throughput analysis in quality control settings.[1] While the prediction accuracies may not match those of traditional chromatographic methods, NIR spectroscopy serves as an excellent preliminary screening method to identify contaminated batches of rice, thereby enhancing food safety and regulatory compliance.[8] Further research may focus on the development of more sensitive, portable, and cost-effective NIR instruments, such as those based on LED technology, to facilitate in-field testing.[9]

References

Zebrafish as a Robust Model for Deciphering Chlorpyrifos-Methyl Toxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the zebrafish (Danio rerio) model system to investigate the toxicological effects of Chlorpyrifos-methyl (CPF-methyl), a widely used organophosphate insecticide. The zebrafish, with its genetic tractability, rapid external development, and physiological similarities to mammals, offers a powerful in vivo platform for high-throughput screening and detailed mechanistic studies of CPF-methyl toxicity. This document outlines key toxicological endpoints, detailed experimental protocols, and the underlying molecular signaling pathways affected by CPF-methyl exposure.

Developmental and Acute Toxicity of this compound

Exposure to CPF-methyl during early life stages of zebrafish can lead to a range of adverse developmental outcomes, including mortality, delayed hatching, and morphological abnormalities. The toxicity of CPF-methyl is often compared to its primary and more persistent metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which in some cases, exhibits greater toxicity.

Quantitative Data on Developmental and Acute Toxicity

The following table summarizes key quantitative data from studies assessing the developmental and acute toxicity of CPF-methyl and its metabolite TCP in zebrafish embryos and larvae.

CompoundExposure DurationEndpointValueReference
This compound (CPM)96 hpfLC50>2000 µg/L[1]
3,5,6-trichloro-2-pyridinol (TCP)96 hpfLC50612.5 µg/L[1]
Chlorpyrifos (B1668852) (CPF)10 dpfLC500.43 mg/L[2]
Chlorpyrifos (CPF)96 hpf-Decreased body length, inhibited hatchability and heart rate[3]
This compound (CPM)48 hpfObservationPericardial edema and bleeding (recovered)[1]
3,5,6-trichloro-2-pyridinol (TCP)72 hpfObservationPericardial and yolk sac edema (at 500 µg/L)[1]
3,5,6-trichloro-2-pyridinol (TCP)96 hpfGene ExpressionSignificant decrease in gata, myl7, and cacna1c (at 500 µg/L)[1]
Experimental Protocol: Developmental Toxicity Assay

This protocol outlines a standard method for assessing the developmental toxicity of CPF-methyl in zebrafish embryos.

Objective: To determine the lethal concentration (LC50) and observe sublethal developmental effects of CPF-methyl.

Materials:

  • Fertilized zebrafish embryos (4 hours post-fertilization, hpf)

  • Embryo medium (E3)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO, as a solvent)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Stereomicroscope

  • Incubator set at 28.5°C

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of CPF-methyl in DMSO.

  • Working Solutions: Prepare a series of working solutions of CPF-methyl in E3 medium by diluting the stock solution. The final DMSO concentration should be kept below 0.1% in all experimental and control groups. A solvent control group (E3 with DMSO) and a negative control group (E3 only) should be included.

  • Embryo Exposure: At 4 hpf, place one healthy, fertilized embryo per well of a multi-well plate containing the respective test or control solutions.

  • Incubation: Incubate the plates at 28.5°C on a 14:10 hour light:dark cycle.

  • Daily Observations: From 24 hpf to 120 hpf, observe the embryos daily under a stereomicroscope. Record mortality, hatching rates, and any morphological abnormalities such as pericardial edema, yolk sac edema, spinal curvature, and tail malformations.

  • LC50 Calculation: At 96 hpf or 120 hpf, record the number of dead embryos in each concentration group. Use this data to calculate the LC50 value using appropriate statistical software (e.g., Probit analysis).

  • Sublethal Endpoint Analysis: Quantify the incidence of specific malformations at each concentration to determine the teratogenic potential of the compound.

Neurotoxicity of this compound

The primary mechanism of neurotoxicity for organophosphates like CPF-methyl is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). This leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurobehavioral deficits.

Quantitative Data on Neurotoxicity

The following table summarizes quantitative data related to the neurotoxic effects of chlorpyrifos and its active metabolite, chlorpyrifos-oxon (CPO), in zebrafish.

CompoundExposure ConcentrationExposure DurationEndpointObservationReference
Chlorpyrifos (CPF)100 and 300 µg/L96 hpfLocomotor ActivitySignificantly influenced free swimming and response to light-dark transition[3]
Chlorpyrifos (CPF)300 nM5 dpfAChE Activity>80% inhibition[4]
Chlorpyrifos-oxon (CPO)≥ 0.03 µM24-72 hpfAChE ActivitySignificant inhibition[5]
Chlorpyrifos-oxon (CPO)≥ 0.1 µM24-72 hpfAxonal GrowthSignificant inhibition in sensory and motor neurons[5]
Chlorpyrifos-oxon (CPO)≥ 0.1 µM24-72 hpfBehaviorAttenuated touch-induced swimming response[5]
Chlorpyrifos (CPF)0.01 and 0.1 µMSub-chronicBehaviorDecreased swim speed and thigmotaxis in 7-day-old larvae[6]
Experimental Protocol: Locomotor Activity Assay

This protocol describes a method to assess the impact of CPF-methyl on the locomotor behavior of zebrafish larvae.

Objective: To quantify changes in swimming behavior as an indicator of neurotoxicity.

Materials:

  • Zebrafish larvae (e.g., 5 or 7 days post-fertilization, dpf) previously exposed to CPF-methyl.

  • Multi-well plates (e.g., 96-well).

  • Automated video tracking system.

  • Incubator at 28.5°C.

Procedure:

  • Larval Exposure: Expose zebrafish embryos to various concentrations of CPF-methyl from 4 hpf to the desired age for testing (e.g., 5 or 7 dpf) as described in the developmental toxicity protocol.

  • Acclimation: Transfer individual larvae to the wells of a 96-well plate containing fresh E3 medium. Allow the larvae to acclimate for a defined period (e.g., 30 minutes) in the tracking system's environmental chamber.

  • Behavioral Recording: Record the swimming activity of the larvae using the automated video tracking system for a set duration. The recording can be done under constant light or include alternating light and dark periods to assess photomotor response.

  • Data Analysis: The tracking software will provide data on various parameters, including total distance moved, average velocity, and time spent active. Analyze this data to identify statistically significant differences between the CPF-methyl exposed groups and the control groups.

Signaling Pathway: Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of AChE inhibition by the active metabolite of chlorpyrifos, chlorpyrifos-oxon (CPO).

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) Vesicle Synaptic Vesicle (contains ACh) ACh->Vesicle packaged into ChAT Choline Acetyltransferase (ChAT) ChAT->ACh synthesizes Choline Choline Choline->ChAT reuptake ACh_syn ACh Vesicle->ACh_syn release AChE Acetylcholinesterase (AChE) ACh_syn->AChE normally degrades AChR Acetylcholine Receptor (AChR) ACh_syn->AChR binds to AChE->Choline produces CPO Chlorpyrifos-Oxon (CPO) CPO->AChE inhibits Overstimulation Continuous Stimulation (Excitotoxicity) AChR->Overstimulation leads to CPF_methyl This compound Metabolism Metabolic Activation (e.g., by CYP450s) CPF_methyl->Metabolism Metabolism->CPO

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Chlorpyrifos-Oxon (CPO).

Oxidative Stress Induced by this compound

CPF-methyl exposure has been shown to induce oxidative stress in zebrafish, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system's ability to detoxify these reactive intermediates.

Quantitative Data on Oxidative Stress

The table below presents quantitative data on biomarkers of oxidative stress in zebrafish exposed to chlorpyrifos.

Exposure ConcentrationExposure DurationBiomarkerObservationReference
10, 30, 100, 300 µg/L96 hpfMalondialdehyde (MDA)Increased in a concentration-dependent manner[3]
10, 30, 100, 300 µg/L96 hpfGlutathione (GSH)Decreased in a concentration-dependent manner[3]
10, 30, 100, 300 µg/L96 hpfSuperoxide dismutase (SOD), Catalase (CAT), Glutathione peroxidase (GPX), Glutathione S-transferase (GST)Activities and gene transcription levels affected[3]
30, 100, 300 µg/L21 days (adults)MDA (in gut)Increased[7]
30, 100, 300 µg/L21 days (adults)GSH (in gut)Decreased[7]
0.5 and 1 µg/L (in mixture)96 hLipid peroxidation (LPO)Increased[8]
0.5 and 1 µg/L (in mixture)96 hCatalase (CAT)Increased[8]
Experimental Protocol: Oxidative Stress Biomarker Assay

This protocol provides a general workflow for measuring key oxidative stress biomarkers in zebrafish larvae.

Objective: To quantify the levels of MDA and the activity of antioxidant enzymes as indicators of oxidative stress.

Materials:

  • Zebrafish larvae (e.g., 96 hpf) exposed to CPF-methyl.

  • Phosphate buffered saline (PBS).

  • Homogenizer.

  • Centrifuge.

  • Commercial assay kits for MDA, SOD, CAT, GPX, and GSH.

  • Spectrophotometer or plate reader.

Procedure:

  • Sample Collection: Pool a sufficient number of larvae from each treatment group.

  • Homogenization: Wash the larvae in cold PBS and then homogenize them in the appropriate assay buffer provided with the commercial kits.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to obtain the supernatant, which will be used for the assays.

  • Biochemical Assays: Follow the instructions provided with the commercial assay kits to measure the concentration of MDA and the activities of SOD, CAT, and GPX, and the content of GSH.

  • Protein Quantification: Determine the total protein concentration in the supernatant (e.g., using a Bradford or BCA assay) to normalize the biomarker levels.

  • Data Analysis: Express the results as units of enzyme activity per milligram of protein or concentration of biomarker per milligram of protein. Perform statistical analysis to compare the treated groups with the control group.

Signaling Pathway: Oxidative Stress and Cellular Damage

The following diagram illustrates the induction of oxidative stress by CPF-methyl, leading to cellular damage.

G cluster_damage Cellular Damage cluster_defense Antioxidant Defense System (Compromised) CPF This compound Mitochondria Mitochondrial Dysfunction CPF->Mitochondria induces RNS Increased Reactive Nitrogen Species (RNS) CPF->RNS can also induce GSH Decreased Glutathione (GSH) CPF->GSH SOD Altered SOD activity CPF->SOD CAT Altered CAT activity CPF->CAT GPX Altered GPX activity CPF->GPX ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS leads to LPO Lipid Peroxidation (MDA increase) ROS->LPO DNA_damage DNA Damage ROS->DNA_damage Protein_damage Protein Damage ROS->Protein_damage RNS->LPO RNS->DNA_damage RNS->Protein_damage Apoptosis Apoptosis DNA_damage->Apoptosis Protein_damage->Apoptosis

Caption: this compound induced oxidative stress pathway.

Multi-Generational Effects of Organophosphate Exposure

While studies specifically on the multi-generational effects of CPF-methyl in zebrafish are limited, research on its active metabolite, chlorpyrifos-oxon (CPO), provides valuable insights into the potential for transgenerational toxicity. Developmental exposure to CPO has been shown to cause lasting behavioral changes and epigenetic modifications that are inherited by subsequent generations.

Key Findings on Transgenerational Effects of CPO

A study on zebrafish exposed to CPO from 4 hpf to 5 dpf in the F0 generation revealed the following transgenerational effects:

  • F0 Generation: At 5 dpf, larvae exposed to 50 µg/L CPO showed a significant decrease in distance traveled, along with alterations in the expression of non-cholinergic genes (c-fos and lingo) and changes in global DNA methylation.[9]

  • F1 Generation: The behavioral effects observed in the F0 generation were ameliorated in the F1 generation.[9]

  • F2 Generation: The F2 generation, descended from F0 fish exposed to 50 µg/L CPO, exhibited hyperactive behavior and an increased concentration of acetylcholine.[9] Furthermore, the F2 generation from the 0.01 µg/L CPO exposure group showed increased AChE activity and hypermethylation, indicating that even low-dose exposures can have transgenerational consequences.[9]

These findings suggest that early-life exposure to organophosphates can lead to epigenetic changes that affect neurological activity and behavior in subsequent generations.[9]

Experimental Workflow: Transgenerational Toxicity Study

The following diagram outlines a general workflow for investigating the transgenerational effects of CPF-methyl in zebrafish.

G F0_exposure F0 Generation: Expose embryos to CPF-methyl (e.g., 4 hpf to 5 dpf) F0_rearing Raise exposed F0 fish to adulthood in clean water F0_exposure->F0_rearing F0_analysis F0 Analysis: - Behavior - AChE activity - Gene expression - DNA methylation F0_rearing->F0_analysis F1_breeding Breed F0 fish to produce F1 generation F0_rearing->F1_breeding F1_rearing Raise F1 generation in clean water F1_breeding->F1_rearing F1_analysis F1 Analysis: - Behavior - AChE activity - Gene expression - DNA methylation F1_rearing->F1_analysis F2_breeding Breed F1 fish to produce F2 generation F1_rearing->F2_breeding F2_rearing Raise F2 generation in clean water F2_breeding->F2_rearing F2_analysis F2 Analysis: - Behavior - AChE activity - Gene expression - DNA methylation F2_rearing->F2_analysis

Caption: Experimental workflow for a transgenerational toxicity study in zebrafish.

Conclusion

The zebrafish model provides a sensitive and relevant system for elucidating the multifaceted toxicity of this compound. This guide has summarized key findings and provided detailed protocols for assessing developmental toxicity, neurotoxicity, and oxidative stress. The data presented in the structured tables allows for easy comparison of toxicological endpoints across different studies. Furthermore, the visualized signaling pathways and experimental workflows offer a clear understanding of the mechanisms of CPF-methyl toxicity and the methodologies used to investigate them. The emerging evidence of transgenerational effects from related organophosphates highlights a critical area for future research using the zebrafish model. This comprehensive information serves as a valuable resource for researchers and professionals in the fields of toxicology and drug development, facilitating further investigation into the risks posed by CPF-methyl and the development of potential therapeutic interventions.

References

In Vitro Assays for Chlorpyrifos-Methyl Neurotoxicity Testing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core in vitro assays utilized for assessing the neurotoxicity of Chlorpyrifos-methyl (CPF-methyl). Given the structural and metabolic similarities, and the shared mechanism of action through their oxon metabolites, this guide also incorporates relevant data and methodologies from studies on its close analog, Chlorpyrifos (B1668852) (CPF). This document is intended to serve as a practical resource, offering detailed experimental protocols, a compilation of quantitative data, and visualizations of the key signaling pathways involved in CPF-methyl-induced neurotoxicity.

Introduction: Mechanisms of this compound Neurotoxicity

This compound is an organophosphate insecticide that exerts its primary neurotoxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity. However, a growing body of in vitro evidence suggests that CPF-methyl and its active metabolite, this compound-oxon, induce neurotoxicity through a variety of other mechanisms independent of AChE inhibition. These include the induction of oxidative stress, apoptosis (programmed cell death), and disruption of critical signaling pathways that regulate neuronal survival, differentiation, and neurite outgrowth.

This guide will delve into the practical aspects of assessing these neurotoxic effects in a laboratory setting using various established in vitro models and assays.

Key In Vitro Assays for Neurotoxicity Assessment

A variety of in vitro assays are employed to evaluate the neurotoxic potential of this compound. These assays typically utilize neuronal cell lines such as human neuroblastoma SH-SY5Y, mouse neuroblastoma N2a, and rat pheochromocytoma PC12 cells, as well as primary neurons and human induced pluripotent stem cell (hiPSC)-derived neural stem cells. The following sections provide detailed protocols for the most commonly used assays.

Cell Viability and Cytotoxicity Assays

2.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂[1].

  • Compound Exposure: The following day, treat the cells with various concentrations of this compound or Chlorpyrifos for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C[1].

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.

2.1.2 Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Experimental Protocol:

  • Cell Culture and Treatment: Plate and treat cells with this compound as described for the MTT assay. Prepare triplicate wells for each condition, including controls[2].

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate[2][3].

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution[4][5]. Add 50 µL of the reaction mixture to each well containing the supernatant[3].

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light[2][5].

  • Stop Reaction and Measurement: Add 50 µL of a stop solution to each well and measure the absorbance at 490 nm using a microplate reader[2][3].

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells treated with a lysis buffer).

Oxidative Stress Assays

2.2.1 DCFH-DA Assay for Reactive Oxygen Species (ROS) Production

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS. Non-fluorescent DCFH-DA is taken up by cells and deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF).

Experimental Protocol:

  • Cell Preparation: Seed neuronal cells (e.g., N2a) in a 24-well plate or a 96-well black plate and allow them to attach.

  • Compound Treatment: Expose the cells to this compound for the desired time period.

  • DCFH-DA Loading: Wash the cells with warm PBS and then incubate them with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Normalization: The fluorescence intensity can be normalized to the cell number or protein content in each well.

Apoptosis Assays

2.3.1 Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be measured using a colorimetric assay where a specific substrate (e.g., DEVD-pNA) is cleaved by active caspase-3, releasing a chromophore (pNA) that can be quantified.

Experimental Protocol:

  • Cell Lysis: After treating the cells with this compound, harvest and lyse the cells in a chilled lysis buffer on ice for 10 minutes. Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford assay).

  • Caspase-3 Reaction: In a 96-well plate, add 50-100 µg of protein from each sample. Add reaction buffer containing the caspase-3 substrate (DEVD-pNA).

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The caspase-3 activity is proportional to the absorbance and can be expressed as a fold change relative to the control group.

Developmental Neurotoxicity Assays

2.4.1 Neurite Outgrowth Assay in PC12 Cells

PC12 cells, when treated with Nerve Growth Factor (NGF), differentiate into sympathetic-like neurons and extend neurites. This process can be inhibited by neurotoxic compounds, providing a model for assessing developmental neurotoxicity.

Experimental Protocol:

  • Cell Seeding: Plate PC12 cells on collagen-coated plates or chamber slides at a low density (e.g., 1 x 10⁴ cells/well)[6].

  • Differentiation and Treatment: After 24 hours, replace the medium with a differentiation medium containing a low concentration of serum and NGF (e.g., 50 ng/mL). Simultaneously, treat the cells with different concentrations of this compound.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain them with a neuronal marker such as β-III tubulin to visualize the neurites[6].

  • Image Acquisition and Analysis: Capture images of the cells using a microscope. Quantify neurite outgrowth by measuring parameters such as the percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter), the average neurite length per cell, and the number of neurites per cell[6][7][8][9].

Acetylcholinesterase (AChE) Inhibition Assay

2.5.1 Ellman's Method

Ellman's method is a colorimetric assay used to measure AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.

Experimental Protocol:

  • Enzyme and Inhibitor Preparation: Prepare a solution of purified AChE and various concentrations of this compound-oxon (the active metabolite) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)[10][11].

  • Pre-incubation: In a 96-well plate, mix the AChE solution with the inhibitor solutions and incubate for a defined period (e.g., 15 minutes) to allow for enzyme-inhibitor interaction[10].

  • Reaction Initiation: Add the substrate solution (acetylthiocholine) and the DTNB solution to initiate the reaction[11][12][13][14].

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode[11].

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. The percentage of inhibition can be determined by comparing the rates in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.

Quantitative Data on Chlorpyrifos and this compound Neurotoxicity

The following tables summarize quantitative data from various in vitro studies on the neurotoxicity of Chlorpyrifos (CPF) and this compound (CHM).

Table 1: Cytotoxicity and Cell Viability

CompoundCell LineAssayExposure TimeIC50 / EffectReference
CPFNeuro-2aMTT24 hIC50 ≈ 200 µM[15]
CPFSH-SY5YMTT24 hSignificant decrease at 50 µM-
CPFPC12MTT24 hIC50 > 100 µM-
CPFN2aLDH24 hIC50 = 3.78 µg/mL-

Table 2: Apoptosis and Oxidative Stress

CompoundCell LineEndpointConcentrationEffectReference
CPFNeuro-2aCaspase-3 activity10-400 µMDose-dependent increase[15]
CPFRat cortical neuronsApoptosis50 µM92% apoptosis after 72h[13]
CPFNeuro-2aROS generation10-400 µMTime-dependent increase[15]
CPFN27ROS generation10 µMTime-dependent increase[16]

Table 3: Developmental Neurotoxicity

CompoundCell LineEndpointConcentrationEffectReference
CPFhiPSC-derived neural stem cellsNeurite outgrowth≤ 37.1 µM (IC20)Concentration-dependent decrease in number of neurites[17]
CHMN2aAxon-like process outgrowth3 µMSignificant inhibition after 4h[2][18][19]
CPFCultured neuronsNeurite outgrowth10 µMSignificant decrease[20]
CPFPC12DNA synthesis-Inhibition with a threshold of 0.5-1.5 µg/ml-

Table 4: Acetylcholinesterase (AChE) Inhibition

CompoundEnzyme SourceIC50Reference
Chlorpyrifos-oxonHuman AChE~1 nM-
This compound-oxon--[18]

Signaling Pathways in this compound Neurotoxicity

This compound and its active metabolite disrupt several key intracellular signaling pathways, leading to the observed neurotoxic effects. The following diagrams illustrate some of the most critical pathways implicated in this process.

Experimental Workflow Overview

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) treatment Expose Cells to CPF-methyl Concentrations cell_culture->treatment compound_prep Prepare CPF-methyl Stock Solutions compound_prep->treatment incubation Incubate for Defined Period (e.g., 24h) treatment->incubation assay_prep Perform Specific Assay (e.g., MTT, LDH, ROS) incubation->assay_prep measurement Measure Signal (Absorbance/Fluorescence) assay_prep->measurement data_analysis Normalize to Controls Calculate Endpoints (IC50) measurement->data_analysis interpretation Interpret Results data_analysis->interpretation

Caption: General workflow for in vitro neurotoxicity testing of this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. CPF has been shown to activate these pathways, leading to neuronal cell death.[10][21][22][23][24][25][26]

G cluster_mapk MAPK Cascade CPF This compound ROS Oxidative Stress (ROS Generation) CPF->ROS ASK1 ASK1 ROS->ASK1 Raf Raf ROS->Raf MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun p38 p38 MKK3_6->p38 Apoptosis Apoptosis p38->Apoptosis MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->Apoptosis pro- or anti-apoptotic cJun->Apoptosis

Caption: MAPK signaling pathways activated by this compound leading to apoptosis.

PI3K/Akt and CHOP Signaling Pathway

The PI3K/Akt pathway is a critical survival pathway, and its modulation by CPF, along with the induction of the pro-apoptotic transcription factor CHOP, contributes to neuronal cell death.[15][27]

G cluster_akt PI3K/Akt Pathway CPF This compound p_Akt p-Akt (Phosphorylated) CPF->p_Akt PI3K PI3K Akt Akt PI3K->Akt Akt->p_Akt CHOP CHOP Activation p_Akt->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Akt activation and CHOP-triggered apoptosis in CPF-methyl neurotoxicity.

STAT1 Signaling in Dopaminergic Neurotoxicity

In dopaminergic neurons, CPF can impair STAT1 signaling, leading to mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic cell death.[16][27][28][29]

G cluster_stat1 STAT1 Signaling CPF This compound p_STAT1 p-STAT1 (Phosphorylated) CPF->p_STAT1 STAT1 STAT1 STAT1->p_STAT1 Mitochondria Mitochondrial Dysfunction p_STAT1->Mitochondria Apoptosis Apoptosis p_STAT1->Apoptosis ROS ROS Generation Mitochondria->ROS ROS->Apoptosis

Caption: STAT1-mediated dopaminergic neurotoxicity induced by this compound.

Conclusion

The in vitro assays and mechanistic pathways described in this guide provide a robust framework for the assessment of this compound neurotoxicity. A multi-faceted approach, combining assays that evaluate cell viability, cytotoxicity, oxidative stress, apoptosis, and developmental neurotoxicity, is essential for a comprehensive understanding of the potential risks associated with this compound. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers in designing and interpreting their own studies. Furthermore, the visualization of the key signaling pathways offers insights into the molecular mechanisms underlying CPF-methyl-induced neurotoxicity, which can aid in the development of potential therapeutic interventions and inform risk assessment strategies.

References

Determining the Soil Degradation Rate of Chlorpyrifos-methyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive protocol for determining the soil degradation rate of chlorpyrifos-methyl, an organophosphate insecticide. The methodologies outlined are synthesized from established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and peer-reviewed scientific literature. This document is intended for researchers, scientists, and professionals in environmental science and drug development.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is crucial for designing and interpreting soil degradation studies. Key physicochemical data are summarized below.

PropertyValueReference
Chemical Name O,O-Dimethyl O-3,5,6-trichloro-2-pyridyl phosphorothioate[1]
CAS Registry Number 5598-13-0[2]
Molecular Formula C₇H₇Cl₃NO₃PS[2]
Molecular Weight 322.5 g/mol [1][3]
Physical State White granular crystalline solid[1]
Water Solubility 4.0 mg/L at 25°C[3]
Vapor Pressure 4.22 × 10⁻⁵ mm Hg at 25°C[1]
Melting Point 45.5-46.5°C[1]

Soil Degradation Kinetics of this compound

The degradation of this compound in soil typically follows first-order kinetics. The primary metrics used to quantify the degradation rate are the DT₅₀ (time for 50% dissipation) and DT₉₀ (time for 90% dissipation). These values are influenced by soil type, moisture, and temperature.

Soil TypeDT₅₀ (days)DT₉₀ (days)
Speyer 2.23.639.3
Marcham sandy loam1.438.0
Marcham sandy clay loam0.6317.3
Data sourced from a 2009 JMPR report.[4]

Experimental Protocol: Aerobic Soil Degradation

This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, No. 307: "Aerobic and Anaerobic Transformation in Soil".[5][6][7]

Soil Selection and Characterization
  • Soil Sourcing: Collect fresh soil from a location with no prior history of this compound application. The top 20 cm layer is typically used.[7]

  • Sieving: Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove stones and large debris.

  • Characterization: Before initiating the study, characterize the soil for the following parameters:

    • Textural composition (% sand, silt, clay)

    • pH

    • Organic carbon content (%)

    • Cation exchange capacity (CEC)

    • Water holding capacity (WHC) at pF 2.5 (field capacity)

    • Microbial biomass

Test Substance and Application
  • Test Substance: Use analytical grade this compound. For detailed transformation studies and mass balance, ¹⁴C-labeled this compound is recommended.[6]

  • Application: The test substance should be applied to the soil samples at a concentration equivalent to the maximum recommended field application rate. The application should be as uniform as possible.

Incubation Conditions
  • Moisture: Adjust the soil moisture to 40-60% of the maximum water holding capacity (MWHC).

  • Temperature: Incubate the treated soil samples in the dark at a constant temperature, typically 20 ± 2°C.[6]

  • Aeration: Ensure continuous aeration with CO₂-free, humidified air to maintain aerobic conditions. The outflowing air should be passed through traps (e.g., ethylene (B1197577) glycol and potassium hydroxide (B78521) solution) to capture volatile organic compounds and ¹⁴CO₂.[6]

  • Control Samples:

    • Untreated Controls: Soil samples incubated under the same conditions without the test substance to monitor microbial activity.

    • Sterile Controls: Sterilized soil samples (e.g., by autoclaving or gamma irradiation) treated with the test substance to differentiate between microbial and chemical degradation.[6]

Sampling and Analysis
  • Sampling Schedule: Collect triplicate samples at appropriate time intervals. A typical schedule includes day 0, 1, 3, 7, 14, 30, 60, 90, and 120, or until at least 90% of the substance has degraded.[6]

  • Extraction: Extract this compound and its transformation products from the soil samples using an appropriate organic solvent (e.g., acetonitrile, ethyl acetate). The extraction efficiency should be validated.

  • Analytical Quantification: Analyze the extracts using a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). For radiolabeled studies, Liquid Scintillation Counting (LSC) is used to quantify radioactivity in extracts and soil residues.[6]

Visualization of Pathways and Workflows

Degradation Pathway of this compound

The primary degradation pathway of this compound in soil is the hydrolysis of the phosphate (B84403) ester bond, leading to the formation of 3,5,6-trichloro-2-pyridinol (B117793) (TCP).

G CP_Methyl This compound TCP 3,5,6-trichloro-2-pyridinol (TCP) CP_Methyl->TCP Hydrolysis Mineralization Further Degradation & Mineralization (CO2) TCP->Mineralization Microbial Action

Caption: Primary degradation pathway of this compound in soil.

Experimental Workflow

The following diagram illustrates the key steps in a typical soil degradation study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SoilCollection Soil Collection & Sieving SoilChar Soil Characterization SoilCollection->SoilChar MoistureAdj Moisture Adjustment SoilChar->MoistureAdj Application Test Substance Application MoistureAdj->Application Incubation Aerobic Incubation (Dark, 20°C) Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification HPLC/GC-MS Quantification Extraction->Quantification DataAnalysis Data Analysis (DT50/DT90) Quantification->DataAnalysis

Caption: Workflow for determining the soil degradation rate.

References

An In-depth Technical Guide to Troubleshooting and Optimization of CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

The advent of CRISPR-Cas9 technology has revolutionized genetic engineering, offering unparalleled precision in modifying the genomes of various organisms.[1][2] For researchers and scientists in drug development, this tool provides a powerful means to validate drug targets, create disease models, and develop novel therapeutic strategies. However, the successful application of CRISPR-Cas9 is not without its challenges, which range from low editing efficiency to unintended off-target effects.[3][4] This guide offers a comprehensive overview of common issues, robust troubleshooting and optimization strategies, detailed experimental protocols, and key quantitative data to ensure reliable and reproducible results.

I. Troubleshooting Common CRISPR-Cas9 Challenges

Achieving successful CRISPR-Cas9 gene editing requires navigating several potential obstacles. This section details frequent problems, their root causes, and effective solutions.

One of the most common hurdles is low editing efficiency .[3] This can be attributed to several factors, including suboptimal design of the single guide RNA (sgRNA), inefficient delivery of CRISPR components into target cells, or low expression or activity of the Cas9 nuclease.[1][5] It is recommended to test three to five different sgRNAs for each target gene to identify the most effective one.[1][6]

Another significant challenge is the occurrence of off-target effects , where the Cas9 enzyme cleaves DNA at unintended locations.[3][4] These off-target mutations can lead to unwanted cellular phenotypes and compromise experimental results. The primary cause of off-target effects is the sgRNA binding to sequences with some similarity to the intended target.[1]

Cell toxicity can also be a major issue, potentially leading to cell death and low survival rates.[3] This is often caused by high concentrations of CRISPR-Cas9 components or the delivery method itself.

A summary of these common challenges and their corresponding troubleshooting strategies is presented in the table below.

ChallengePotential CauseTroubleshooting & Optimization Strategy
Low Editing Efficiency Suboptimal sgRNA DesignDesign and test multiple sgRNAs (3-5) per target.[1][6] Utilize sgRNA design tools that predict on-target efficiency and off-target effects.[3] Ensure sgRNA has optimal GC content (40-80%).[7]
Inefficient DeliveryOptimize the delivery method (e.g., lipofection, electroporation, viral vectors) for the specific cell type.[3] Titrate the concentration of CRISPR components to find a balance between efficiency and toxicity.[3] Consider using ribonucleoprotein (RNP) complexes for transient expression.[5]
Low Cas9 Expression/ActivityUse a codon-optimized Cas9 variant suitable for the target organism.[3] Ensure the promoter driving Cas9 expression is active in the target cells.[5]
Off-Target Effects Poor sgRNA SpecificityUse sgRNA design tools to check for potential off-target sites.[3] Perform a genome-wide off-target analysis using methods like GUIDE-seq.[1] Employ high-fidelity Cas9 variants engineered to reduce off-target cleavage.[3]
Cell Toxicity High Concentration of ComponentsTitrate the amount of Cas9 and sgRNA delivered to the cells to the lowest effective concentration.[3]
Delivery MethodOptimize transfection or electroporation parameters. If using viral vectors, consider reducing the viral titer.
Mosaicism Inconsistent EditingSynchronize the cell cycle of target cells before delivery of CRISPR components.[3] Use single-cell cloning to isolate homogeneously edited cell lines.[3]

II. Quantitative Data in CRISPR-Cas9 Experiments

Quantitative analysis is essential for assessing the efficiency and specificity of gene editing experiments. The following table summarizes key parameters and the typical ranges observed.

ParameterTypical RangeMethod of Quantification
On-Target Editing Efficiency 10-90%Mismatch-cleavage assays (e.g., T7E1), Sanger sequencing with TIDE/ICE analysis, Next-Generation Sequencing (NGS).[1]
Off-Target Editing Frequency <0.1% to >10%GUIDE-seq, Digenome-seq, SITE-Seq, targeted deep sequencing.[1]
Homology-Directed Repair (HDR) Efficiency 1-20%Restriction fragment length polymorphism (RFLP) analysis, digital droplet PCR (ddPCR), NGS.[1]

A comparison of common delivery methods for CRISPR-Cas9 components is provided below, highlighting their advantages and disadvantages.

Delivery MethodComponents DeliveredAdvantagesDisadvantages
Lipofection Plasmid DNA, mRNA, RNPSimple to perform, cost-effective.Lower efficiency in some cell types, potential for toxicity.[1]
Electroporation Plasmid DNA, mRNA, RNPHigh efficiency in a wide range of cell types, including primary cells.[1]Can cause significant cell death.[1]
Viral Transduction (e.g., Lentivirus, AAV) Plasmid DNAHigh efficiency, suitable for in vivo applications.Potential for immunogenicity, limited cargo size for AAV.[5]

III. Detailed Experimental Protocols

Protocol 1: T7 Endonuclease I (T7E1) Assay for Detection of On-Target Editing

The T7E1 assay is a straightforward and widely used method to detect insertions and deletions (indels) at a target genomic locus.[8][9]

  • Genomic DNA Extraction : Isolate genomic DNA from the population of cells edited with the CRISPR-Cas9 system.

  • PCR Amplification : Amplify a 400-1000 bp region surrounding the target site using high-fidelity DNA polymerase.[8][10]

  • Heteroduplex Formation : Denature the PCR products by heating to 95°C for 5 minutes, then re-anneal by slowly cooling to room temperature. This allows for the formation of heteroduplexes between wild-type and edited DNA strands.[8]

  • T7E1 Digestion : Incubate the re-annealed PCR products with T7 Endonuclease I for 15-20 minutes at 37°C.[8][10] The enzyme will cleave the DNA at the mismatched sites present in the heteroduplexes.

  • Gel Electrophoresis : Analyze the digestion products on a 2% agarose (B213101) gel. The presence of cleaved DNA fragments indicates successful editing.[8][10]

  • Quantification : The percentage of gene editing can be estimated by measuring the band intensities of the cleaved and uncleaved DNA.[11]

Protocol 2: Analysis of Editing Events by Sanger Sequencing

Sanger sequencing can be used to confirm the presence and nature of edits at the target locus.[12]

  • PCR Amplification and Purification : Amplify the target region from genomic DNA of both unedited (control) and edited cell populations. Purify the PCR products.

  • Sanger Sequencing : Send the purified PCR products for Sanger sequencing.

  • Analysis using TIDE or ICE : The resulting sequencing trace files can be analyzed using online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits).[13][14][15] These tools compare the sequencing chromatogram from the edited sample to the control and quantify the percentage of indels in the cell population.[14]

IV. Visualization of Core Concepts

Signaling Pathways: DNA Double-Strand Break Repair

Following a double-strand break (DSB) induced by Cas9, cells primarily utilize two major repair pathways: Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR).[16][17][18] NHEJ is an error-prone pathway that often results in small insertions or deletions (indels), which can be used to knock out a gene.[16][19] HDR, in the presence of a donor DNA template, can be used to introduce precise edits.[16][19]

DNA_Repair_Pathways cluster_0 CRISPR-Cas9 Action cluster_1 Repair Pathways Cas9_gRNA Cas9-gRNA Complex Target_DNA Target DNA Cas9_gRNA->Target_DNA Binds DSB Double-Strand Break (DSB) Target_DNA->DSB Cleavage NHEJ NHEJ Pathway DSB->NHEJ Predominant, Error-prone HDR HDR Pathway DSB->HDR Less frequent, Precise Indels Insertions/Deletions (Indels) Gene Knockout NHEJ->Indels Precise_Edit Precise Edit (Knock-in, Point Mutation) HDR->Precise_Edit Donor_Template Donor DNA Template Donor_Template->HDR

DNA repair pathways following a Cas9-induced double-strand break.

Experimental Workflow: A General Overview

A typical CRISPR-Cas9 gene editing experiment follows a structured workflow, from the initial design phase to the final validation of the edits.[20][21][22]

CRISPR_Workflow Start 1. Design sgRNA_Design sgRNA Design & Selection Start->sgRNA_Design Delivery 2. Delivery sgRNA_Design->Delivery Transfection Deliver Cas9 & sgRNA (e.g., RNP, Plasmid) Delivery->Transfection Repair 3. Repair & Selection Transfection->Repair Cell_Culture Cell Incubation & DNA Repair Repair->Cell_Culture Analysis 4. Analysis Cell_Culture->Analysis Validation Validate Edits (T7E1, Sequencing) Analysis->Validation Downstream Downstream Functional Assays Validation->Downstream

A general experimental workflow for CRISPR-Cas9 gene editing.

Logical Relationship: Troubleshooting Low Editing Efficiency

When faced with low editing efficiency, a logical, step-by-step troubleshooting process is crucial for identifying and resolving the underlying issue.

Troubleshooting_Logic Start Low Editing Efficiency? Check_sgRNA sgRNA Design Optimal? Start->Check_sgRNA Start Here Check_Delivery Delivery Method Efficient? Check_sgRNA->Check_Delivery Yes Action_sgRNA Design & Test New sgRNAs Check_sgRNA->Action_sgRNA No Check_Cas9 Cas9 Expression/Activity? Check_Delivery->Check_Cas9 Yes Action_Delivery Optimize Delivery Protocol (e.g., Titrate Reagents) Check_Delivery->Action_Delivery No Action_Cas9 Verify Cas9 Expression (e.g., Western Blot) Check_Cas9->Action_Cas9 No Success Problem Solved Check_Cas9->Success Yes Action_sgRNA->Check_sgRNA Re-evaluate Action_Delivery->Check_Delivery Re-evaluate Action_Cas9->Check_Cas9 Re-evaluate

A decision tree for troubleshooting low CRISPR-Cas9 editing efficiency.

References

Overcoming Matrix Effects in the Analysis of Chlorpyrifos-methyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of chlorpyrifos-methyl, an organophosphate insecticide, in complex matrices such as food, environmental samples, and biological fluids is a significant analytical challenge. Co-eluting endogenous components from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer source, leading to signal suppression or enhancement. This phenomenon, known as the matrix effect, can severely compromise the accuracy, precision, and sensitivity of analytical methods. This guide provides a comprehensive overview of established and advanced techniques to mitigate matrix effects in this compound analysis, complete with detailed experimental protocols and comparative data.

Understanding Matrix Effects

Matrix effects are a primary concern in analyses employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). These effects arise from the competition between the analyte (this compound) and co-eluting matrix components for ionization, which can either reduce (suppression) or increase (enhancement) the analyte's signal intensity compared to a pure standard solution. The extent of the matrix effect is highly dependent on the nature of the matrix, the concentration of the analyte, and the chromatographic and mass spectrometric conditions.[1]

To ensure the reliability of analytical results, regulatory guidelines such as SANTE/11813/2017 stipulate that if matrix effects cause a signal suppression or enhancement greater than ±20%, corrective measures must be implemented.[2]

Strategies for Mitigating Matrix Effects

Several strategies can be employed to overcome matrix effects in this compound analysis. These can be broadly categorized into:

  • Advanced Sample Preparation and Cleanup: Aimed at removing interfering matrix components before instrumental analysis.

  • Calibration Strategies: Designed to compensate for the matrix effect during data analysis.

  • Advanced Analytical Techniques: Employing sophisticated instrumentation and methodologies to minimize the impact of the matrix.

Section I: Advanced Sample Preparation and Cleanup

Effective sample preparation is the first and most crucial step in minimizing matrix effects. The goal is to isolate this compound from the bulk of the matrix components.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and effectiveness.[3][4][5] The procedure involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

  • Homogenization: Homogenize 10 g of ground beef.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 2 mL of water and 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the contents of a QuEChERS extraction salt pouch (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for another minute.

    • Centrifuge at 4000 rpm for 3 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of primary secondary amine (PSA) sorbent, and 50 mg of C18 sorbent.

    • Shake vigorously for 1 minute.

    • Centrifuge at high speed for 1 minute.

  • Analysis: The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

MatrixAnalyteSpiking Level (ppb)Recovery (%)RSD (%)Reference
Beef MuscleThis compound2092.16.5[3]
Chicken MeatChlorpyrifos (B1668852)0.05 µg/g86.52 - 94.25< 8.0

Recovery percentages and relative standard deviations (RSD) demonstrate the efficiency of the QuEChERS method in extracting this compound from a complex matrix.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup start Homogenized Sample (10g) add_solvent Add Acetonitrile & Water start->add_solvent shake1 Vigorous Shake (1 min) add_solvent->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Vigorous Shake (1 min) add_salts->shake2 centrifuge1 Centrifuge (4000 rpm, 3 min) shake2->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 aliquot 1 mL Supernatant supernatant1->aliquot add_dspe Add d-SPE Sorbents (MgSO4, PSA, C18) aliquot->add_dspe shake3 Vigorous Shake (1 min) add_dspe->shake3 centrifuge2 Centrifuge shake3->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract analysis analysis final_extract->analysis GC/MS or LC/MS Analysis

QuEChERS workflow for this compound analysis.
Solid-Phase Extraction (SPE)

Solid-phase extraction is a powerful technique for purifying and concentrating analytes from a liquid sample. It relies on the partitioning of the analyte between a solid sorbent and the liquid mobile phase.

  • Cartridge Conditioning:

    • Wash an Isolute SPE ENV+ cartridge with 10 mL of ethyl acetate.

    • Condition the cartridge with 5 mL of methanol.

    • Wash the cartridge twice with 10 mL of Milli-Q water.

  • Sample Loading:

    • Pass a 1 L water sample through the conditioned cartridge at a flow rate of 30-60 mL/min.

  • Elution:

    • Elute the retained chlorpyrifos three times with 5 mL of ethyl acetate.

  • Concentration and Reconstitution:

    • Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.

    • Reconstitute the final extract in a suitable solvent for analysis.

MatrixAnalyteSpiking Level (µg/L)Recovery (%)Reference
WaterChlorpyrifos0.40 - 2.0985 - 97[6]
WaterChlorpyrifos30 ppm45.44[7]

Recovery can vary significantly based on the specific SPE sorbent and elution solvent used.

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction_elution Extraction & Elution cluster_post_extraction Post-Extraction start SPE Cartridge wash1 Wash with Ethyl Acetate start->wash1 condition Condition with Methanol wash1->condition wash2 Wash with Milli-Q Water condition->wash2 load_sample Load Water Sample wash2->load_sample elute Elute with Ethyl Acetate load_sample->elute concentrate Concentrate with Nitrogen elute->concentrate reconstitute Reconstitute in Solvent concentrate->reconstitute analysis Analysis reconstitute->analysis

Solid-Phase Extraction (SPE) workflow for chlorpyrifos analysis.

Section II: Calibration Strategies

When extensive sample cleanup is not feasible or sufficient, specific calibration strategies can effectively compensate for matrix effects.

Matrix-Matched Calibration

This is the most common approach to counteract matrix effects. Calibration standards are prepared in a blank matrix extract that is free of the analyte of interest. This ensures that the standards and the samples experience similar ionization suppression or enhancement, leading to more accurate quantification.[8][9][10]

  • Prepare Blank Matrix Extract: Extract a sample of the matrix (e.g., apple, beef, rice) that is known to be free of this compound using the same method as for the unknown samples (e.g., QuEChERS).

  • Prepare Stock Solution: Prepare a stock solution of this compound in a pure solvent (e.g., acetonitrile).

  • Prepare Calibration Standards:

    • Create a series of calibration standards by spiking the blank matrix extract with known concentrations of the this compound stock solution.

    • A typical calibration curve might include 5-7 concentration levels.[11]

  • Analysis: Analyze the matrix-matched calibration standards and the unknown sample extracts under the same instrumental conditions.

  • Quantification: Construct a calibration curve by plotting the instrument response against the concentration of the matrix-matched standards. Use this curve to determine the concentration of this compound in the unknown samples.

AnalyteMatrixMatrix Effect (Solvent vs. Matrix-Matched)Reference
ChlorpyrifosHerbal TeaSignificant overestimation with solvent calibration[9]
2-phenylphenolHerbal TeaSignificant overestimation with solvent calibration[9]
Various PesticidesPepper and Wheat FlourWeighted linear calibration provided the best fit[8]

These studies highlight the necessity of matrix-matched calibration for accurate quantification in complex matrices.

Matrix_Matched_Calibration cluster_preparation Preparation cluster_calibration Calibration Curve Generation cluster_analysis Analysis & Quantification blank_matrix Blank Matrix Extract spike Spike Blank Matrix with Stock Solution at Various Concentrations blank_matrix->spike stock_solution This compound Stock Solution stock_solution->spike standards Matrix-Matched Calibration Standards spike->standards analyze_standards Analyze Standards standards->analyze_standards construct_curve Construct Calibration Curve analyze_standards->construct_curve analyze_samples Analyze Unknown Samples quantify Quantify this compound analyze_samples->quantify construct_curve->quantify

Workflow for matrix-matched calibration.

Section III: Advanced Analytical Techniques

Isotope Dilution Mass Spectrometry (IDMS)

IDMS is considered a primary ratio method and offers the highest level of accuracy in quantitative analysis. It involves spiking the sample with a known amount of a stable isotope-labeled internal standard (SIL-IS) of the analyte (e.g., ¹³C-chlorpyrifos-methyl or d₁₀-chlorpyrifos-methyl). The SIL-IS is chemically identical to the native analyte and thus behaves similarly during sample preparation and analysis, including experiencing the same degree of matrix effect.

  • Spiking: Add a known amount of the SIL-IS for this compound to the sample before extraction.

  • Equilibration: Ensure thorough mixing to allow the SIL-IS to equilibrate with the native analyte in the sample matrix.

  • Sample Preparation: Perform the chosen sample preparation procedure (e.g., QuEChERS or SPE).

  • Analysis: Analyze the sample extract by LC-MS/MS or GC-MS/MS, monitoring the transitions for both the native this compound and the SIL-IS.

  • Quantification: The concentration of the native analyte is calculated based on the ratio of the response of the native analyte to the response of the SIL-IS.

TechniqueMatrixRecovery (%)RSD (%)Reference
LC-MS/MS with ISTDAir Sampling Matrices78 - 113Not specified[12]
Online SPE-LC-ID-MS/MSHuman Urine91 - 1025.9 - 11.5

The use of an isotope-labeled internal standard effectively corrects for both extraction losses and matrix effects, leading to high accuracy and precision.

IDMS_Workflow start Sample Containing Native this compound spike Spike with Known Amount of Isotope-Labeled Internal Standard start->spike equilibrate Equilibrate SIL-IS with Native Analyte spike->equilibrate sample_prep Sample Preparation (e.g., QuEChERS, SPE) equilibrate->sample_prep analysis LC-MS/MS or GC-MS/MS Analysis sample_prep->analysis quantification Quantify Based on Native/SIL-IS Response Ratio analysis->quantification

Isotope Dilution Mass Spectrometry (IDMS) workflow.
Conclusion

Overcoming matrix effects is paramount for the accurate and reliable quantification of this compound in complex samples. The choice of the most appropriate strategy depends on several factors, including the nature of the matrix, the required level of accuracy, available instrumentation, and throughput needs.

  • QuEChERS and SPE are effective sample preparation techniques for reducing matrix interferences at the source.

  • Matrix-matched calibration is a practical and widely used method to compensate for matrix effects when sufficient cleanup is not achieved.

  • Isotope dilution mass spectrometry provides the highest level of accuracy by using a stable isotope-labeled internal standard to correct for both extraction efficiency and matrix effects.

For routine analysis, a combination of an efficient sample preparation method like QuEChERS followed by quantification using matrix-matched calibration often provides a good balance of accuracy, throughput, and cost-effectiveness. For applications demanding the highest accuracy and precision, such as in regulatory compliance and clinical studies, IDMS is the gold standard. A thorough validation of the chosen method is always essential to ensure the reliability of the analytical data.

References

Topic: Reducing Degradation of Chlorpyrifos-methyl During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the factors influencing the stability of Chlorpyrifos-methyl in various sample matrices and outlines best practices for sample storage to ensure analytical integrity. Accurate quantification of pesticide residues is critical in environmental monitoring, food safety assessment, and toxicological studies, making proper sample handling and storage paramount.

Introduction to this compound Stability

This compound is a broad-spectrum organophosphate insecticide used to control a wide range of pests on various crops and stored grains.[1][2] Like many organophosphates, it is susceptible to degradation, which can lead to inaccurate analytical results if samples are not stored correctly. The primary degradation pathways include hydrolysis and photodecomposition, which break down the parent compound into metabolites such as 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and O,O-dimethyl phosphate.[3] Understanding the kinetics and influencing factors of this degradation is essential for developing effective storage protocols.

Key Factors Influencing Degradation

The stability of this compound during storage is primarily affected by temperature, pH, light exposure, and the intrinsic properties of the sample matrix.

2.1 Temperature Temperature is a critical factor accelerating the degradation of this compound. Storing samples at elevated temperatures significantly increases the rate of hydrolysis and other decomposition reactions.[4][5] Conversely, lowering the storage temperature is one of the most effective methods for preserving the integrity of the analyte.

  • High Temperatures: Storage at elevated temperatures, such as 54°C and 72°C, leads to significant and rapid degradation of this compound in technical and formulated products.[4][5] For instance, one study showed that the active ingredient loss in a technical grade product was 1.79% after 14 days at 54°C, but loss increased to 2.88% after only 3 days at 72°C.[4]

  • Refrigeration and Freezing: Refrigeration and freezing are standard preservation techniques.[6] Studies on various plant commodities have shown that this compound is stable for up to 18 months when stored at -18°C, with over 70% of the compound remaining.[7] In cattle tissues and milk, samples fortified with this compound remained stable for 90 days under frozen conditions (-20°C).[7] For water samples, refrigeration is an effective preservation method for many organophosphorus pesticides.[6]

2.2 pH The pH of the sample matrix, particularly for aqueous samples, plays a significant role in the hydrolytic degradation of this compound. The rate of hydrolysis is dependent on the hydrogen ion concentration.

  • Neutral and Alkaline Conditions: this compound is relatively stable under neutral conditions but is more readily hydrolyzed by alkalis (pH 8-10).[8] The half-life at 25°C in buffered distilled water can be as short as 9.4 days within a pH range of 4.2-8.0.[3]

  • Acidic Conditions: Hydrolysis also occurs under acidic conditions (pH 4-6).[8] Some studies suggest that near-neutral conditions (pH 7) or slightly acidic conditions (pH 5-6.5) can be optimal for microbial degradation, which is a key degradation pathway in soil and water.[9][10] For purely chemical stability, buffering samples to a slightly acidic or neutral pH may be beneficial, but this must be balanced with the potential for microbial activity.

2.3 Light Exposure Photodecomposition is another significant degradation pathway for this compound. Exposure to sunlight or UV radiation can break down the molecule.

  • Sunlight and UV Light: Evaporated this compound in humid air undergoes photodecomposition, forming 3,5,6-trichloro-2-pyridinol and other oxidation products.[3] Studies on technical formulations showed a clear positive relationship between the intensity of sunlight or UV rays and the degradation rate.[4][5] Storing samples in the dark is crucial for preventing photolytic losses.[5] For this reason, the use of amber glass bottles is recommended for collecting and storing water samples to limit photodegradation.[11]

2.4 Sample Matrix The composition of the sample itself (e.g., water, soil, grain, biological fluid) significantly influences the stability of this compound.

  • Water: In water, hydrolysis is the primary degradation pathway, influenced by pH, temperature, and the presence of metal ions like copper, which can enhance hydrolysis.[3]

  • Stored Grains: In stored grains like wheat, this compound shows relatively low rates of degradation under practical storage conditions, making it persistent.[2][12] The moisture content of the grain is also a factor; higher moisture can facilitate degradation.[3]

  • Soil: In soil, both abiotic degradation and microbial action contribute to the breakdown of this compound. The degradation rate is highly dependent on soil type, pH, and microbial population.[13][14] Half-lives in various soils can range from 6 to 11 days.[8]

  • Biological Samples: In blood samples, this compound was found to be very stable over a 72-hour period.[8] However, the addition of common preservatives like sodium fluoride (B91410) can render it highly unstable.[8] This highlights the importance of selecting appropriate or no preservatives for biological matrices.

Quantitative Data on this compound Degradation

The following tables summarize quantitative data from various studies on the stability of this compound under different storage conditions.

Table 1: Stability of this compound in Aqueous Media

Matrix Temperature pH Half-Life Reference
Tap Water & Buffered Distilled Water 25°C 4.2 - 8.0 9.4 - 22.7 days [3]
Phosphate Buffer Not Specified 7.4 ~80% degraded after 72 hrs [8]

| Phosphate Buffer | Not Specified | 6.2 | ~80% degraded after 72 hrs |[8] |

Table 2: Stability of this compound in Stored Grains (Wheat)

Initial Concentration (mg/kg) Storage Temperature Moisture Content Residue after 3 months (mg/kg) Residue after 6 months (mg/kg) Reference
4.8 26°C 14.6% 2.8 3.3 [3]
6.6 26°C 14.6% 3.2 1.6 [3]

| 10.4 | 26°C | 14.6% | 2.3 | 4.4 |[3] |

Table 3: Stability of this compound in Fortified Plant Commodities at -18°C

Commodity Fortification Level (mg/kg) Storage Duration % Remaining Reference
Various Plant Commodities 0.10 18 months >70% [7]
Oranges 0.10 90 days 88% (day 0) to 83% (day 90) [7]
Grapes 0.10 90 days 91% (day 0) to 80% (day 90) [7]

| Tomatoes | 0.10 | 90 days | 87% (day 0) to 84% (day 90) |[7] |

Table 4: Degradation in Technical and Formulated Products at Elevated Temperatures

Product Storage Temperature Storage Duration % Loss Reference
Chlorpyrifos (B1668852) 97% TC 54°C 14 days 1.79% [4]
Chlorpyrifos 97% TC 72°C 3 days 2.88% [4]
Pestban 48% EC 54°C 14 days 3.78% [4]

| Pestban 48% EC | 72°C | 3 days | 8.81% |[4] |

Recommended Protocols for Sample Collection and Storage

To minimize degradation, a systematic approach to sample collection, preservation, and storage is required.

4.1 General Principles

  • Containers: Use clean, inert containers. For water samples or extracts sensitive to light, use amber glass bottles.[11] For soil or solid samples, glass jars with polytetrafluoroethylene (PTFE)-lined caps (B75204) are suitable. Avoid polyvinyl chloride (PVC) materials as they may compromise the sample.[15]

  • Labeling: Clearly and durably label all samples with a unique identifier, date, time of collection, and sample type.

  • Transportation: Transport samples to the laboratory as quickly as possible, keeping them cool (e.g., in a cooler with ice packs) to slow degradation.[11][15]

4.2 Matrix-Specific Storage Protocols

  • Aqueous Samples (e.g., River Water, Drinking Water):

    • Collection: Collect samples in amber glass bottles.[11]

    • Preservation: Cool samples to ≤6°C immediately after collection. According to EPA methods, for many organic compounds, the overall holding time is 14 days from collection to analysis.[16] While buffering can control pH, it may not be dependable for preserving organophosphates.[6] For some organophosphorus pesticides, adding chloroform (B151607) has been shown to be an effective preservative for up to three weeks, but its use must be validated for this compound and the specific analytical method.[6]

    • Storage: Store in a refrigerator at approximately 4°C in the dark.[17] For longer-term storage, freezing at -20°C is recommended.[7]

  • Soil and Sediment Samples:

    • Collection: Collect samples using clean tools to avoid cross-contamination and place them in glass jars or other appropriate containers.

    • Preservation: Cool samples immediately.

    • Storage: Store samples frozen, preferably at -20°C or below, in the dark until analysis. This minimizes both chemical and biological degradation.[18]

  • Plant and Food Samples (e.g., Grains, Fruits, Vegetables):

    • Collection: Take a representative sample and place it in a clean container or bag.

    • Preservation: If the sample cannot be processed immediately, it should be frozen.

    • Storage: Store samples frozen at -20°C.[7] Studies show high stability for this compound in various crops under these conditions for many months.[7]

  • Biological Samples (e.g., Blood, Tissue):

    • Collection: Collect samples using standard sterile techniques.

    • Preservation: Avoid adding preservatives like sodium fluoride, which can accelerate the degradation of this compound.[8]

    • Storage: Store samples frozen at -20°C or, for long-term storage, at -80°C.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following sections outline typical experimental protocols cited in the literature.

5.1 Sample Extraction Protocol (General) This protocol is a generalized procedure for solid matrices like soil or food.

  • Homogenization: Homogenize the sample (e.g., 5-10 g) to ensure uniformity. For some foods, this may involve blending with acetone.[19]

  • Extraction: Perform solvent extraction. A common method involves using acetone, followed by partitioning into an organic solvent like hexane (B92381) or methylene (B1212753) chloride.[7][19] Solid-Phase Extraction (SPE) using cartridges like C18 is also a widely used cleanup and concentration technique, especially for water samples.[20]

  • Drying: Remove water from the organic extract using anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a small, known volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the final extract in a suitable solvent for the analytical instrument (e.g., hexane for GC, acetonitrile (B52724)/water for LC).

5.2 Analytical Quantification Protocol (GC/HPLC) Quantification is typically performed using chromatography.

  • Gas Chromatography (GC):

    • Instrument: Gas chromatograph.

    • Detector: Selective detectors are preferred for pesticide analysis to reduce matrix interference. Common detectors include Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), Electron Capture Detector (ECD), or Mass Spectrometry (MS).[20][21]

    • Column: Use a capillary column suitable for organophosphate pesticide analysis (e.g., DB-5ms, HP-5).

    • Conditions: Set appropriate temperatures for the injector, oven (using a temperature program), and detector.

    • Quantification: Prepare a calibration curve using certified reference standards of this compound. Analyze samples and quantify based on the peak area relative to the calibration curve.

  • High-Performance Liquid Chromatography (HPLC):

    • Instrument: High-Performance Liquid Chromatograph.

    • Detector: UV detector (e.g., at 250 nm) or, for higher sensitivity and specificity, a Mass Spectrometer (LC/MS).[22][23]

    • Column: A reverse-phase column (e.g., C18) is commonly used.[10]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and buffered water is typical.[10][23]

    • Quantification: Similar to GC, quantify using a calibration curve generated from certified standards.

Visualizations

6.1 Degradation Pathways of this compound The diagram below illustrates the primary chemical degradation pathways for this compound.

G CPM This compound TCP 3,5,6-trichloro-2-pyridinol (TCP) CPM->TCP Hydrolysis CPM->TCP Photodecomposition DMP O,O-dimethyl phosphate CPM->DMP Hydrolysis OXON This compound oxon CPM->OXON Oxidation OTHER Further Degradation Products (e.g., CO2, Polar Residues) TCP->OTHER Mineralization OXON->TCP Hydrolysis

Caption: Primary degradation pathways of this compound.

6.2 General Experimental Workflow for Sample Analysis This workflow outlines the key steps from sample acquisition to final data analysis, emphasizing the critical storage phase.

G cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Collection 1. Sample Collection (Amber Glass, etc.) Transport 2. Transport (Cool & Fast) Collection->Transport Storage 3. Sample Storage (Frozen, Dark, -20°C) Transport->Storage Extraction 4. Extraction (LLE / SPE) Storage->Extraction Cleanup 5. Cleanup & Concentration Extraction->Cleanup Analysis 6. Instrumental Analysis (GC/MS or LC/MS) Cleanup->Analysis Data 7. Data Processing & Quantification Analysis->Data

Caption: General workflow for this compound residue analysis.

6.3 Factors Influencing Degradation Rate This diagram illustrates the relationship between key environmental conditions and the rate of this compound degradation.

G Degradation Degradation Rate of this compound Temp Increased Temperature Temp->Degradation Increases Light UV / Sunlight Exposure Light->Degradation Increases pH Extreme pH (High or Low) pH->Degradation Increases Moisture High Moisture (in solids) Moisture->Degradation Increases Microbes Microbial Activity Microbes->Degradation Increases Stabilize Stability of this compound LowTemp Freezing / Refrigeration (-20°C) LowTemp->Stabilize Promotes Dark Dark Storage Dark->Stabilize Promotes NeutralpH Neutral pH (for hydrolysis) NeutralpH->Stabilize Promotes

Caption: Logical relationship of factors affecting stability.

References

Optimization of Extraction Solvents for Chlorpyrifos-Methyl from Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for optimizing the extraction of chlorpyrifos-methyl from soil matrices. This compound, an organophosphate insecticide, is subject to stringent regulatory monitoring due to its potential environmental and health impacts. Accurate quantification of its residues in soil is paramount for environmental assessment and human health risk management. This document details various extraction techniques, compares the efficiency of different solvent systems, and provides standardized protocols to guide researchers in developing robust and reliable analytical methods.

Overview of Extraction Techniques

The selection of an appropriate extraction technique is critical for the efficient recovery of this compound from complex soil matrices. The ideal method should be exhaustive, reproducible, and minimize the co-extraction of interfering substances. The most commonly employed techniques include the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, Soxhlet extraction, and Ultrasound-Assisted Extraction (UAE).

Data on Extraction Solvent Efficiency

The choice of solvent is a crucial parameter influencing the extraction efficiency. The polarity of the solvent, its ability to penetrate soil aggregates, and its selectivity for the target analyte are key considerations. The following tables summarize the recovery data for this compound using different extraction solvents and methods as reported in various studies.

Table 1: Recovery of this compound using the QuEChERS Method

Soil TypeExtraction SolventFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Agricultural SoilAcetonitrile (B52724)0.0589.56.36
Ornamental SoilAcetonitrile0.0593.13.96
Forestal SoilEthyl Acetate (B1210297)Not Specified45-96Not Specified
Agricultural SoilEthyl AcetateNot Specified45-96Not Specified

Source: Data compiled from multiple studies.[1][2]

Table 2: Comparison of Solvents in Various Extraction Methods

Extraction MethodSolvent(s)Recovery (%)Notes
ShakingDiethyl ether40-50Selected as the optimal solvent in the study.[3]
ShakingAcetoneNot specifiedCompared with other solvents.[3]
ShakingToluene:Acetone (2:1)Not specifiedCompared with other solvents.[3]
ShakingDichloromethane (DCM)Not specifiedCompared with other solvents.[3]
Ultrasound-AssistedEthyl acetate and Methanol79-105Double extraction process.[4]
Cloud Point ExtractionPEG-6000 (6% w/v)83.9-92.9A green extraction method.[5]
SoxhletMethylene (B1212753) chlorideNot specifiedMentioned as a standard method.[6]
SonicationMethylene chlorideNot specifiedMentioned as a standard method.[6]

Detailed Experimental Protocols

This section provides detailed step-by-step protocols for the most common methods used for the extraction of this compound from soil.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted technique for pesticide residue analysis in various matrices, including soil, due to its simplicity, high throughput, and low solvent consumption.[7]

Protocol:

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of water, then allow to hydrate (B1144303) for 30 minutes.[8]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.[8]

    • Shake vigorously for 5 minutes using a mechanical shaker or vortex mixer.[8]

    • Add the contents of a buffered QuEChERS salt packet (e.g., containing magnesium sulfate (B86663), sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate).[1]

    • Immediately shake for at least 2 minutes.[8]

    • Centrifuge for 5 minutes at ≥3000 rcf.[8]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).

    • Vortex for 1 minute.

    • Centrifuge for 5 minutes at high speed.

  • Analysis: Collect the cleaned extract for analysis by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis A 1. Weigh 10g Soil B 2. Add 10mL Acetonitrile A->B C 3. Shake for 5 min B->C D 4. Add QuEChERS Salts C->D E 5. Shake for 2 min D->E F 6. Centrifuge E->F G 7. Transfer Supernatant to d-SPE Tube F->G H 8. Vortex for 1 min G->H I 9. Centrifuge H->I J 10. Analyze Extract (GC/LC-MS) I->J

QuEChERS workflow for this compound extraction from soil.
Soxhlet Extraction

Soxhlet extraction is a classical and exhaustive technique that utilizes continuous solvent reflux for the extraction of analytes from solid matrices.

Protocol:

  • Sample Preparation: Mix the soil sample with anhydrous sodium sulfate to remove moisture.[6] Place approximately 10 g of the dried soil into a cellulose (B213188) extraction thimble.

  • Extraction:

    • Place the thimble into the Soxhlet extractor.

    • Add 150-200 mL of a suitable solvent (e.g., methylene chloride or a hexane/acetone mixture) to the round-bottom flask.[6]

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 6-24 hours, ensuring a consistent cycle of solvent reflux.[9]

  • Concentration:

    • After extraction, allow the apparatus to cool.

    • Evaporate the solvent from the collection flask using a rotary evaporator to a small volume (e.g., 1-2 mL).

  • Cleanup (if necessary): The concentrated extract may require further cleanup using techniques like column chromatography with adsorbents such as Florisil or alumina (B75360) to remove co-extracted interferences.[3][6]

  • Analysis: Adjust the final volume of the extract with a suitable solvent for instrumental analysis.

Soxhlet_Workflow cluster_preparation Sample Preparation cluster_extraction Soxhlet Extraction cluster_post_extraction Post-Extraction A 1. Mix Soil with Sodium Sulfate B 2. Place in Extraction Thimble A->B C 3. Assemble Apparatus with Solvent B->C D 4. Heat and Reflux for 6-24h C->D E 5. Concentrate Extract D->E F 6. Optional Cleanup E->F G 7. Final Volume Adjustment F->G H 8. Analyze Extract G->H

Soxhlet extraction workflow for this compound from soil.
Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to enhance the mass transfer of analytes from the sample matrix into the solvent. It is a faster alternative to traditional methods like Soxhlet.[10][11]

Protocol:

  • Sample Preparation: Weigh 5-10 g of homogenized soil into a beaker or flask.

  • Extraction:

    • Add a specific volume of extraction solvent (e.g., a mixture of ethyl acetate and methanol).[4]

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate the sample for a defined period, typically 15-30 minutes. The temperature of the ultrasonic bath should be controlled to prevent degradation of the analyte.

    • For enhanced efficiency, the extraction can be repeated with fresh solvent.[4]

  • Separation:

    • After sonication, separate the extract from the soil residue by centrifugation or filtration.

  • Concentration and Cleanup:

    • Combine the extracts if multiple extractions were performed.

    • Concentrate the extract using a rotary evaporator.

    • Perform cleanup if necessary, similar to the Soxhlet method.

  • Analysis: Reconstitute the final extract in a suitable solvent for analysis.

UAE_Workflow cluster_extraction Extraction cluster_processing Extract Processing A 1. Weigh Soil Sample B 2. Add Extraction Solvent A->B C 3. Sonicate for 15-30 min B->C D 4. Separate Extract from Soil C->D E 5. Concentrate Extract D->E F 6. Optional Cleanup E->F G 7. Reconstitute in Solvent F->G H 8. Analyze Extract G->H

Ultrasound-Assisted Extraction workflow for this compound.

Conclusion

The optimization of extraction solvents and methods is a critical step in the accurate determination of this compound in soil. The QuEChERS method offers a rapid and efficient approach with high recoveries using acetonitrile. Traditional methods like Soxhlet extraction, although time-consuming, provide exhaustive extraction and can be effective with solvents like methylene chloride. Ultrasound-assisted extraction presents a faster alternative to Soxhlet, with good recoveries reported for solvent mixtures like ethyl acetate and methanol. The choice of the optimal method and solvent will depend on the specific laboratory resources, sample throughput requirements, and the desired level of analytical rigor. The data and protocols presented in this guide provide a solid foundation for researchers to develop and validate their own methods for the analysis of this compound in soil.

References

Troubleshooting Poor Peak Shape in HPLC Analysis of Chlorpyrifos-methyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of common issues leading to poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of Chlorpyrifos-methyl. It offers systematic troubleshooting strategies, detailed experimental protocols, and an exploration of the chemical properties of this compound relevant to its chromatographic behavior.

Introduction to this compound and its HPLC Analysis

This compound is a broad-spectrum organophosphate insecticide.[1] Its detection and quantification in various matrices, including environmental and food samples, are critical for regulatory monitoring and safety assessment. Reversed-phase HPLC with UV detection is a common analytical technique for this purpose. Achieving a symmetrical, sharp, and well-resolved chromatographic peak is paramount for accurate and precise quantification.

This guide will address the primary challenges of poor peak shape—peak tailing, fronting, and splitting—in the context of this compound analysis.

Understanding the Chemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for effective troubleshooting.

PropertyValue/DescriptionSignificance in HPLC Analysis
Molecular Formula C₇H₇Cl₃NO₃PSInfluences molecular weight and polarity.
Molecular Weight 322.5 g/mol Affects diffusion and chromatographic behavior.
Polarity Non-polarWell-suited for reversed-phase HPLC on C8 or C18 columns.
Aqueous Solubility Low (e.g., 4 mg/L at 25°C)The sample solvent should be compatible with the mobile phase to prevent precipitation and peak distortion. Acetonitrile (B52724) and methanol (B129727) are common solvents.
pKa Not ionizableAs a neutral molecule, its retention is not significantly affected by mobile phase pH. However, pH can influence the ionization of silanol (B1196071) groups on the silica-based stationary phase, indirectly affecting peak shape.
Stability Hydrolyzes in alkaline conditionsAcidic or neutral mobile phases are preferred to prevent on-column degradation, which can lead to peak distortion and loss of signal.

Common Peak Shape Problems and Troubleshooting Strategies

Poor peak shape in the HPLC analysis of this compound can be categorized into three main types: peak tailing, peak fronting, and peak splitting.

Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

  • Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the polar groups of this compound, leading to tailing.

    • Solution: Use a well-endcapped C8 or C18 column. Operating the mobile phase at a low pH (e.g., around 3.0) can suppress the ionization of silanol groups, minimizing these interactions.[1]

  • Column Contamination and Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Use a guard column and ensure adequate sample cleanup. Regularly flush the column with a strong solvent.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.

    • Solution: Minimize the length and internal diameter of all connecting tubing.

Peak Fronting

Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte band will spread, causing fronting.

    • Solution: Dissolve the this compound standard and samples in the initial mobile phase composition or a weaker solvent whenever possible.

Peak Splitting

Peak splitting is the appearance of two or more apices in a single peak.

  • Column Inlet Blockage: A partially blocked frit at the column inlet can cause the sample to travel through different paths, resulting in a split peak.

    • Solution: Filter all samples and mobile phases. If a blockage is suspected, reverse-flush the column (disconnect from the detector) or replace the frit.

  • Sample Solvent Effect: A large injection volume of a solvent much stronger than the mobile phase can cause peak splitting.

    • Solution: As with peak fronting, ensure the sample solvent is compatible with the mobile phase and reduce the injection volume.

  • Co-elution with an Interfering Compound: A compound in the sample matrix may elute very close to this compound, giving the appearance of a split peak.

    • Solution: Improve sample preparation to remove the interference or adjust the mobile phase composition or gradient to resolve the two peaks.

Data Presentation: Impact of HPLC Parameters on Peak Shape

Table 1: Effect of Mobile Phase Composition on Peak Shape

ParameterVariationExpected Effect on this compound Peak ShapeRationale
Organic Modifier % Too LowBroader peaksSlower elution and increased band broadening.
Too HighSharp, but potentially poorly retained peaksFaster elution, less time for diffusion.
pH Low (e.g., 3.0)Improved symmetry (reduced tailing)Suppresses ionization of residual silanol groups on the stationary phase.[1]
Neutral to HighPotential for increased tailingIonization of silanol groups, leading to secondary interactions.
Buffer Concentration Too LowInconsistent retention times and potential for tailingInadequate control of pH and ionic strength.

Table 2: Effect of Instrumental Parameters on Peak Shape

ParameterVariationExpected Effect on this compound Peak ShapeRationale
Flow Rate Too HighBroader peaks, potential for frontingReduced mass transfer between mobile and stationary phases.
Too LowBroader peaksIncreased longitudinal diffusion.
Column Temperature Too LowBroader peaksSlower diffusion and higher mobile phase viscosity.
Too HighSharper peaksFaster diffusion and lower mobile phase viscosity. However, excessively high temperatures can degrade the column.
Injection Volume Too HighPeak fronting or splittingColumn overload and sample solvent effects.

Experimental Protocols

The following are examples of detailed HPLC methodologies for the analysis of this compound.

Protocol 1: Isocratic RP-HPLC Method for this compound in Formulations

This protocol is adapted from a method for the analysis of Chlorpyrifos, which is structurally similar to this compound.

  • Instrumentation: HPLC system with UV detector, C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and Potassium Dihydrogen Orthophosphate buffer (70:30 v/v), with the pH of the buffer adjusted to 6.8.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 289 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation (for formulated products): Accurately weigh a portion of the formulation, dissolve it in acetonitrile, sonicate to ensure complete dissolution, and dilute to a suitable concentration with the mobile phase. Filter the final solution through a 0.45 µm filter before injection.

  • System Suitability:

    • Tailing Factor: Not more than 2.0.

    • Theoretical Plates: Not less than 2000.

    • %RSD of replicate injections: Not more than 2.0%.

Protocol 2: Gradient RP-HPLC Method for Trace Level Analysis

This protocol is a representative method for the analysis of this compound in environmental samples.

  • Instrumentation: HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector, C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: Re-equilibration at 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 230 nm or MS in selected ion monitoring (SIM) mode.

  • Injection Volume: 5 µL.

  • Sample Preparation (e.g., for water samples): Solid-phase extraction (SPE) is often required for trace analysis. Pass the water sample through a C18 SPE cartridge. Elute the retained this compound with a small volume of acetonitrile or methanol. Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

Visualizing Troubleshooting Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate logical workflows for troubleshooting poor peak shape in the HPLC analysis of this compound.

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_system Check System Suitability (Tailing Factor, Plate Count) start->check_system peak_tailing Peak Tailing check_system->peak_tailing Asymmetry > 1.2 peak_fronting Peak Fronting check_system->peak_fronting Asymmetry < 0.8 peak_splitting Peak Splitting check_system->peak_splitting Multiple Apices tailing_causes Potential Causes of Tailing peak_tailing->tailing_causes fronting_causes Potential Causes of Fronting peak_fronting->fronting_causes splitting_causes Potential Causes of Splitting peak_splitting->splitting_causes secondary_interactions Secondary Interactions (Silanol Groups) tailing_causes->secondary_interactions All peaks tail column_contamination Column Contamination/ Degradation tailing_causes->column_contamination Gradual problem extra_column_volume Extra-column Volume tailing_causes->extra_column_volume Broad peaks use_endcapped_column Use Endcapped Column/ Lower Mobile Phase pH secondary_interactions->use_endcapped_column clean_column Clean/Replace Column column_contamination->clean_column optimize_tubing Optimize Tubing extra_column_volume->optimize_tubing sample_overload Sample Overload fronting_causes->sample_overload Concentration too high sample_solvent Sample Solvent Incompatibility fronting_causes->sample_solvent Solvent stronger than mobile phase reduce_concentration Reduce Sample Concentration/ Injection Volume sample_overload->reduce_concentration match_solvent Match Sample Solvent to Mobile Phase sample_solvent->match_solvent inlet_blockage Column Inlet Blockage splitting_causes->inlet_blockage Sudden issue solvent_effect Severe Sample Solvent Effect splitting_causes->solvent_effect Large injection volume coelution Co-elution splitting_causes->coelution Inconsistent splitting filter_samples Filter Samples/ Reverse Flush Column inlet_blockage->filter_samples solvent_effect->match_solvent adjust_method Adjust Method for Better Resolution coelution->adjust_method solution_node Solutions use_endcapped_column->solution_node clean_column->solution_node optimize_tubing->solution_node reduce_concentration->solution_node match_solvent->solution_node match_solvent->solution_node filter_samples->solution_node adjust_method->solution_node

Caption: General troubleshooting workflow for poor HPLC peak shape.

Chemical_Factors cluster_analyte This compound Properties cluster_column Stationary Phase cluster_mobile_phase Mobile Phase chlorpyrifos This compound (Neutral, Non-polar) c18 C18 Stationary Phase (Non-polar) chlorpyrifos->c18 Primary Interaction (Hydrophobic) silanol Residual Silanol Groups (Polar, Acidic) chlorpyrifos->silanol Secondary Interaction (Causes Tailing) acetonitrile Acetonitrile/Water (Polar) acetonitrile->chlorpyrifos Elution low_ph Low pH (e.g., 3.0) low_ph->silanol Suppresses Ionization

Caption: Chemical factors affecting this compound peak shape.

Method_Optimization start Initial Method with Poor Peak Shape step1 Step 1: Column Selection - Use high-purity, endcapped C18 column - Consider smaller particle size for efficiency start->step1 step2 Step 2: Mobile Phase pH - Adjust pH to 3.0-4.0 to suppress silanol activity step1->step2 step3 Step 3: Organic Modifier - Optimize Acetonitrile/Water ratio - Test gradient for complex samples step2->step3 step4 Step 4: Temperature Control - Set column oven to 30-40°C for consistency step3->step4 step5 Step 5: Sample Preparation - Ensure sample is fully dissolved in mobile phase - Filter all samples step4->step5 end_node Optimized Method with Symmetrical Peak step5->end_node

Caption: Workflow for HPLC method optimization to improve peak shape.

Conclusion

Troubleshooting poor peak shape in the HPLC analysis of this compound requires a systematic approach that considers the analyte's chemical properties, the chromatographic conditions, and the instrumentation. By understanding the common causes of peak tailing, fronting, and splitting, and by applying the targeted solutions outlined in this guide, researchers can significantly improve the quality and reliability of their analytical results. The provided experimental protocols and logical workflows serve as a practical resource for method development, optimization, and routine analysis.

References

Enhancing the Stability of Chlorpyrifos-methyl Analytical Standards: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the factors influencing the stability of chlorpyrifos-methyl analytical standards and offers practical strategies for their enhancement. Ensuring the integrity of analytical standards is paramount for accurate and reliable data in research and development. This document details the degradation pathways of this compound, the impact of various environmental factors on its stability, and provides detailed experimental protocols for stability assessment.

Understanding the Instability of this compound

This compound, an organophosphate insecticide, is susceptible to degradation through several pathways, primarily hydrolysis and photodecomposition. The primary degradation products are 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and O,O-dimethyl phosphate (B84403). The rate of degradation is significantly influenced by environmental conditions, which can compromise the accuracy of analytical measurements that rely on the purity of the standard.

Degradation Pathways

The principal chemical transformations of this compound involve the cleavage of its phosphate ester bond.

  • Hydrolysis: This is the most common degradation pathway, where the phosphorus-oxygen-pyridyl bond is broken, yielding TCP and O,O-dimethyl phosphorothioate. This reaction is catalyzed by both acidic and alkaline conditions and is also temperature-dependent.

  • Photodecomposition: Exposure to light, particularly ultraviolet (UV) radiation, can lead to the breakdown of the this compound molecule. This process can also result in the formation of TCP and other hydroxylated pyridinol derivatives.

G cluster_hydrolysis Hydrolysis cluster_photodecomposition Photodecomposition CPF This compound TCP 3,5,6-trichloro-2-pyridinol (TCP) CPF->TCP pH, Temperature CPF->TCP UV Light DMP O,O-dimethyl phosphate CPF->DMP pH, Temperature Photo_Products Hydroxylated Pyridinol and Quinone-like Products CPF->Photo_Products UV Light

Degradation Pathways of this compound.

Factors Affecting the Stability of this compound Standards

Several key factors can significantly impact the stability of this compound analytical standards. Understanding and controlling these factors are crucial for maintaining the integrity of the standards.

Temperature

Temperature plays a critical role in the rate of chemical degradation. As a general rule, for every 10°C increase in temperature, the rate of chemical reactions can double or triple.

  • Elevated Temperatures: Storage at elevated temperatures accelerates the hydrolysis of this compound. For instance, studies have shown a significant loss of the active ingredient when stored at 54°C and 72°C.[1]

  • Frozen Storage: Storing standards at or below -18°C is a common practice to minimize degradation.[2]

pH

The pH of the solution in which the analytical standard is dissolved is a major determinant of its stability, primarily due to its effect on hydrolysis rates.

  • Alkaline and Acidic Conditions: this compound is more readily hydrolyzed in both alkaline and acidic conditions compared to a neutral pH.[3] The degradation rate increases as the pH moves further from neutral in either direction.

Light

Exposure to light, especially UV radiation, can induce photodegradation of this compound.

  • UV Radiation: Direct exposure to UV light can lead to rapid degradation. The use of amber or opaque storage vials is essential to protect standards from light-induced breakdown.[4]

Solvent

The choice of solvent for dissolving and storing analytical standards can significantly influence their stability.

  • Polar vs. Non-polar Solvents: The polarity of the solvent can affect the rate of degradation.

  • Acidified Solvents: For some pesticides, the use of acidified solvents, such as acetonitrile (B52724) with 0.1% acetic acid, has been shown to improve stability by preventing base-catalyzed hydrolysis.[5][6]

  • Common Solvents: Acetonitrile and acetone (B3395972) are commonly used solvents for preparing stock solutions of this compound.[6][7]

Storage Containers

The material and type of storage container can also affect the stability of analytical standards.

  • Inert Materials: Glass, particularly amber borosilicate glass, is the preferred material for storing pesticide standards to prevent leaching and light exposure.

  • Proper Sealing: Containers should have tight-fitting caps (B75204) with inert liners (e.g., PTFE) to prevent solvent evaporation and contamination.[8]

G cluster_factors Influencing Factors Stability This compound Standard Stability Temperature Temperature Temperature->Stability pH pH pH->Stability Light Light Exposure Light->Stability Solvent Solvent Choice Solvent->Stability Container Storage Container Container->Stability

Factors Influencing this compound Stability.

Quantitative Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: Effect of Temperature and Storage Time on this compound Stability

TemperatureStorage TimeMatrixInitial ConcentrationRemaining (%)Reference
54°C14 daysTechnical Grade (97%)96.54%94.81%[1]
72°C3 daysTechnical Grade (97%)96.54%93.76%[1]
Room Temp (Dark)180 daysTechnical Grade (97%)96.54%90.35%[1]
Room Temp (Sunlight)180 daysTechnical Grade (97%)96.54%61.48%[1]
-18°C18 monthsFortified Crops0.10 mg/kg>70%[2]
-20°C90 daysFortified Oranges, Grapes, etc.0.10 mg/kg80-106%[2]
-20°C90 daysFortified Cattle Tissues & Milk0.10 mg/kg75-85%[2]

Table 2: Effect of pH on the Half-life of this compound in Aqueous Solutions at 25°C

pHHalf-life (days)Reference
4.222.7[9]
8.09.4[9]

Experimental Protocols for Stability Assessment

This section provides detailed methodologies for conducting stability studies of this compound analytical standards.

G A Prepare Stock and Working Solutions of this compound B Divide into Aliquots for Different Storage Conditions (Temperature, Light) A->B C Store Aliquots under Defined Conditions B->C D Withdraw Samples at Predetermined Time Intervals (e.g., 0, 7, 14, 30, 90 days) C->D E Analyze Samples by a Validated Analytical Method (HPLC or GC) D->E F Quantify this compound and its Degradation Products (TCP) E->F G Calculate Percentage Degradation and Determine Half-life F->G

Experimental Workflow for a Stability Study.
Preparation of Analytical Standards

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of high-purity this compound standard into a volumetric flask. Dissolve and bring to volume with a suitable solvent (e.g., acetonitrile). Store in an amber glass vial at -20°C.

  • Working Solutions: Prepare working solutions by diluting the stock solution with the same solvent to the desired concentrations for analysis.

HPLC Method for this compound and TCP Analysis

This method is suitable for the simultaneous determination of this compound and its primary degradation product, 3,5,6-trichloro-2-pyridinol (TCP).

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (acidified to pH 3.2 with phosphoric acid) is often effective.[10] A typical gradient might start with a lower concentration of acetonitrile and increase over the run to elute both the more polar TCP and the less polar this compound.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 230 nm for this compound and 290 nm for TCP.[10]

  • Sample Preparation: Dilute the stored standard solution with the initial mobile phase to a concentration within the calibration range.

GC-MS Method for this compound Analysis

Gas chromatography coupled with mass spectrometry offers high selectivity and sensitivity for the analysis of this compound.

  • Instrumentation: Gas chromatograph with a mass selective detector (GC-MS).

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Splitless injection at a temperature of 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor characteristic ions for this compound (e.g., m/z 314, 286, 197) in selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Sample Preparation: Dilute the stored standard solution with a suitable solvent like ethyl acetate (B1210297) or hexane (B92381) to a concentration appropriate for GC-MS analysis.

Recommended Stabilization Strategies

To enhance the stability of this compound analytical standards, the following practices are recommended:

  • Optimal Storage Temperature: Store stock solutions and neat standards in a freezer at -20°C or below to minimize thermal degradation.[2]

  • Control of pH: Use neutral and buffered solvents whenever possible. If the analytical method allows, slightly acidifying the solvent (e.g., with 0.1% acetic acid in acetonitrile) can inhibit hydrolysis.[5][6]

  • Protection from Light: Always store standards in amber glass vials or protect them from light by wrapping clear vials in aluminum foil to prevent photodegradation.[4]

  • Solvent Selection: Use high-purity, HPLC-grade solvents. Acetonitrile is often a good choice due to its chemical properties and compatibility with both reversed-phase HPLC and GC.[6][7]

  • Inert Atmosphere: For highly sensitive standards or long-term storage, purging the vial headspace with an inert gas like nitrogen or argon before sealing can prevent oxidative degradation.

  • Proper Container and Sealing: Use high-quality, inert glass vials with PTFE-lined screw caps to ensure a tight seal and prevent contamination and solvent loss.[8]

  • Regular Monitoring: Periodically re-analyze stored standards against a freshly prepared standard to verify their concentration and purity.

By implementing these strategies and following the detailed experimental protocols, researchers and scientists can ensure the stability and reliability of their this compound analytical standards, leading to more accurate and reproducible results.

References

Minimizing interferences in GC-MS analysis of Chlorpyrifos-methyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Minimizing Interferences in the GC-MS Analysis of Chlorpyrifos-methyl

Introduction

This compound is an organophosphate insecticide widely used in agriculture to protect a variety of crops. Regulatory bodies worldwide mandate strict maximum residue limits (MRLs) for pesticides in food products, necessitating highly accurate and sensitive analytical methods for their detection and quantification. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose due to its excellent separation capabilities and specific detection. However, the complexity of sample matrices, especially in food and environmental samples, introduces significant analytical challenges, primarily in the form of matrix-induced interferences.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of strategies to minimize these interferences in the GC-MS analysis of this compound. We will delve into advanced sample preparation techniques, optimized instrumental parameters, and robust calibration strategies, supported by detailed experimental protocols and quantitative data.

Understanding Matrix Interferences in GC-MS

The primary source of interference in GC-MS analysis of pesticide residues is the "matrix effect." This phenomenon, caused by co-extracted compounds from the sample matrix (e.g., fats, pigments, sugars, organic acids), can alter the analyte's ionization efficiency and chromatographic behavior.[1][2] The matrix effect typically manifests in two ways:

  • Signal Enhancement: Co-eluting matrix components can have an "active site shielding" effect in the GC inlet and column. This reduces the interaction of the target analyte with active sites, leading to less degradation and a higher-than-expected response, potentially causing an overestimation of the analyte concentration.[1]

  • Signal Suppression: Conversely, high concentrations of matrix components can compete with the analyte for ionization in the MS source or cause signal drift, leading to a reduced response and underestimation of the concentration.[2]

Effective analytical methods must therefore focus on either removing these interfering components during sample preparation or compensating for their effects during data acquisition and processing.[3][4]

Advanced Sample Preparation: The QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely adopted sample preparation technique for multi-residue pesticide analysis in food matrices.[5][6] It involves an initial extraction with acetonitrile (B52724) followed by a "salting-out" step and a subsequent cleanup using dispersive solid-phase extraction (d-SPE).

General Experimental Protocol for QuEChERS

The following protocol is a generalized version applicable to many food matrices with high water content. For matrices with low moisture, adding a specific amount of water is necessary to facilitate efficient extraction.[7][8]

I. Extraction:

  • Homogenize a representative portion of the sample (e.g., using a high-speed blender).

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[7]

  • Add 10-15 mL of acetonitrile to the tube. If required, add an internal standard at this stage.

  • Add the appropriate QuEChERS extraction salts. A common formulation (AOAC 2007.01) is 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of sodium acetate.

  • Immediately cap and shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates and ensure complete extraction.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes. The top layer is the acetonitrile extract containing the pesticides.[7]

II. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbents.[9]

  • The choice of sorbents depends on the matrix (see Table 1). A common combination is 150 mg MgSO₄ (to remove residual water) and 50 mg of Primary Secondary Amine (PSA) sorbent.[7][9]

  • Shake the tube vigorously for 1 minute.

  • Centrifuge at high speed (e.g., ≥4000 rpm) for 5 minutes to pellet the sorbents.[8]

  • The resulting supernatant is the cleaned extract. Transfer it to an autosampler vial for GC-MS analysis.

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis start 1. Weigh 10-15g Homogenized Sample add_acn 2. Add Acetonitrile (+ Internal Standard) start->add_acn add_salts 3. Add QuEChERS Salts (MgSO4, NaOAc) add_acn->add_salts shake1 4. Shake Vigorously (1 min) add_salts->shake1 centrifuge1 5. Centrifuge (≥3000 rpm, 5 min) shake1->centrifuge1 transfer 6. Transfer 1 mL Supernatant centrifuge1->transfer Acetonitrile Extract add_dspe 7. Add d-SPE Sorbents (e.g., MgSO4, PSA) transfer->add_dspe shake2 8. Shake Vigorously (1 min) add_dspe->shake2 centrifuge2 9. Centrifuge (≥4000 rpm, 5 min) shake2->centrifuge2 final_extract 10. Collect Supernatant for GC-MS Analysis centrifuge2->final_extract Cleaned Extract

Caption: A generalized workflow for the QuEChERS sample preparation method.
Selection of d-SPE Sorbents

The key to minimizing interference lies in selecting the appropriate d-SPE sorbents to remove specific matrix components without affecting the recovery of this compound.

SorbentTarget InterferencesComments
Magnesium Sulfate (MgSO₄) Residual waterAlmost universally used to improve analyte partitioning and prevent water from entering the GC system.[3]
Primary Secondary Amine (PSA) Organic acids, fatty acids, sugars, some pigmentsHighly effective for many food matrices. May cause loss of some acidic pesticides, but generally not an issue for this compound.[3]
C18 (Octadecylsilane) Nonpolar interferences (e.g., fats, oils)Recommended for high-fat matrices like meat, nuts, or oilseeds.[7][10]
Graphitized Carbon Black (GCB) Pigments (e.g., chlorophyll), sterolsVery effective at removing color but can adsorb planar pesticides. This compound is generally not affected due to its non-planar structure.[9]

Optimizing GC-MS/MS Instrumental Parameters

While single quadrupole GC-MS can be used, tandem mass spectrometry (GC-MS/MS) is highly recommended for its superior selectivity and sensitivity, which significantly reduces matrix interferences at the detector level.[3][4] By monitoring specific Multiple Reaction Monitoring (MRM) transitions, only fragments originating from the target analyte are detected, effectively filtering out chemical noise from co-eluting matrix components.

Recommended GC-MS/MS Parameters

The following table provides a validated starting point for the analysis of this compound. Optimization may be required based on the specific instrument and matrix.

ParameterRecommended SettingPurpose
GC System
Injection ModeSplitlessEnsures maximum transfer of the analyte onto the column for trace-level detection.[11]
Inlet Temperature250-270 °CPromotes rapid volatilization of the analyte without causing thermal degradation.[12]
Carrier GasHeliumProvides good chromatographic efficiency and is inert.
Column Flow1.1-1.2 mL/min (constant flow)Balances analysis time with separation efficiency.[12][13]
GC ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA robust, general-purpose column providing good separation for organophosphate pesticides.[13]
Oven ProgramInitial 60-70°C, hold 1 min, ramp 20-25°C/min to 280-300°C, hold 5 minA fast ramp reduces analysis time while ensuring elution of all components.[12]
MS/MS System
Ionization ModeElectron Ionization (EI), 70 eVStandard, robust ionization method producing repeatable fragmentation patterns.[5]
Ion Source Temp.260-280 °COptimized to maximize ion formation and minimize source contamination.[5][12]
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides high selectivity by monitoring specific precursor-to-product ion transitions.[5]
Collision GasArgon or NitrogenUsed to induce fragmentation in the collision cell.
MRM Transitions Precursor Ion (m/z) → Product Ion (m/z) Purpose
285.9 → 93.0Quantifier ion (typically the most abundant and stable transition).[1][5]
285.9 → 270.9Qualifier ion (used for confirmation of analyte identity).[5]

Calibration Strategies to Compensate for Matrix Effects

Even with optimized sample preparation and instrumental methods, residual matrix effects can persist. The calibration strategy is the final and most critical step to ensure accurate quantification.

Matrix-Matched Calibration

The most effective way to compensate for matrix effects is to use matrix-matched calibration.[1][14] This involves preparing calibration standards in a blank matrix extract that has been subjected to the exact same QuEChERS procedure as the samples. This ensures that the standards and samples experience the same degree of signal suppression or enhancement, thereby canceling out the effect.

Matrix_Matching_Logic cluster_path1 Path A: Calibration Curve Preparation cluster_path2 Path B: Sample Preparation blank_matrix 1. Select Blank Matrix (Known to be free of analyte) extract_blank 2. Perform Full QuEChERS Protocol blank_matrix->extract_blank blank_extract 3. Obtain Blank Matrix Extract extract_blank->blank_extract spike_standards 4. Spike Blank Extract with Pesticide Standards at Multiple Levels blank_extract->spike_standards cal_curve 5. Analyze to Create Matrix-Matched Calibration Curve spike_standards->cal_curve quantify Quantify Analyte in Sample cal_curve->quantify Use Curve for Quantification unknown_sample 1. Select Unknown Sample extract_sample 2. Perform Identical QuEChERS Protocol unknown_sample->extract_sample sample_extract 3. Obtain Final Sample Extract extract_sample->sample_extract analyze_sample 4. Analyze Sample Extract sample_extract->analyze_sample analyze_sample->quantify Sample Response

Caption: Logic flow for matrix-matched calibration to ensure accurate quantification.
Quantitative Data on Recovery and Matrix Effects

The effectiveness of the QuEChERS method is demonstrated by high analyte recovery and manageable matrix effects. The following tables summarize representative data from scientific literature.

Table 3: Recovery of this compound using QuEChERS in Various Matrices

MatrixSpiking Level (ppb)Average Recovery (%)Relative Standard Deviation (RSD %)Reference
Ground Beef2074.66.8[7]
Ground Beef20088.07.5[7]
Cauliflower2000 - 600069.5 - 93.4Not Specified[15]
Cabbage2000 - 600072.8 - 94.3Not Specified[15]
Eggplant2000 - 6000Not SpecifiedNot Specified[15]

Note: Recovery values between 70-120% with RSD ≤ 20% are generally considered acceptable for pesticide residue analysis.[11]

Table 4: Matrix Effect (Signal Enhancement/Suppression) in Different Food Commodities

Matrix Commodity GroupExamplesPredominant Matrix Effect% of Analytes with Strong EffectReference
High Water ContentApplesSignal Enhancement~74%[1][2]
High Acid & Water ContentGrapesSignal Enhancement~77%[1][2]
High Starch/Protein ContentCereal KernelsSignal Suppression~82%[1][2]
High Oil ContentSunflower SeedsSignal Suppression~65%[1][2]

Note: Matrix effect is calculated as ([Area in Matrix / Area in Solvent] - 1) x 100. Values >20% indicate enhancement, and <-20% indicate suppression.[1]

Conclusion

Minimizing interferences in the GC-MS analysis of this compound is a multi-faceted process that requires a systematic approach. The successful and accurate quantification of this pesticide hinges on the integration of three core strategies:

  • Effective Sample Cleanup: The QuEChERS method, tailored with appropriate d-SPE sorbents like PSA and C18, is a robust first line of defense to remove the bulk of matrix components.

  • Selective Instrumental Analysis: The use of GC-MS/MS with MRM acquisition provides a high degree of selectivity, effectively filtering out chemical noise and isolating the analyte signal from background interferences.

  • Compensatory Calibration: Employing matrix-matched calibration is crucial to correct for the unavoidable matrix effects that persist even after cleanup, ensuring the final quantitative result is accurate and reliable.

By implementing these protocols, laboratories can overcome the challenges posed by complex matrices, achieve lower detection limits, and produce high-quality, defensible data that meets stringent regulatory standards.

References

Method Refinement for the Low-Level Detection of Chlorpyrifos-Methyl in Water

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chlorpyrifos-methyl is a broad-spectrum organophosphate insecticide used in various agricultural and commercial applications. Due to its potential for neurodevelopmental toxicity, its presence in water sources is a significant environmental and public health concern, necessitating highly sensitive and reliable analytical methods for its detection at low levels.[1][2] This technical guide provides a comprehensive overview of refined methodologies for the quantification of this compound in water. It details advanced sample preparation techniques, including Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and compares the performance of various analytical instruments such as Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with highly selective detectors. This document aims to equip researchers and analytical scientists with the necessary protocols and comparative data to select and implement the most suitable method for their specific low-level detection needs.

Introduction to Analytical Strategies

The determination of pesticide residues like this compound in water involves a multi-step process, beginning with sample collection and preparation, followed by instrumental analysis and data interpretation. The primary challenge lies in isolating the target analyte from the complex water matrix and detecting it with high sensitivity and specificity, often at concentrations in the sub-parts-per-billion (ppb or µg/L) range.[3]

Modern analytical approaches have moved beyond traditional liquid-liquid extraction (LLE) towards more efficient, faster, and environmentally friendly techniques that minimize solvent consumption and improve analyte recovery.[4][5] The choice of method is often a trade-off between sensitivity, cost, and sample throughput.

  • Chromatographic Separation: Gas Chromatography (GC) and Liquid Chromatography (LC) are the cornerstones of pesticide analysis, separating this compound from other compounds in the sample extract.

  • Detection: Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is favored for its high selectivity and sensitivity, providing structural confirmation of the analyte.[6][7] Other detectors like the Electron Capture Detector (ECD) are also effective and widely used.[8]

The overall workflow for the analysis of this compound in water is depicted below.

Workflow General Workflow for this compound Analysis in Water cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample Collection Filter 2. Filtration (if needed) Sample->Filter Extract 3. Extraction (SPE, QuEChERS, LLE) Filter->Extract Concentrate 4. Concentration & Solvent Exchange Extract->Concentrate Inject 5. GC or LC Injection Concentrate->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. MS or ECD Detection Separate->Detect Identify 8. Peak Identification (Retention Time) Detect->Identify Quantify 9. Quantification (Calibration Curve) Identify->Quantify Report 10. Reporting Results Quantify->Report

Caption: General workflow for this compound analysis in water.

Refined Sample Preparation Protocols

Sample preparation is the most critical step for achieving low detection limits. The goal is to extract the analyte from the water matrix, remove interferences, and concentrate it into a small volume of a suitable solvent for injection into the analytical instrument.

Solid-Phase Extraction (SPE)

SPE is a widely adopted technique that involves passing the water sample through a cartridge containing a solid adsorbent (the stationary phase).[5] this compound is retained on the sorbent while the water and other polar impurities pass through. The analyte is then eluted with a small volume of an organic solvent. This process effectively concentrates the analyte and cleans up the sample.[5]

SPE_Workflow Detailed Solid-Phase Extraction (SPE) Workflow Condition 1. Cartridge Conditioning (e.g., Methanol, Water) Load 2. Sample Loading (Water sample passed through) Condition->Load Wash 3. Cartridge Washing (Remove interferences) Load->Wash Dry 4. Sorbent Drying (e.g., under Vacuum/Nitrogen) Wash->Dry Elute 5. Analyte Elution (e.g., Acetone, Dichloromethane) Dry->Elute Final 6. Final Extract (Concentrate for analysis) Elute->Final

Caption: Detailed Solid-Phase Extraction (SPE) Workflow.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for food matrices, the QuEChERS method has been adapted for water analysis.[9] It involves a two-step process:

  • Extraction/Partitioning: The water sample is shaken vigorously with acetonitrile (B52724) and a mixture of salts (e.g., magnesium sulfate (B86663), sodium chloride, and citrate (B86180) buffers).[9][10] This separates the water from the acetonitrile layer, partitioning the this compound into the organic solvent.

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a small amount of sorbent (like primary secondary amine, PSA) to remove interferences such as fatty acids.[10]

The QuEChERS approach is known for its high sample throughput and reduced solvent usage compared to traditional methods.[9][11]

QuEChERS_Workflow QuEChERS Workflow for Water Analysis cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE Cleanup Sample 10 mL Water Sample in 50 mL tube AddSolvent Add 10 mL Acetonitrile Sample->AddSolvent AddSalts Add QuEChERS Salts (e.g., MgSO4, NaCl, Citrate) AddSolvent->AddSalts Shake Shake Vigorously (1 min) AddSalts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Aliquot Transfer Aliquot of Acetonitrile Layer Centrifuge1->Aliquot AddSorbent Add d-SPE Sorbent (e.g., PSA, C18) Aliquot->AddSorbent Vortex Vortex (30 sec) AddSorbent->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 FinalExtract Collect Supernatant for GC/LC Analysis Centrifuge2->FinalExtract

Caption: QuEChERS Workflow for Water Analysis.

Instrumental Analysis Methods and Performance

The choice of instrumental technique significantly impacts the method's sensitivity, selectivity, and overall performance.

Gas Chromatography (GC) Based Methods

GC is well-suited for analyzing volatile and semi-volatile compounds like this compound.

  • GC with Electron Capture Detection (GC-ECD): This is a highly sensitive and cost-effective method for detecting halogenated compounds. A validated method based on EPA 8141 demonstrated good practicality and low cost, with a retention time of 16.9 minutes for this compound.[8]

  • GC with Mass Spectrometry (GC-MS/MS): Tandem MS provides superior selectivity and sensitivity, reducing matrix interference and allowing for lower detection limits.[6] This is particularly useful for complex water samples. One study using GC-MS/MS with an APGC source demonstrated reliable detection at concentrations as low as 0.001 mg/kg (equivalent to 1 µg/L in water).[6]

Liquid Chromatography (LC) Based Methods

LC is ideal for less volatile or thermally labile compounds, though this compound is amenable to both GC and LC.

  • LC with Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for low-level quantification. It offers high sensitivity and can often handle direct injection of extracts with minimal cleanup.[7][12] The practical limit of quantification for this compound in water by LC-MS/MS has been reported to be as low as 0.001 mg/L (1 µg/L).[13]

Comparative Data of Analytical Methods

The following tables summarize the performance of various methods for the detection of this compound in water.

Table 1: Performance of Gas Chromatography (GC) Based Methods

MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)RSD (%)Reference
GC-ECDLiquid-Liquid Extraction0.005 ppb (0.005 µg/L)Not ReportedNot ReportedNot Reported[3]
GC-ECDSPE-DI-SPMENot ReportedNot ReportedNot ReportedNot Reported[4]
GC-MSDI-SPME0.03 µg/L0.1 µg/L93 - 98< 10[14]
GC-MSQuEChERS0.3 - 4 µg/L1 - 14 µg/L85.3 - 1071.8 - 15.4[11]
GC-MS/MSQuEChERS<0.0005 mg/kg (0.5 µg/L)*Not Reported~80 - 110< 20[6]

*Data from a cucumber matrix, indicative of high sensitivity.

Table 2: Performance of Liquid Chromatography (LC) and Immunoassay Methods

MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)RSD (%)Reference
HPLC-UVEffervescence-LPME1.39 µg/LNot Reported97.8 - 1020.18 - 2.25[15]
LC-MS/MSSPENot Reported0.001 mg/L (1 µg/L)Not ReportedNot Reported[13]
UPLC-MS/MSAcetone/Acid Mix0.02 mg/kg (20 µg/L) 2 mg/kg (2000 µg/L)96 - 115< 20[7]
Immunochromatographic AssayN/A132.91 ng/mL (132.9 µg/L)Not Reported102.5 - 107.6Not Reported[1]
Fluorescence ImmunoassayN/A0.015 mg/L (15 µg/L)Not Reported82.0 - 110.0Not Reported[16]

*LPME: Liquid-Phase Microextraction ***Data from a biobed matrix, may not be directly comparable to water.

Detailed Experimental Protocols

Protocol 1: Refined SPE with GC-MS Analysis

This protocol is a refinement of established SPE and GC-MS methods, optimized for low-level detection.

1. Materials and Reagents:

  • This compound analytical standard

  • Methanol, Acetone, Dichloromethane (Pesticide or HPLC grade)

  • Anhydrous Sodium Sulfate

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Ultra-pure water

2. Sample Preparation (SPE):

  • Cartridge Conditioning: Sequentially pass 5 mL of dichloromethane, 5 mL of methanol, and 10 mL of ultra-pure water through the C18 SPE cartridge.[4] Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Drying: After loading, dry the cartridge under vacuum for 30-60 minutes to remove residual water.[5]

  • Elution: Elute the retained this compound by passing 2 x 4 mL of a dichloromethane/acetone (1:1 v/v) mixture through the cartridge.

  • Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water.[17] Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

3. GC-MS Instrumental Conditions:

  • GC System: Agilent GC coupled to a Mass Spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8][16]

  • Injector: Splitless mode, 250 °C.

  • Oven Program: Initial temperature 120 °C, hold for 1 min, ramp at 5 °C/min to 200 °C, then ramp at 20 °C/min to 280 °C, hold for 5 min.[8][16]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detector: Operate in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z 125, 199, 322).

Protocol 2: Refined QuEChERS with LC-MS/MS Analysis

This protocol adapts the QuEChERS method for rapid screening of water samples.

1. Materials and Reagents:

  • Acetonitrile (HPLC grade), Formic Acid

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Trisodium Citrate, 0.5 g Disodium Citrate)

  • d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA)

  • Ultra-pure water

2. Sample Preparation (QuEChERS):

  • Extraction: Place 10 mL of the water sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.

  • Salting Out: Add the pre-packaged QuEChERS extraction salts. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • d-SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent.

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Extract Collection: Collect the supernatant, filter if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Conditions:

  • LC System: UPLC or HPLC system (e.g., Waters Acquity, Agilent 1290).

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A) Water with 0.1% Formic Acid; B) Methanol with 0.1% Formic Acid. Use a suitable gradient program.

  • Flow Rate: 0.3 mL/min.

  • MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

  • MRM Transitions: Monitor at least two transitions for this compound for quantification and confirmation (e.g., 321.9 > 125.0 for quantification, 321.9 > 47.1 for confirmation).[18]

Conclusion

The refinement of analytical methods has significantly improved the ability to detect this compound in water at environmentally relevant concentrations. For high-throughput screening, a QuEChERS extraction followed by LC-MS/MS analysis offers an excellent balance of speed, efficiency, and sensitivity. For the most demanding applications requiring the lowest possible detection limits, a comprehensive SPE cleanup followed by GC-MS/MS analysis remains the gold standard. The choice of method should be guided by the specific project requirements, including desired detection limits, sample matrix complexity, available instrumentation, and sample throughput needs. Continuous refinement, particularly in the areas of microextraction techniques and high-resolution mass spectrometry, will continue to push the boundaries of low-level pesticide detection.

References

Enhancing Chlorpyrifos-methyl Recovery: A Technical Guide to Solid-Phase Extraction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of strategies to improve the recovery rates of Chlorpyrifos-methyl in solid-phase extraction (SPE). A meticulous approach to optimizing SPE protocols is crucial for accurate quantification in complex matrices such as environmental, agricultural, and biological samples. This document outlines key experimental parameters, presents detailed methodologies from established research, and offers a comparative analysis of recovery data.

Core Principles of Solid-Phase Extraction for this compound

Solid-phase extraction is a widely adopted sample preparation technique that partitions analytes between a solid sorbent and a liquid mobile phase.[1] The primary objective is to isolate and concentrate the target analyte, this compound, while removing interfering components from the sample matrix.[1] The efficiency of this process, and thus the recovery rate, is contingent upon a series of critical factors that must be carefully optimized.

Key Parameters for Optimizing Recovery Rates

Achieving high and reproducible recovery of this compound hinges on the systematic optimization of several experimental parameters. These include the choice of SPE sorbent, sample pretreatment, pH adjustment, selection of conditioning, washing, and elution solvents, as well as the flow rate of the sample and solvents.[2][3]

Sorbent Selection

The choice of sorbent is paramount and is dictated by the physicochemical properties of this compound (a non-polar organophosphate pesticide) and the nature of the sample matrix.[1][3]

  • Reverse-Phase Sorbents (e.g., C18, C8): These are the most commonly employed sorbents for the extraction of non-polar compounds like this compound from polar matrices such as water.[4] The retention mechanism is based on hydrophobic interactions between the analyte and the alkyl chains of the sorbent.

  • Polymeric Sorbents (e.g., Strata-X): These sorbents can offer higher binding capacity and stability over a wider pH range compared to silica-based sorbents, often leading to improved recovery.[5]

  • Molecularly Imprinted Polymers (MIPs): For highly selective extraction, MIPs can be synthesized to create specific recognition sites for the Chlorpyrifos molecule.[6] This approach can significantly enhance selectivity and recovery, particularly in complex matrices.

Sample Preparation and Loading

Proper sample preparation is crucial to prevent clogging of the SPE cartridge and to ensure optimal interaction between the analyte and the sorbent.[2][7]

  • Filtration and Centrifugation: For water samples containing suspended particles, a pre-extraction filtration or centrifugation step is recommended to prevent cartridge clogging.[7]

  • pH Adjustment: The pH of the sample can influence the charge state of both the analyte and the sorbent, thereby affecting retention. For this compound, maintaining a neutral pH is generally advisable.[2]

  • Solvent Composition: The sample should be in a liquid state with low viscosity.[1] For hydrophobic sorbents, the sample diluent should contain minimal organic solvent to maximize analyte retention.[3]

Conditioning, Washing, and Elution
  • Conditioning: The sorbent bed must be conditioned to activate the functional groups and ensure reproducible retention. This typically involves passing a water-miscible organic solvent (e.g., methanol) followed by deionized water through the cartridge.

  • Washing: This step is critical for removing co-extracted interferences. The wash solvent should be strong enough to elute weakly bound impurities without causing premature elution of this compound.[3] A mixture of water and a small percentage of an organic solvent is often effective.

  • Elution: The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent, leading to its complete release. Common elution solvents for reverse-phase sorbents include ethyl acetate (B1210297), methylene (B1212753) chloride, and methanol (B129727).[4][8] The volume of the elution solvent should be optimized to ensure complete elution while minimizing the final extract volume.[2]

Flow Rate

The flow rate during sample loading, washing, and elution can impact recovery. A slower flow rate generally allows for better interaction between the analyte and the sorbent, potentially improving retention and elution efficiency.[2][3]

Experimental Protocols for this compound SPE

The following protocols are derived from various studies and provide a starting point for method development.

Protocol 1: Extraction from Water using C18 Cartridge

This protocol is a standard method for the extraction of this compound from aqueous samples.

Methodology:

  • Sample Preparation: Filter the water sample (1 L) through a 0.45 µm filter to remove suspended particles.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Pass the water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.[2]

  • Washing: Wash the cartridge with 5 mL of a methanol:water solution (e.g., 50:50 v/v) to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-20 minutes to remove residual water.[2]

  • Elution: Elute the retained this compound with two 5 mL aliquots of ethyl acetate or a mixture of ethyl acetate and methylene chloride.[8]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Protocol 2: Extraction using Molecularly Imprinted Polymer (MIP)

This protocol offers enhanced selectivity for this compound.

Methodology:

  • Sample Preparation: Prepare the aqueous sample containing Chlorpyrifos.

  • MIP Cartridge Conditioning: Condition the MIP cartridge with the appropriate solvent as specified by the manufacturer.

  • Sample Loading: Load the sample onto the conditioned MIP cartridge.

  • Washing: Wash the cartridge with a specific solvent mixture to remove non-specifically bound compounds. For example, a mixture of methanol and water can be used.

  • Elution: Elute the selectively bound this compound using a solvent mixture designed to disrupt the specific interactions. A common eluent is a mixture of methanol and acetic acid (e.g., 90:10 v/v).

  • Analysis: The eluate can then be analyzed by a suitable technique like HPLC.

Quantitative Data on Recovery Rates

The following tables summarize recovery data for this compound from various studies, highlighting the impact of different SPE parameters.

Sample MatrixSPE SorbentElution SolventAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
River WaterC18Ethyl acetate944[4]
GroundwaterPolymericNot Specified896[4]
SoilFlorisilNot Specified797[4]
Beef FatC18Not Specified83.55.3[4]
Fats and OilsC18Acetone85-97Not Specified[4]
Rumen ContentSilicaNot Specified993[4]
LiverSilicaNot Specified1052[4]
Spiked WaterENVI-18Ethyl acetate60-100+Not Specified
Surface WaterPolymericNot Specified70-120< 13.7[7][9]
Human UrineDLLME*Carbon Tetrachloride96.3-102.3< 5[10]

*Dispersive liquid-liquid microextraction (DLLME) is a related liquid-phase microextraction technique, included here for comparison.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the SPE processes described.

SPE_Workflow_C18 cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis Start Water Sample (1L) Filter Filter (0.45 µm) Start->Filter Condition Condition (Methanol, Water) Filter->Condition Load Load Sample (10-15 mL/min) Condition->Load Wash Wash (Methanol/Water) Load->Wash Dry Dry (Nitrogen Stream) Wash->Dry Elute Elute (Ethyl Acetate) Dry->Elute Concentrate Concentrate Elute->Concentrate Analyze Instrumental Analysis Concentrate->Analyze MIP_SPE_Workflow cluster_prep Sample Preparation cluster_spe Molecularly Imprinted SPE cluster_analysis Analysis Start Aqueous Sample Condition Condition Cartridge Start->Condition Load Load Sample Condition->Load Wash Wash (e.g., Methanol/Water) Load->Wash Elute Elute (e.g., Methanol/Acetic Acid) Wash->Elute Analyze HPLC Analysis Elute->Analyze Optimization_Factors Recovery High Recovery Rate Sorbent Sorbent Selection (C18, Polymeric, MIP) Sorbent->Recovery SamplePrep Sample Preparation (Filtration, pH) SamplePrep->Recovery Conditioning Conditioning Solvent Conditioning->Recovery Washing Washing Solvent Washing->Recovery Elution Elution Solvent Elution->Recovery FlowRate Flow Rate FlowRate->Recovery

References

Navigating the Analytical Maze: A Technical Guide to Chlorpyrifos-methyl Residue Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical challenges and methodologies associated with the detection and quantification of Chlorpyrifos-methyl residues in various matrices. As regulatory bodies worldwide tighten restrictions on this organophosphate insecticide, with the European Union lowering the Maximum Residue Levels (MRLs) to 0.01 mg/kg for all food and feed, accurate and sensitive analytical methods are paramount.[1][2][3] This guide offers detailed experimental protocols, data-driven insights, and visual workflows to address the complexities of this compound residue analysis.

Core Analytical Challenges

The analysis of this compound residues is fraught with challenges that can impact the accuracy and reliability of results. These challenges primarily stem from the complexity of food and environmental matrices, the chemical properties of the analyte, and the low detection levels required.

  • Matrix Effects: Co-extracted compounds from the sample matrix can significantly interfere with the analytical signal, leading to either enhancement or suppression.[4][5][6] This is a particularly pronounced issue in gas chromatography (GC) based methods, where matrix components can interact with the injector and column, causing peak tailing and affecting detectability.[4] The use of matrix-matched calibration standards is often necessary to compensate for these effects.[4][6]

  • Extraction and Clean-up Efficiency: Achieving optimal recovery of this compound from diverse and complex matrices requires carefully optimized extraction and clean-up procedures. The choice of solvents and solid-phase extraction (SPE) sorbents is critical to effectively remove interfering substances like fats, pigments, and sugars without significant loss of the target analyte.[7]

  • Analyte Stability: this compound can be susceptible to degradation during sample processing and storage.[8][9] Factors such as temperature, pH, and the presence of certain enzymes in the matrix can influence its stability. For instance, almost half of the this compound present in fortified egg samples was reported to be lost during storage.[8]

  • Metabolite Analysis: The primary metabolite of this compound in both plants and animals is 3,5,6-trichloro-2-pyridinol (B117793) (TCP).[1][8] A comprehensive risk assessment may require the analysis of this metabolite, adding another layer of complexity to the analytical workflow.

Experimental Protocols

Accurate quantification of this compound residues hinges on robust and validated analytical methodologies. Below are detailed protocols for sample preparation and instrumental analysis.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is widely adopted for the extraction of pesticide residues from a variety of food matrices due to its simplicity, speed, and minimal solvent usage.[7][10][11]

Protocol for Fruits and Vegetables:

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[3][11]

  • Extraction: Add 10 mL of acetonitrile (B52724) to the tube.[11] For dry samples, the addition of water may be necessary for hydration.[10]

  • Salting-Out: Add a salt mixture, typically containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl), to induce phase separation.[11] Variations of this salt mixture exist, for example, the AOAC official method suggests 6 g of MgSO₄ and 1.5 g of anhydrous sodium acetate.[3]

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.[11][12]

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up: Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE sorbent mixture. A common mixture for general fruits and vegetables is 150 mg MgSO₄ and 25 mg of Primary Secondary Amine (PSA).[11] For pigmented samples, graphitized carbon black (GCB) may be added to remove pigments, and for fatty matrices, C18 sorbent is used.[7][13]

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes at ≥4000 rpm.[11] The resulting supernatant is ready for instrumental analysis.

Instrumental Analysis

Both gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are powerful techniques for the determination of this compound.

GC-MS/MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

  • Column: A capillary column suitable for pesticide analysis, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[14]

  • Injection: Typically, a 1 µL splitless injection is used. The injector temperature is commonly set around 250-270°C.[13]

  • Oven Temperature Program: An example program starts at 60°C, holds for 1 minute, then ramps up to 280°C at a rate of 10-20°C/min, and holds for 5-10 minutes.[13]

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ions for this compound need to be optimized. Common precursor ions include m/z 286 and 288, with product ions such as m/z 125 and 93.[4][7]

LC-MS/MS Analysis:

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for this compound.

  • MS/MS Detection: Operated in MRM mode. This technique is particularly useful for the analysis of this compound and its more polar metabolites in a single run.

Quantitative Data Summary

The performance of analytical methods for this compound can vary depending on the matrix and the specific protocol employed. The following tables summarize typical performance data from various studies.

Table 1: Recovery of this compound in Various Food Matrices

MatrixPreparation MethodAnalytical TechniqueSpiking Level (mg/kg)Average Recovery (%)Reference
Fruits & VegetablesQuEChERSGC-MS0.0181-104[15]
RiceAcetonitrile ExtractionGC-MS0.025 - 0.12597.5 - 102.1[16]
BeefQuEChERSGC-MS/MS0.05 - 0.275 - 125[7]
Biobed SamplesAcetone ExtractionUPLC-MS/MS2 - 5096 - 118[17]
Human SerumProtein PrecipitationLC-MS/MS0.005 - 0.0587 - 113[18]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixAnalytical TechniqueLOD (mg/kg)LOQ (mg/kg)Reference
Fruits & VegetablesGC-MS0.0050.01[10]
RiceGC-MS< 0.01< 0.025[16]
Air (on XAD-2 resin)LC-MS/MS0.00015 (ng/sample)0.002 (ng/sample)[16][19]
Biobed SamplesUPLC-MS/MS0.020.07[17]
Human SerumLC-MS/MS0.0015-[18]

Visualizing Key Processes

To better understand the analytical workflow and the mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Processing Homogenization 1. Homogenization (10g sample) Extraction 2. Extraction (10mL Acetonitrile) Homogenization->Extraction Salting_Out 3. Salting-Out (MgSO4, NaCl) Extraction->Salting_Out Centrifugation1 4. Centrifugation Salting_Out->Centrifugation1 dSPE 5. d-SPE Cleanup (PSA, MgSO4) Centrifugation1->dSPE Centrifugation2 6. Final Centrifugation dSPE->Centrifugation2 GC_MSMS GC-MS/MS Centrifugation2->GC_MSMS Supernatant LC_MSMS LC-MS/MS Centrifugation2->LC_MSMS Supernatant Quantification Quantification GC_MSMS->Quantification LC_MSMS->Quantification Confirmation Confirmation Quantification->Confirmation

Caption: QuEChERS-based experimental workflow for this compound residue analysis.

Signaling_Pathway cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Substrate Excess_ACh Excess ACh in Synapse ACh_release->Excess_ACh ACh_hydrolysis ACh Hydrolysis AChE->ACh_hydrolysis Catalyzes Inhibition Inhibition AChE->Inhibition Choline_uptake Choline Reuptake ACh_hydrolysis->Choline_uptake Products Chlorpyrifos_methyl This compound Chlorpyrifos_oxon Chlorpyrifos-oxon (Active Metabolite) Chlorpyrifos_methyl->Chlorpyrifos_oxon Metabolic Activation Chlorpyrifos_oxon->AChE Irreversible Phosphorylation Inhibition->ACh_hydrolysis Overstimulation Receptor Overstimulation Excess_ACh->Overstimulation Neurotoxicity Neurotoxicity Overstimulation->Neurotoxicity

Caption: Mechanism of this compound neurotoxicity via acetylcholinesterase inhibition.

Conclusion

Addressing the analytical challenges in this compound residue testing requires a multi-faceted approach. A thorough understanding of matrix effects, coupled with the implementation of robust and validated methods like QuEChERS with GC-MS/MS or LC-MS/MS, is essential for generating reliable data. As regulatory standards become more stringent, the need for sensitive and accurate analytical techniques will continue to grow. This guide provides a foundational framework for researchers and scientists to develop and implement effective strategies for the monitoring of this compound residues in a variety of matrices, ultimately contributing to food safety and public health.

References

A Technical Guide to Preclinical Validation and Comparative Analysis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical validation and comparative analysis stages in preclinical drug discovery. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to rigorously evaluate and compare novel therapeutic candidates. This guide emphasizes structured data presentation, detailed experimental methodologies, and clear visualization of complex biological processes and workflows.

Quantitative Data Presentation: A Comparative Analysis

The effective evaluation of drug candidates hinges on the direct comparison of their performance metrics. The following tables summarize key quantitative data from preclinical studies, offering a side-by-side analysis of different therapeutic modalities.

Table 1: Comparative In Vitro Efficacy of Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Cell LineCell-Based EC50 (µM)
Small Molecule A Kinase X25Cancer Cell Line 11.2
Small Molecule B Kinase X10Cancer Cell Line 10.5
Biologic A (mAb) Kinase YN/ACancer Cell Line 20.8
Biologic B (ADC) Kinase YN/ACancer Cell Line 20.2

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; mAb: Monoclonal antibody; ADC: Antibody-drug conjugate. Data is representative and compiled from various preclinical studies.

Table 2: Comparative Preclinical In Vivo Efficacy and Toxicity of Different Cancer Drug Classes

Drug ClassAgentAnimal ModelTumor Growth Inhibition (%)Maximum Tolerated Dose (mg/kg)Notable Toxicities
Chemotherapy DoxorubicinXenograft (Breast Cancer)605Myelosuppression, Cardiotoxicity
Targeted Therapy ErlotinibXenograft (Lung Cancer)7550Skin rash, Diarrhea
Immunotherapy Anti-PD-1 mAbSyngeneic (Melanoma)8510Immune-related adverse events
Antibody-Drug Conjugate T-DM1Xenograft (HER2+ Breast Cancer)9520Thrombocytopenia, Hepatotoxicity

Data is illustrative and sourced from representative preclinical oncology studies.[1][2][3][4]

Detailed Experimental Protocols

Reproducibility is the cornerstone of robust scientific research. This section provides detailed methodologies for two key experiments frequently employed in preclinical drug discovery.

Western Blot Analysis for Protein Expression

Objective: To detect and quantify the expression levels of a specific target protein in cell or tissue lysates.

Materials:

  • Cell or tissue lysates

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • Polyvinylidene difluoride (PVDF) or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix cell or tissue lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[5][6]

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[5][7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7][8]

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7][9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[5][7]

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[5][7]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5][7]

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[5][8]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[5]

Cell-Based Apoptosis Assay using Annexin V Staining

Objective: To quantify the percentage of apoptotic cells in a cell population following drug treatment.

Materials:

  • Treated and untreated cell suspensions

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.

  • Cell Resuspension: Resuspend the cells in Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualization of Signaling Pathways and Experimental Workflows

Understanding the intricate networks of cellular signaling and the logical flow of experimental processes is paramount. The following diagrams, generated using the DOT language for Graphviz, provide clear visual representations of these complex systems.

PI3K/Akt Signaling Pathway with Feedback Loops

This diagram illustrates the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, including key crosstalk and feedback mechanisms.[10][11][12][13][14]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition S6K S6K mTORC1->S6K mTORC2 mTORC2 mTORC2->Akt Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth IRS1 IRS1 S6K->IRS1 Negative Feedback IRS1->PI3K

Caption: The PI3K/Akt signaling cascade with a negative feedback loop from S6K to IRS1.

Experimental Workflow for In Vitro Drug Screening

This diagram outlines a typical high-throughput screening workflow to identify and validate hit compounds.

Drug_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays Compound_Library Compound Library Primary_Assay High-Throughput Primary Assay (e.g., 10 µM) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Hit_Confirmation Hit Confirmation (Fresh Compound) Hit_Identification->Hit_Confirmation  Active Hit_Identification->Inactive Inactive   Dose_Response Dose-Response Assay (IC50 Determination) Hit_Confirmation->Dose_Response Potent_Hits Potent Hits Dose_Response->Potent_Hits Secondary_Assay Secondary Assays (e.g., Selectivity) Potent_Hits->Secondary_Assay Orthogonal_Assay Orthogonal Assay (Different Technology) Secondary_Assay->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits

Caption: A streamlined workflow for identifying and validating hit compounds from a primary screen.

Logical Workflow for Lead Optimization

This diagram illustrates the iterative cycle of lead optimization, balancing potency, selectivity, and ADMET properties.[15][16][17][18][19]

Lead_Optimization_Workflow Start Validated Hit (Lead Series) Design Design Analogs (SAR-driven) Start->Design Synthesize Synthesize Analogs Design->Synthesize Test In Vitro Testing (Potency, Selectivity) Synthesize->Test ADMET In Vitro ADMET Screening Test->ADMET Decision Data Analysis & Decision Making ADMET->Decision Decision->Design  Iterate Candidate Preclinical Candidate Decision->Candidate Meets Criteria   Stop Terminate Series Decision->Stop  Fails Criteria

Caption: The iterative cycle of lead optimization in drug discovery.

References

Cross-Reactivity of Immunoassays for Chlorpyrifos-Methyl and Other Organophosphates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cross-reactivity of immunoassays developed for the detection of Chlorpyrifos-methyl, a widely used organophosphate insecticide. Understanding the specificity of these assays is critical for accurate residue analysis in environmental monitoring, food safety assessment, and toxicological studies. This document delves into the underlying principles of immunoassay development for small molecules like organophosphates, presents quantitative cross-reactivity data from various studies, and outlines the detailed experimental protocols for key assay components.

Introduction to Immunoassays for Small Molecules

Immunoassays are analytical methods that utilize the highly specific binding between an antibody and its antigen to detect and quantify target molecules.[1][2] However, small molecules like this compound (molecular weight 322.5 g/mol ) are not immunogenic on their own, meaning they cannot elicit an immune response to produce antibodies.[3] To overcome this, a process involving the synthesis of a "hapten" is employed.

A hapten is a derivative of the target molecule that has been chemically modified to include a reactive functional group.[3][4] This hapten is then covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to form an immunogen.[3][4] This immunogen, when introduced into an animal, stimulates the production of antibodies that can recognize the hapten and, by extension, the original target molecule, this compound.

The specificity of the resulting antibodies, and thus the immunoassay, is heavily dependent on the design of the hapten.[5] The site of conjugation on the this compound molecule and the nature of the spacer arm used to link it to the carrier protein are crucial factors that influence which structural features of the molecule the antibodies will recognize.[2] This, in turn, dictates the cross-reactivity profile of the immunoassay with other structurally related organophosphates.

Quantitative Cross-Reactivity Data

The cross-reactivity of an immunoassay is typically determined by measuring the concentration of a related compound required to cause a 50% inhibition of the signal (IC50) and comparing it to the IC50 of the target analyte (this compound). The cross-reactivity (CR) is then calculated using the following formula:

CR (%) = (IC50 of this compound / IC50 of competing compound) x 100

The following tables summarize the cross-reactivity data from several studies that have developed immunoassays for this compound or the closely related Chlorpyrifos-ethyl.

Table 1: Cross-Reactivity of a Polyclonal Antibody-Based ic-ELISA for Chlorpyrifos [6]

Competing CompoundIC50 (µg/kg)Cross-Reactivity (%)
Chlorpyrifos0.80 ± 0.56100
This compound - 125
Profenofos-14.28
Methidathion-0.28
Dichlorvos>1000<0.08
Mevinphos>1000<0.08
Omethoate>1000<0.08
Dicrotophos>1000<0.08
Monocrotophos>1000<0.08
Dimethoate>1000<0.08
Diazinon>1000<0.08
Parathion-methyl>1000<0.08
Fenitrothion>1000<0.08
Malathion>1000<0.08
Primiphos-ethyl>1000<0.08
Prothiophos>1000<0.08
Ethion>1000<0.08
Triazophos>1000<0.08
EPN>1000<0.08
Azinphos-ethyl>1000<0.08
Azinphos-methyl>1000<0.08

Table 2: Cross-Reactivity of a Monoclonal Antibody-Based ELISA for this compound [1]

Competing CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 75.22 100
Chlorpyrifos-1.4
Other tested pesticides-< 1

Table 3: Cross-Reactivity of a Monoclonal Antibody with Equal Recognition of Chlorpyrifos-ethyl and -methyl [7][8]

Competing CompoundIC50 (µg/L)Cross-Reactivity (%)
Chlorpyrifos-ethyl42.48100
This compound - 103.89
Parathion>1000< 4.2
Fensulfothion>1000< 4.2
Carbofuran>1000< 4.2
Triazophos>1000< 4.2
Parathion–methyl>1000< 4.2
Coumaphos>1000< 4.2
Quintiofos>1000< 4.2
3,5,6-Trichloro-2-pyridinol>1000< 4.2

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in developing and characterizing an immunoassay for this compound.

Hapten Synthesis

The synthesis of a suitable hapten is a critical first step.[3][4] A common strategy involves introducing a carboxyl group to the this compound molecule, which can then be used for conjugation to a carrier protein.

Example Protocol for Hapten Synthesis: [3]

  • Preparation of the Hapten: A hapten of Chlorpyrifos is prepared by nucleophilic substitution of the chlorine atom at the C-6 position of the aromatic ring with a mercaptopropanoic group.[3]

  • Reaction: Chlorpyrifos is reacted with mercaptopropanoic acid in the presence of potassium hydroxide (B78521) (KOH).[3]

  • Dissolution: 10 grams of 3-mercaptopropanoic acid is dissolved in 250 ml of absolute ethanol (B145695), to which 7.5 g of KOH is added and heated until dissolved.[3]

  • Addition: 10 grams of technical grade Chlorpyrifos dissolved in 250 ml of absolute ethanol is added to the prepared solution.[3]

  • Reflux: The reaction mixture is refluxed for 1 hour.[3]

  • Purification: After refluxing, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is redissolved in 250 ml of 5% NaHCO3 and washed three times with 100 ml of hexane.[3]

  • Characterization: The purity of the synthesized hapten is confirmed by Thin Layer Chromatography (TLC) and its structure is characterized by proton-magnetic resonance (1H-NMR).[3]

Immunogen and Coating Antigen Preparation

The synthesized hapten is then conjugated to a carrier protein to make it immunogenic. A different carrier protein is often used for the coating antigen in competitive immunoassays to avoid non-specific binding.

Example Protocol for Conjugation (Active Ester Method): [4]

  • Activation of Hapten: The hapten with a carboxylic acid group is reacted with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) to form an active ester.

  • Conjugation to Protein: The activated hapten is then added to a solution of the carrier protein (e.g., BSA for the immunogen, ovalbumin (OVA) for the coating antigen) dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction: The mixture is stirred for several hours at room temperature or overnight at 4°C.

  • Purification: The resulting conjugate is purified by dialysis against the same buffer to remove unconjugated hapten and other small molecules.

  • Characterization: The successful conjugation can be confirmed by UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Antibody Production (Polyclonal and Monoclonal)

Polyclonal Antibody Production: [6]

  • Immunization: An animal (e.g., rabbit or goat) is immunized with the prepared immunogen (hapten-BSA conjugate). The immunogen is typically emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and Freund's incomplete adjuvant for subsequent booster injections).

  • Booster Injections: Booster injections are given at regular intervals (e.g., every 2-4 weeks) to increase the antibody titer.

  • Titer Monitoring: Blood samples are collected periodically to monitor the antibody titer using an indirect ELISA.

  • Antibody Purification: Once a high titer is achieved, a larger volume of blood is collected, and the polyclonal antibodies are purified from the serum, typically using protein A or G affinity chromatography.

Monoclonal Antibody Production: [5][9]

  • Immunization: Mice (typically BALB/c) are immunized with the immunogen following a similar protocol to polyclonal antibody production.

  • Hybridoma Production: Spleen cells from the immunized mouse with the highest antibody titer are fused with myeloma cells (a type of cancerous B cell) to create hybridoma cells.

  • Screening: The hybridoma cells are cultured in a selective medium (e.g., HAT medium) to eliminate unfused myeloma cells. The supernatants from the surviving hybridoma colonies are then screened for the presence of the desired antibodies using an indirect ELISA.

  • Cloning: Hybridoma cells that produce antibodies with high affinity and specificity for this compound are cloned by limiting dilution to ensure that each colony originates from a single cell.

  • Antibody Production and Purification: The selected monoclonal antibody-producing hybridoma cells are cultured on a large scale, and the monoclonal antibodies are purified from the culture supernatant.

Immunoassay Procedure (Indirect Competitive ELISA)

The indirect competitive ELISA (ic-ELISA) is a common format for detecting small molecules like this compound.

Example Protocol for ic-ELISA: [6]

  • Coating: A microtiter plate is coated with the coating antigen (hapten-OVA conjugate) and incubated overnight at 4°C.

  • Washing: The plate is washed with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at 37°C.

  • Washing: The plate is washed again.

  • Competitive Reaction: A mixture of the antibody and the sample (or standard) is added to the wells. The free this compound in the sample competes with the coating antigen on the plate for binding to the limited amount of antibody. The plate is incubated for 1-2 hours at 37°C.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Addition of Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-mouse IgG) is added to the wells and incubated for 1 hour at 37°C. This secondary antibody binds to the primary antibody that is bound to the coating antigen.

  • Washing: The plate is washed to remove any unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a color change.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2M H2SO4).

  • Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm). The color intensity is inversely proportional to the concentration of this compound in the sample.

Visualizations

Mechanism of Organophosphate Toxicity

Organophosphates, including this compound, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[10] This enzyme is crucial for the proper functioning of the nervous system.

Organophosphate_Mechanism cluster_synapse Synaptic Cleft cluster_OP Organophosphate Presence ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds & Activates Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibited_AChE Inhibited AChE OP This compound (Organophosphate) OP->AChE Irreversibly Binds & Inhibits Immunoassay_Workflow start Start: Target Analyte (this compound) hapten Hapten Synthesis start->hapten immunogen Immunogen Conjugation (Hapten-BSA) hapten->immunogen coating_antigen Coating Antigen Conjugation (Hapten-OVA) hapten->coating_antigen antibody_prod Antibody Production (Immunization & Hybridoma) immunogen->antibody_prod assay_dev Immunoassay Development (e.g., ic-ELISA) coating_antigen->assay_dev antibody_char Antibody Characterization (Titer, Affinity, Specificity) antibody_prod->antibody_char antibody_char->assay_dev optimization Assay Optimization assay_dev->optimization validation Assay Validation (Cross-reactivity, Matrix Effects) optimization->validation end End: Validated Immunoassay validation->end Competitive_ELISA cluster_steps Indirect Competitive ELISA Steps cluster_coating 1. Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection plate1 Microtiter Plate Well coating_antigen1 Coating Antigen (Hapten-OVA) plate2 Microtiter Plate Well coating_antigen2 Coating Antigen antibody Primary Antibody coating_antigen2->antibody analyte Analyte (this compound) analyte->antibody Competes for binding plate3 Microtiter Plate Well coating_antigen3 Coating Antigen antibody_bound Primary Antibody coating_antigen3->antibody_bound Binds if analyte is low sec_antibody Enzyme-labeled Secondary Antibody antibody_bound->sec_antibody substrate Substrate sec_antibody->substrate Converts product Colored Product

References

Validation of an HPLC Method for Chlorpyrifos-Methyl Analysis in Accordance with SANTE Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the validation process for a High-Performance Liquid Chromatography (HPLC) method for the quantification of Chlorpyrifos-methyl, adhering to the stringent requirements of the SANTE/11312/2021 guidelines. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of analytical chemistry and drug development, offering detailed experimental protocols, data presentation standards, and visual workflows to ensure robust and compliant analytical method validation.

This compound is an organophosphate insecticide used to control a range of pests on various crops.[1][2] Its detection and quantification in food and environmental samples are crucial for ensuring consumer safety and regulatory compliance. The SANTE guidelines provide a framework for the validation of analytical methods for pesticide residues in food and feed, ensuring that the data generated is reliable and harmonized across different laboratories.[3][4][5]

HPLC Method Parameters for this compound Analysis

A typical HPLC method for the analysis of this compound involves a reversed-phase separation. The following table summarizes a common set of experimental parameters. It is important to note that these parameters may require optimization depending on the specific instrumentation and sample matrix.

ParameterSpecification
HPLC System Quaternary Gradient HPLC with UV or DAD Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 230 nm or 290 nm
Retention Time Approximately 6-8 minutes (subject to optimization)

Experimental Protocols for Method Validation

The validation of the HPLC method must be performed according to the criteria set forth in the SANTE/11312/2021 guidance document.[6][7] The following sections detail the experimental protocols for each validation parameter.

Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally identify and quantify the analyte of interest without interference from other components in the sample matrix.

Protocol:

  • Analyze a blank sample of the matrix of interest (e.g., fruit extract, water) to ensure no interfering peaks are present at the retention time of this compound.

  • Analyze a standard solution of this compound to determine its retention time.

  • Spike a blank matrix sample with a known concentration of this compound and analyze it to confirm the retention time and peak shape.

  • If available, analyze samples containing potentially interfering substances (e.g., other pesticides with similar chemical properties) to ensure they do not co-elute with this compound.

Linearity and Working Range

Objective: To establish the relationship between the concentration of the analyte and the analytical response and to define the range over which this relationship is linear.

Protocol:

  • Prepare a series of at least five calibration standards of this compound in a suitable solvent or blank matrix extract, covering the expected working range.

  • Inject each calibration standard in triplicate.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (r²). The r² value should be ≥ 0.99.

Accuracy (Trueness)

Objective: To assess the closeness of the mean analytical result to the true or accepted reference value.

Protocol:

  • Prepare spiked samples by adding known amounts of this compound to blank matrix samples at a minimum of two concentration levels (e.g., the limit of quantification and the maximum residue limit).

  • Prepare at least five replicates for each concentration level.

  • Analyze the spiked samples and calculate the percentage recovery for each replicate using the formula: Recovery (%) = [(Measured Concentration / Spiked Concentration)] x 100

  • The mean recovery should be within the range of 70-120% as per SANTE guidelines.

Precision (Repeatability and Reproducibility)

Objective: To evaluate the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day precision):

    • Prepare a set of at least five spiked samples at a single concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results. The RSD should be ≤ 20%.

  • Reproducibility (Inter-day precision):

    • Prepare a set of at least five spiked samples at a single concentration.

    • Analyze the samples on different days, with different analysts, or on different instruments.

    • Calculate the RSD of the combined results. The RSD should be ≤ 20%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Protocol:

  • LOD: The lowest concentration of the analyte that can be distinguished from the background noise with a signal-to-noise ratio of at least 3.

  • LOQ: The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. According to SANTE guidelines, the LOQ is the lowest spiked concentration that meets the method performance criteria for accuracy (recovery 70-120%) and precision (RSD ≤ 20%).

Summary of Quantitative Validation Data

The following tables summarize the acceptance criteria and should be populated with the experimental data obtained during the validation study.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Slope
Intercept
≥ 0.99

Table 2: Accuracy and Precision Data

Spiked Level (µg/mL)Mean Recovery (%) (n=5)Repeatability RSD (%)Reproducibility RSD (%)
Low Concentration70-120≤ 20≤ 20
High Concentration70-120≤ 20≤ 20

Table 3: LOD and LOQ Data

ParameterValue (µg/mL)
LOD (S/N ≥ 3)
LOQ

Visual Representations of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of the HPLC method validation process in accordance with SANTE guidelines.

HPLC_Validation_Workflow cluster_prep Preparation Phase cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting A Define Analytical Scope B Select HPLC Method Parameters A->B C Prepare Standards & Samples B->C D Specificity / Selectivity C->D E Linearity & Working Range C->E F Accuracy (Trueness) C->F G Precision (Repeatability & Reproducibility) C->G H LOD & LOQ Determination C->H I Data Evaluation against SANTE Criteria D->I E->I F->I G->I H->I J Prepare Validation Report I->J

Caption: Workflow for HPLC method validation according to SANTE guidelines.

SANTE_Validation_Parameters cluster_core Core Validation Parameters cluster_additional Additional Parameters center Method Validation Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOQ LOQ center->LOQ Robustness Robustness center->Robustness LOD LOD center->LOD

Caption: Interrelationship of SANTE validation parameters.

Chlorpyrifos_Action_Pathway Chlorpyrifos This compound AChE Acetylcholinesterase (AChE) Chlorpyrifos->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down NervousSystem Nervous System Disruption ACh->NervousSystem Stimulates

Caption: Simplified mechanism of action for this compound.

Conclusion

The validation of an HPLC method for the determination of this compound according to SANTE guidelines is a critical step in ensuring the generation of accurate and reliable data for regulatory purposes. This guide provides a framework for conducting such a validation, from establishing the experimental protocols to presenting the data in a clear and concise manner. By adhering to these guidelines, laboratories can demonstrate that their analytical methods are fit for purpose and contribute to the overall safety of the food supply chain.

References

An In-depth Technical Guide to the Soil Persistence of Chlorpyrifos-methyl and Other Key Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the soil persistence of Chlorpyrifos-methyl, a widely used organophosphate insecticide, with other major classes of insecticides, including neonicotinoids and pyrethroids. The persistence of these compounds in the soil is a critical factor in their environmental fate and potential for non-target effects. This document summarizes quantitative persistence data, details relevant experimental methodologies, and illustrates key degradation pathways and experimental workflows.

Quantitative Persistence of Selected Insecticides in Soil

The persistence of an insecticide in soil is commonly expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. This parameter is influenced by a multitude of factors including soil type, pH, temperature, moisture content, and microbial activity.[1][2] The following tables summarize the DT50 values for this compound and other selected insecticides under various reported conditions.

Table 1: Soil Half-life (DT50) of this compound and other Organophosphate Insecticides

InsecticideSoil TypeTemperature (°C)pHDT50 (days)Reference(s)
This compoundSandy LoamNot SpecifiedNot Specified1.4[3]
This compoundSandy Clay LoamNot SpecifiedNot Specified0.63[3]
ChlorpyrifosLoam25710-120[4]
ChlorpyrifosNot SpecifiedNot SpecifiedNot Specified11-140[5]
DiazinonNot SpecifiedNot SpecifiedNot Specified7-84[4]

Table 2: Soil Half-life (DT50) of Neonicotinoid Insecticides

InsecticideSoil TypeTemperature (°C)pHDT50 (days)Reference(s)
ImidaclopridLoamNot SpecifiedNot SpecifiedCan exceed 1000[6]
ClothianidinSandy LoamNot SpecifiedNot Specified148 - ~7000[6]
ThiamethoxamNot SpecifiedNot SpecifiedNot Specified7 - 335[6]
AcetamipridNot SpecifiedNot SpecifiedNot Specified31 - 450[6]
DinotefuranNot SpecifiedNot SpecifiedNot Specified75 - 82[6]

Table 3: Soil Half-life (DT50) of Pyrethroid Insecticides

InsecticideSoil TypeTemperature (°C)pHDT50 (days)Reference(s)
PermethrinMineral and OrganicNot SpecifiedNot Specified< 30 - 60[7]
CypermethrinMineral and OrganicNot SpecifiedNot Specified< 30 - 60[7]
FenvalerateMineral and OrganicNot SpecifiedNot Specified< 30 - 60[7]
DeltamethrinRed SoilNot SpecifiedCorrelatedNot Specified[8]

Experimental Protocols for Determining Insecticide Persistence in Soil

The determination of insecticide persistence in soil involves a series of standardized procedures, from soil collection and treatment to residue extraction and analysis. The OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil" provides a widely accepted framework for these studies.[4][5][9][10]

Table 4: General Experimental Protocol for Soil Persistence Studies (based on OECD 307)

Step Procedure Details
1. Soil Selection and Preparation Select representative soil types. Sieve the soil (typically <2 mm) and pre-incubate to stabilize microbial activity.Soil characteristics (pH, organic carbon, texture) should be well-defined.[10]
2. Test Substance Application Apply the insecticide to the soil samples. For laboratory studies, radiolabeled compounds (e.g., ¹⁴C) are often used to trace the fate of the substance.The application rate should be relevant to agricultural practices.[7]
3. Incubation Incubate the treated soil samples under controlled conditions (temperature, moisture, light/dark). Aerobic conditions are maintained for most studies.Typically incubated in the dark at a constant temperature (e.g., 20°C).[4]
4. Sampling Collect soil samples at predetermined time intervals over the study period (e.g., up to 120 days).Sampling frequency should be adequate to define the dissipation curve.[4]
5. Residue Extraction Extract insecticide residues from the soil samples using an appropriate solvent system.Common methods include shaking with organic solvents or using accelerated solvent extraction. The QuEChERS method is also widely used for its efficiency.[11][12][13][14][15]
6. Extract Cleanup Remove interfering co-extractives from the soil extract to prevent analytical instrument contamination and improve accuracy.Dispersive solid-phase extraction (d-SPE) is a common cleanup step in the QuEChERS protocol.[11][12][13][14][15]
7. Analytical Determination Quantify the concentration of the parent insecticide and its major metabolites using analytical instrumentation.Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common techniques.[1][16][17]
8. Data Analysis Calculate the dissipation kinetics, typically assuming first-order kinetics, to determine the DT50 value.The half-life is calculated from the degradation rate constant (k) using the formula: DT50 = ln(2)/k.[18][19][20]

Table 5: Detailed Protocol for QuEChERS Sample Preparation for Insecticide Analysis in Soil

Step Procedure
1. Sample Weighing Weigh a representative sample of soil (e.g., 10-15 g) into a centrifuge tube.[11][12]
2. Hydration (if necessary) For dry soil, add a specific volume of water and allow it to hydrate.[11][12]
3. Extraction Solvent Addition Add acetonitrile (B52724) to the centrifuge tube.[11][12][14]
4. Shaking/Vortexing Vigorously shake or vortex the tube to ensure thorough mixing and extraction of the pesticides.[11][12]
5. Addition of Salts Add a salt mixture (commonly MgSO₄ and NaCl, sometimes with citrate (B86180) buffers) to induce phase separation.[11][12][13][14][15]
6. Centrifugation Centrifuge the sample to separate the acetonitrile layer (containing the pesticides) from the solid soil and aqueous layers.[11][12]
7. Dispersive SPE Cleanup Transfer an aliquot of the acetonitrile supernatant to a smaller centrifuge tube containing a d-SPE sorbent (e.g., PSA, C18, GCB) to remove interfering substances.[11][12][13][14][15]
8. Final Centrifugation and Analysis Vortex and centrifuge the d-SPE tube. The final extract is then ready for analysis by GC-MS or LC-MS/MS.[11][12]

Degradation Pathways and Experimental Workflows

The dissipation of insecticides in soil is primarily driven by microbial degradation, although abiotic processes like hydrolysis can also contribute. The following diagrams, generated using the DOT language, illustrate the microbial degradation pathways for the different insecticide classes and a typical experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing soil_selection Soil Selection & Preparation application Insecticide Application soil_selection->application incubation Incubation application->incubation sampling Time-course Sampling incubation->sampling extraction Extraction (e.g., QuEChERS) sampling->extraction cleanup Cleanup (d-SPE) extraction->cleanup instrumental Instrumental Analysis (GC/LC-MS) cleanup->instrumental quantification Quantification instrumental->quantification kinetics Kinetic Modeling quantification->kinetics dt50 DT50 Calculation kinetics->dt50

A generalized workflow for determining insecticide persistence in soil.

chlorpyrifos_degradation chlorpyrifos Chlorpyrifos tcp 3,5,6-trichloro-2-pyridinol (TCP) chlorpyrifos->tcp Hydrolysis (Phosphotriesterase) co2 CO2 + H2O (Mineralization) tcp->co2 Ring Cleavage (Microbial Metabolism)

Microbial degradation pathway of Chlorpyrifos.

neonicotinoid_degradation imidacloprid Imidacloprid olefin Imidacloprid-olefin imidacloprid->olefin Hydroxylation & Dehydration nitrosoguanidine Nitroso-imidacloprid imidacloprid->nitrosoguanidine Nitro-reduction acid 6-chloronicotinic acid olefin->acid nitrosoguanidine->acid co2 CO2 + H2O (Mineralization) acid->co2 Further Degradation pyrethroid_degradation permethrin Permethrin ester_cleavage Ester Cleavage (Carboxylesterase) permethrin->ester_cleavage acid 3-phenoxybenzoic acid ester_cleavage->acid alcohol 3-(2,2-dichlorovinyl)-2,2- dimethylcyclopropane carboxylic acid ester_cleavage->alcohol hydroxylation Hydroxylation acid->hydroxylation mineralization Mineralization to CO2 alcohol->mineralization conjugation Conjugation hydroxylation->conjugation conjugation->mineralization

References

Developmental Neurotoxicity of Chlorpyrifos vs. Chlorpyrifos-methyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpyrifos (B1668852) (CPF) and its methyl analog, Chlorpyrifos-methyl (CPM), are organophosphate insecticides that have come under intense scrutiny due to their potential for developmental neurotoxicity. While both compounds share a common primary mechanism of action—the inhibition of acetylcholinesterase (AChE)—emerging evidence suggests a more complex and multifaceted impact on the developing nervous system. This technical guide provides a comprehensive comparison of the developmental neurotoxicity of CPF and CPM, summarizing key quantitative data, detailing experimental protocols, and visualizing affected signaling pathways. The information presented is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the neurotoxic effects of these and other organophosphate compounds.

Introduction

Organophosphate (OP) pesticides are a class of chemicals widely used in agriculture and public health to control a variety of pests. Their primary mode of action is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1] This inhibition leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.

The developing nervous system is particularly vulnerable to the effects of OPs.[2] Exposure during critical windows of development can lead to a range of adverse outcomes, including cognitive deficits, behavioral problems, and motor dysfunction.[2][3] Chlorpyrifos (CPF) has been one of the most extensively studied OPs in this regard, with a large body of evidence from both animal and human studies linking developmental exposure to long-term neurological impairments.[3] Its methyl analog, this compound (CPM), is also used as an insecticide, but has been studied less extensively. Due to their structural similarity, the developmental neurotoxicity concerns for CPF are often conservatively applied to CPM.[4][5]

This guide aims to provide a detailed comparative analysis of the developmental neurotoxicity of CPF and CPM, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Data Summary

The following tables summarize key quantitative data related to the developmental neurotoxicity of Chlorpyrifos and this compound. Data has been compiled from various in vivo and in vitro studies to facilitate a comparative assessment.

Table 1: Acetylcholinesterase (AChE) Inhibition
CompoundSpecies/SystemEndpointValueReference
Chlorpyrifos-oxonRat Brain (Postnatal Day 4 & Adult)IC5010 nM[6]
Chlorpyrifos-oxonImmunoprecipitated Rat AChEIC50~3 nM[6]
ChlorpyrifosHuman ErythrocytesIC509.8 µM[7]
ChlorpyrifosRainbow Trout BrainIC5030 µg/L[8][9]
This compoundSparus aurata (Gilthead seabream) AuricleIC5093.7 +/- 1.01 µM[10]

Note: IC50 is the half-maximal inhibitory concentration. Chlorpyrifos is metabolized to the more potent inhibitor, Chlorpyrifos-oxon.

Table 2: Developmental Neurotoxicity No-Observed-Adverse-Effect-Level (NOAEL)
CompoundSpeciesEndpointNOAELReference
ChlorpyrifosHumanChronic Exposure0.014 mg/kg-day[2]
ChlorpyrifosRatDevelopmental Toxicity15 mg/kg-day[11]
ChlorpyrifosRatMaternal Toxicity0.1 mg/kg-day[11]
This compoundRatMaternal Toxicity (Cholinesterase inhibition)12.5 mg/kg bw per day[12]
This compoundRatPup Development12.5 mg/kg bw per day[12]
This compoundRatTeratogenicity50 mg/kg bw per day (highest dose tested)[12]
This compoundRabbitMaternal Toxicity4 mg/kg bw per day[12]
This compoundRabbitTeratogenicity and Fetal Developmental Toxicity16 mg/kg bw per day (highest dose tested)[12]
Table 3: Effects on Neurite Outgrowth
CompoundCell Line/SystemConcentrationEffectReference
ChlorpyrifosDopaminergic Neurons (in culture)10 µM & 20 µMSignificant decrease in neurite outgrowth[13]
ChlorpyrifosN2a neuroblastoma cells3 µMSignificant inhibition of axon-like process outgrowth[14]
Chlorpyrifos-oxonN2a neuroblastoma cells1-10 µMInhibition of neurite outgrowth[15]
This compoundN2a neuroblastoma cells3 µMSignificant inhibition of axon-like process outgrowth[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of developmental neurotoxicity studies. This section outlines key experimental protocols based on established guidelines and published research.

In Vivo Developmental Neurotoxicity Study (Adapted from OECD Test Guideline 426)

The OECD Test Guideline 426 provides a comprehensive framework for assessing the potential of a substance to cause developmental neurotoxicity.[16][17][18][19][20]

Objective: To assess the effects of repeated exposure to a test substance on the developing nervous system during in utero and early postnatal life.

Test Animals: Typically, Sprague-Dawley rats are used. A sufficient number of timed-pregnant females are sourced to achieve approximately 20 litters per dose group.

Administration of Test Substance:

  • Route: The test substance is typically administered by oral gavage.

  • Dosage: At least three dose levels and a concurrent vehicle control are used. Doses are selected based on preliminary range-finding studies to establish a dose-response relationship, including a high dose that induces some maternal toxicity but not excessive mortality, an intermediate dose, and a low dose that is not expected to produce any adverse effects.

  • Dosing Period: Dosing of the dams commences on gestation day 6 and continues throughout lactation until postnatal day 21.

Observations and Examinations:

  • Maternal Observations: Daily clinical observations for signs of toxicity, weekly body weight and food consumption measurements.

  • Offspring Observations:

    • Daily clinical observations for signs of toxicity.

    • Physical development landmarks (e.g., pinna unfolding, eye opening, incisor eruption).

    • Motor activity is assessed at various postnatal ages.

    • Auditory startle response is evaluated.

    • Learning and memory are assessed in juvenile and adult offspring using tests such as the Morris water maze or radial arm maze.

  • Neuropathology: At the termination of the study, brain weights are recorded, and brain tissue from a subset of offspring from each dose group is subjected to detailed histopathological examination.

Data Analysis: Statistical analyses are performed to determine the significance of any observed effects, comparing the treated groups to the control group.

In Vitro Neurite Outgrowth Assay

This assay is used to assess the direct effects of a compound on neuronal differentiation and the formation of neurites (axons and dendrites).

Cell Culture:

  • A suitable neuronal cell line (e.g., PC12, N2a) or primary neuronal cultures are used.

  • Cells are plated on an appropriate substrate (e.g., collagen-coated plates) in a defined culture medium.

Treatment:

  • Cells are allowed to adhere and initiate differentiation (often induced by growth factors like NGF for PC12 cells).

  • The test compound (Chlorpyrifos or this compound) is added to the culture medium at various concentrations, along with a vehicle control.

  • The exposure duration can vary, typically ranging from 24 to 72 hours.

Endpoint Measurement:

  • Following exposure, cells are fixed and immunostained for neuronal markers (e.g., β-III tubulin) to visualize neurites.

  • Images are captured using a microscope and analyzed using image analysis software to quantify various parameters, including:

    • Number of neurites per cell.

    • Average neurite length.

    • Number of branch points per neurite.

Data Analysis: The quantitative data from the treated groups are compared to the control group to determine the concentration-dependent effects of the compound on neurite outgrowth.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the in vitro inhibition of AChE.

Principle: Acetylthiocholine (B1193921) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Procedure:

  • Prepare Reagents: Prepare solutions of AChE (from a suitable source, e.g., electric eel or human recombinant), acetylthiocholine iodide (substrate), DTNB, and the test compound (dissolved in a suitable solvent like DMSO) in a buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Incubation: In a 96-well plate, add the buffer, AChE solution, and different concentrations of the test compound or vehicle control. Allow to pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate Reaction: Add the substrate (acetylthiocholine) and DTNB to all wells to start the reaction.

  • Measure Absorbance: Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration of the test compound.

    • Determine the percentage of AChE inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Signaling Pathways and Mechanisms of Developmental Neurotoxicity

The developmental neurotoxicity of Chlorpyrifos and, by extension, this compound, is not solely due to AChE inhibition. Multiple signaling pathways are disrupted, leading to a cascade of events that impair normal brain development.

Cholinergic System Disruption

The primary mechanism of action is the inhibition of AChE, leading to an accumulation of acetylcholine in the synapse. This results in the overstimulation of muscarinic and nicotinic acetylcholine receptors, leading to excitotoxicity and disruption of cholinergic signaling, which is crucial for neuronal proliferation, differentiation, and synaptogenesis.

Cholinergic_System_Disruption CPF_CPM Chlorpyrifos / this compound AChE Acetylcholinesterase (AChE) CPF_CPM->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Degradation (Blocked) ACh_Receptors Muscarinic & Nicotinic Receptors ACh->ACh_Receptors Overstimulation Excitotoxicity Excitotoxicity & Disrupted Signaling ACh_Receptors->Excitotoxicity DNT Developmental Neurotoxicity Excitotoxicity->DNT

Disruption of Cholinergic Signaling by CPF and CPM.
Serotonin (B10506) (5-HT) Pathway Interference

Developmental exposure to CPF has been shown to affect the serotonin system, which plays a critical role in neurotrophic signaling during brain development.[21][22][23][24][25] CPF can alter the expression of serotonin receptors (5-HT1A and 5-HT2) and the serotonin transporter (SERT).[21][22][24] These alterations can disrupt serotonergic signaling, leading to long-term changes in mood and behavior. While direct evidence for CPM is limited, its structural similarity to CPF suggests a potential for similar effects.

Serotonin_Pathway_Interference CPF Chlorpyrifos SERT Serotonin Transporter (SERT) CPF->SERT Alters Expression HT_Receptors 5-HT1A & 5-HT2 Receptors CPF->HT_Receptors Alters Expression Serotonin_Signaling Altered Serotonergic Signaling SERT->Serotonin_Signaling HT_Receptors->Serotonin_Signaling Neurodevelopment Impaired Neurodevelopment (e.g., mood, behavior) Serotonin_Signaling->Neurodevelopment DNT Developmental Neurotoxicity Neurodevelopment->DNT

Interference of Chlorpyrifos with the Serotonin Pathway.
Adenylyl Cyclase Signaling Cascade Disruption

CPF has been shown to interfere with the adenylyl cyclase (AC) signaling cascade, a crucial pathway for cell replication and differentiation.[26][27][28][29][30] This disruption is not limited to cholinergic signaling and extends to other neurotransmitter systems that utilize this second messenger system. The effects on the AC cascade can be delayed, appearing after the exposure period has ended.

Adenylyl_Cyclase_Disruption CPF Chlorpyrifos GPCRs G-Protein Coupled Receptors (e.g., Adrenergic, Cholinergic) CPF->GPCRs Alters Receptor Expression G_Proteins G-Proteins CPF->G_Proteins Impairs Function AC Adenylyl Cyclase (AC) CPF->AC Alters Activity & Expression GPCRs->G_Proteins G_Proteins->AC cAMP cAMP Production AC->cAMP Cell_Processes Altered Cell Replication & Differentiation cAMP->Cell_Processes DNT Developmental Neurotoxicity Cell_Processes->DNT

Chlorpyrifos-Induced Disruption of the Adenylyl Cyclase Signaling Cascade.

Conclusion

The available evidence strongly indicates that both Chlorpyrifos and this compound pose a significant risk for developmental neurotoxicity. While the primary mechanism of AChE inhibition is well-established, a growing body of research highlights the importance of non-cholinergic mechanisms, including the disruption of the serotonin and adenylyl cyclase signaling pathways. The quantitative data, though more extensive for CPF, suggests that CPM has a comparable, and in some cases, more potent, neurotoxic potential.

The experimental protocols outlined in this guide provide a foundation for further research into the comparative developmental neurotoxicity of these and other organophosphate compounds. A deeper understanding of their distinct and overlapping mechanisms of action is essential for accurate risk assessment and the development of effective preventative and therapeutic strategies. For professionals in drug development, these insights into neurotoxic pathways can inform the design of safer compounds and the development of screens to identify potential neurotoxic liabilities early in the discovery process. Continued research, particularly direct comparative studies and investigations into the specific effects of CPM on various signaling pathways, is crucial to fully elucidate the risks posed by these widely used insecticides.

References

A Comparative Analysis of Chlorpyrifos-Methyl Degradation Across Diverse Soil Matrices: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chlorpyrifos-methyl (CLP-m) is an organophosphate insecticide widely utilized in agriculture. Its persistence and potential environmental impact necessitate a thorough understanding of its fate in soil ecosystems. This technical guide provides a comprehensive analysis of CLP-m degradation in various soil types, synthesizing current research for scientists and environmental professionals. It delves into the primary degradation pathways, key influencing factors, and comparative degradation kinetics. Furthermore, this document outlines detailed experimental protocols for conducting soil degradation studies and for the isolation of CLP-m-degrading microorganisms, supplemented with workflow diagrams and tabulated quantitative data to facilitate research and analysis.

Introduction to this compound and Its Environmental Fate

This compound [O,O-dimethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate] is a broad-spectrum insecticide used to control a range of agricultural and household pests.[1] Its application, however, raises concerns about its persistence, potential for groundwater contamination, and toxicity to non-target organisms. The fate of CLP-m in the environment is predominantly governed by its degradation in soil, a complex process influenced by a confluence of biotic and abiotic factors. Understanding the dynamics of this degradation across different soil matrices is critical for accurate environmental risk assessment and the development of effective bioremediation strategies.[2]

This guide offers a comparative analysis of CLP-m degradation, focusing on how different soil properties modulate its persistence. It provides researchers with both the theoretical background and practical methodologies required to investigate the environmental behavior of this compound.

Degradation Pathways of this compound

The dissipation of this compound from soil occurs through two primary mechanisms: abiotic chemical hydrolysis and biotic microbial degradation.

Abiotic Degradation: Chemical hydrolysis is a significant pathway for CLP-m degradation, particularly in neutral to alkaline conditions. The molecule is susceptible to hydrolysis at the phosphate (B84403) ester bond, a process that is more rapid in basic pH environments.[1][3] Studies in buffered solutions have shown that the degradation rate of CLP-m increases with rising pH.[1]

Microbial Degradation: Soil microorganisms, including bacteria and fungi, play a crucial role in the breakdown of CLP-m.[2] Many microbes can utilize the pesticide as a source of carbon and/or phosphorus. The primary microbial degradation step is the enzymatic hydrolysis of the P-O-pyridyl bond by a phosphotriesterase enzyme, also known as an organophosphate hydrolase (OPH).[4] This cleavage yields two main metabolites:

  • 3,5,6-trichloro-2-pyridinol (TCP): The principal and more persistent metabolite. TCP itself can exhibit antimicrobial properties, potentially inhibiting the proliferation of the very microorganisms responsible for its formation.[3]

  • O,O-dimethyl phosphorothioate: The phosphorus-containing moiety.

While some studies conducted in sterile soil suggest that chemical hydrolysis is the predominant degradation mechanism, the significantly faster degradation observed in non-sterile soils underscores the vital contribution of microbial action.[1]

CPM This compound TCP 3,5,6-trichloro-2-pyridinol (TCP) CPM->TCP Hydrolysis (Phosphotriesterase) DMP O,O-dimethyl phosphorothioate CPM->DMP FP Further Degradation (Ring Cleavage, Mineralization) TCP->FP

Microbial degradation pathway of this compound.

Factors Influencing Degradation Rates

The persistence of this compound, often measured by its half-life (DT50), varies significantly and is controlled by several key factors.[5]

  • Soil Type and Texture: Soil composition dictates the extent of pesticide adsorption. CLP-m exhibits strong adsorption to soil particles, particularly in soils with high organic matter or clay content.[5][6] This high adsorption can reduce the bioavailability of CLP-m for microbial degradation and leaching, thereby increasing its persistence.[1] For instance, the adsorption coefficient (Kf) has been shown to be significantly higher in sediment compared to soils.[1]

  • Soil pH: pH is a critical factor. CLP-m is more stable in acidic conditions and degrades more rapidly via hydrolysis as the pH becomes neutral or alkaline.[7] Optimal pH for microbial degradation is generally in the neutral to slightly alkaline range (pH 7.0-8.5).[8]

  • Soil Moisture: Moisture content influences both chemical hydrolysis and microbial activity. While hydrolysis can occur in moist soil, it has been observed to be greatly accelerated under low moisture or air-dry conditions.[9] Microbial degradation typically increases with moisture content up to an optimal level, such as field capacity, before declining in waterlogged or anaerobic conditions.

  • Temperature: Degradation is temperature-dependent, with higher temperatures generally accelerating both chemical and microbial degradation rates.[4] The optimal temperature for most degrading microorganisms is between 30-35°C.[8]

  • Organic Matter: An increase in soil organic matter typically enhances the adsorption of CLP-m, which can limit its availability to microorganisms and slow down degradation.[5] Conversely, some organic amendments like compost can stimulate microbial populations, potentially accelerating degradation.[10]

  • Microbial Population: The presence, density, and acclimatization of CLP-m-degrading microorganisms are paramount for biotic degradation. Soils with a history of pesticide application often harbor adapted microbial communities capable of faster degradation.[4]

Comparative Degradation Data

The half-life (DT50) of this compound is highly variable. The following table summarizes findings from various studies, illustrating the impact of soil type and other conditions. Note: Data for the closely related compound Chlorpyrifos (B1668852) (CPF) is included for comparative context where CLP-m specific data is limited.

PesticideSoil Type/MatrixpHConditionsHalf-life (DT50) in DaysReference(s)
This compound Speyer 2.2 Loam-Aerobic, 20°C3.6[11]
This compound Marcham Sandy Loam-Aerobic, 20°C38.0[11]
This compound Marcham Sandy Clay Loam-Aerobic, 20°C17.3[11]
This compound Derby Silt Loam-Aerobic, 20°C46.8[11]
This compound Buffered Solution4.0Chemical Hydrolysis27[7]
This compound Buffered Solution7.0Chemical Hydrolysis~18[3]
This compound Buffered Solution9.0Chemical Hydrolysis13[7]
ChlorpyrifosTropical Rice Soils (various)-Non-flooded3.8 - 27.1[12]
ChlorpyrifosSandy Loam-Lab, with S. marcescens11.9 (vs. 23.8 uninoculated)[13][14]
ChlorpyrifosSilty Soil-Lab, with S. marcescens9.7 (vs. 19.4 uninoculated)[13][14]
ChlorpyrifosSoil (unspecified)-Non-sterile, 100 mg/kg40[10]
ChlorpyrifosSoil (unspecified)-Sterilized, 100 mg/kg94[10]

Standardized Experimental Protocols

To ensure comparability and reproducibility of results, standardized protocols are essential.

Soil Degradation Study (Aerobic)

This protocol outlines a typical laboratory microcosm study to determine the degradation rate of CLP-m in soil.

  • Soil Collection and Characterization:

    • Collect topsoil (0-15 cm) from the desired field location.

    • Air-dry the soil and sieve it through a 2 mm mesh to remove stones and large debris.

    • Characterize the soil for key properties: texture (sand, silt, clay content), pH, organic carbon content, and water holding capacity (WHC).

  • Microcosm Preparation:

    • Weigh a standardized amount of soil (e.g., 50-100 g dry weight equivalent) into replicate glass containers (e.g., flasks or jars).

    • For sterile controls, autoclave the soil-filled containers (e.g., at 121°C for 60 minutes on three consecutive days) to eliminate microbial activity.[6]

    • Adjust the moisture content of both sterile and non-sterile soils to a specific level, typically 40-60% of the maximum WHC.

  • Application of this compound:

    • Prepare a stock solution of CLP-m in a suitable organic solvent (e.g., acetone).

    • Apply the pesticide solution to the soil surface, aiming for an environmentally relevant concentration. The solvent should be allowed to evaporate in a fume hood.

  • Incubation:

    • Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).

    • To maintain aerobic conditions and trap evolved ¹⁴CO₂ (if using radiolabeled CLP-m), the flasks can be equipped with traps containing sodium hydroxide (B78521) (NaOH).

  • Sampling and Extraction:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 60 days), destructively sample replicate microcosms.

    • Extract CLP-m and its metabolites from the soil using an appropriate solvent system (e.g., acetonitrile, diethyl ether, or an acetone/hexane mixture) via methods like shaking, sonication, or accelerated solvent extraction (ASE).[15]

  • Analysis and Quantification:

    • Clean up the extracts if necessary using techniques like solid-phase extraction (SPE).[16]

    • Quantify the concentration of CLP-m and TCP using analytical instruments such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., MS, ECD).[16][17]

  • Data Analysis:

    • Plot the concentration of CLP-m versus time.

    • Determine the degradation kinetics, which often follow first-order or pseudo-first-order models.

    • Calculate the dissipation time for 50% (DT50 or half-life) of the initial concentration.

A Soil Collection & Sieving (2mm) B Soil Characterization (pH, Texture, OC%) A->B C Microcosm Setup (Replicate Jars) B->C D Sterilization (Autoclave) C->D E Moisture Adjustment (e.g., 50% WHC) C->E Non-Sterile D->E F CLP-m Application (Spiking) E->F G Incubation (Dark, 20°C) F->G H Time-Point Sampling G->H I Solvent Extraction H->I J Analytical Quantification (HPLC / GC-MS) I->J K Data Analysis (Kinetics, DT50) J->K

Workflow for a laboratory soil degradation study.
Isolation of CLP-m Degrading Microorganisms

This protocol describes the enrichment culture technique used to isolate bacteria capable of degrading this compound.

  • Sample Collection: Collect soil from a site with a history of pesticide contamination.

  • Enrichment Culture:

    • Prepare a mineral salt medium (MSM) that contains all essential nutrients for bacterial growth except for a carbon source.[18]

    • Add a known concentration of CLP-m (e.g., 50-100 mg/L) to the MSM as the sole source of carbon.

    • Inoculate the medium with a small amount (e.g., 1-5 g) of the collected soil.

    • Incubate the culture on a shaker at a suitable temperature (e.g., 30°C) for several days to weeks.[18]

  • Sub-culturing:

    • After incubation, transfer a small aliquot of the enriched culture to fresh MSM containing CLP-m.

    • Repeat this sub-culturing step several times to select for and enrich the population of CLP-m-degrading microorganisms.

  • Isolation:

    • Perform serial dilutions of the final enriched culture.

    • Spread the dilutions onto solid MSM agar (B569324) plates containing CLP-m as the sole carbon source.[18]

    • Incubate the plates until distinct colonies appear.

  • Purification and Identification:

    • Pick individual colonies and re-streak them onto fresh plates to ensure purity.

    • Identify promising isolates using techniques such as 16S rRNA gene sequencing.[18]

  • Degradation Assay:

    • Confirm the degradation ability of the pure isolates by inoculating them into liquid MSM with CLP-m and monitoring the disappearance of the pesticide over time via HPLC or GC analysis.

A Collect Contaminated Soil Sample B Enrichment Culture: Mineral Medium + CLP-m A->B C Incubate & Sub-culture (Repeat 3-5x) B->C D Serial Dilution C->D E Plate on Solid Agar with CLP-m D->E F Isolate & Purify Distinct Colonies E->F G Degradation Assay (Confirm Activity) F->G H Microbial Identification (16S rRNA Sequencing) F->H

Workflow for isolating this compound degrading bacteria.

Conclusion

The degradation of this compound in soil is a multifaceted process that does not follow a single, predictable path. Its persistence is a function of the intricate interplay between the soil's physicochemical properties—such as texture, pH, and organic matter content—and its biological activity. While chemical hydrolysis is a definite degradation route, particularly in alkaline soils, microbial degradation is often the more rapid and dominant pathway in environmentally relevant scenarios.

For researchers and environmental scientists, a comparative approach is crucial. Degradation rates and half-lives determined in one soil type cannot be readily extrapolated to another. This guide highlights the necessity of conducting site-specific assessments and employing standardized protocols to generate reliable and comparable data. By understanding the key factors that govern CLP-m's fate, the scientific community can better predict its environmental behavior, assess risks, and design effective remediation strategies for contaminated sites.

References

A Technical Comparison: FICA vs. GC-MS/MS for Chlorpyrifos-Methyl Detection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

The accurate detection and quantification of pesticide residues, such as Chlorpyrifos-methyl, is paramount in ensuring food safety and environmental protection. For researchers, scientists, and drug development professionals, selecting the appropriate analytical method is a critical decision that impacts data quality, throughput, and cost. This technical guide provides a comprehensive comparison of two powerful analytical techniques: Flow Injection Chemiluminescence Immunoassay (FICA) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the detection of this compound.

Executive Summary

This guide will delve into the quantitative performance, experimental protocols, and underlying principles of both methodologies, providing the necessary information for an informed decision-making process.

Quantitative Data Comparison

The following tables summarize the key performance parameters for FICA (fluorescence-based) and GC-MS/MS in the detection of this compound. It is important to note that the FICA data is derived from a fluorescence-based assay, which serves as a proxy for the performance of a chemiluminescence-based FICA due to the similarity in their immunoassay principles.

ParameterFICA (Fluorescence-based)GC-MS/MSReference
Limit of Detection (LOD) 0.015 mg/L (in solution)0.011 - 0.03 µg/L (in food matrices)[3][5][6]
Limit of Quantification (LOQ) Not explicitly stated0.034 - 0.1 µg/L (in food matrices)[5][6]
Recovery Rate (%) 82.0 - 110.074.6 - 109.1[3][7][8]
Precision (%RSD) < 15% (typical for immunoassays)< 15%[8][9]

Table 1: Performance Characteristics of FICA and GC-MS/MS for this compound Detection.

MatrixFICA (Fluorescence-based) Recovery (%)GC-MS/MS Recovery (%)Reference
Chinese Cabbage82.0 - 110.080.0 - 106.4[3]
Lettuce82.0 - 110.080.0 - 106.4[3]
Pear82.0 - 110.080.0 - 106.4[3]
Apple82.0 - 110.080.0 - 106.4[3]
OrangeNot Reported109.1[7]
SpinachNot Reported70 - 120[7]
BeefNot Reported74.6 - 88.0[8]

Table 2: Recovery Rates of this compound in Various Food Matrices.

Experimental Protocols

Flow Injection Chemiluminescence Immunoassay (FICA)

The FICA method is based on the principle of competitive immunoassay. In a typical setup, a specific antibody against this compound is immobilized on a solid phase. The sample extract is mixed with a known amount of enzyme-labeled this compound (conjugate) and passed through the system. The free this compound in the sample and the enzyme-labeled conjugate compete for the limited binding sites on the antibody. After a washing step to remove unbound components, a chemiluminescent substrate is introduced. The enzyme catalyzes a reaction that produces light, and the intensity of the emitted light is inversely proportional to the concentration of this compound in the sample.

Detailed FICA Protocol (Hypothetical, based on common practices):

  • Antibody Immobilization: A monoclonal or polyclonal antibody specific to this compound is immobilized onto the inner surface of a capillary or the wells of a microtiter plate within the flow injection system.

  • Sample and Conjugate Preparation: The food sample is extracted using a suitable solvent (e.g., methanol (B129727) or acetonitrile) and the extract is diluted in a buffer. A known concentration of this compound conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is prepared.

  • Competitive Reaction: The sample extract and the enzyme conjugate are mixed and injected into the flow stream. As the mixture passes over the immobilized antibody, competitive binding occurs between the this compound from the sample and the enzyme-labeled this compound.

  • Washing: A washing buffer is passed through the system to remove any unbound sample components and enzyme conjugate.

  • Chemiluminescent Detection: A solution containing a chemiluminescent substrate (e.g., luminol (B1675438) and an enhancer) is injected into the system. The HRP enzyme bound to the solid phase catalyzes the oxidation of luminol, resulting in the emission of light.

  • Signal Measurement: A photomultiplier tube or a CCD camera detects the light intensity. The signal is processed, and the concentration of this compound is determined by comparing the signal to a standard curve.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly specific and sensitive technique that combines the separation power of gas chromatography with the mass analysis capabilities of tandem mass spectrometry.[2]

Detailed GC-MS/MS Protocol (based on established methods):

  • Sample Preparation (QuEChERS Method): The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.

    • Extraction: A homogenized sample (e.g., 10-15 g of a fruit or vegetable) is weighed into a centrifuge tube. Acetonitrile (B52724) and a mixture of salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) are added. The tube is shaken vigorously to extract the pesticides into the organic layer and induce phase separation.

    • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA to remove organic acids and sugars, and C18 to remove fats) and magnesium sulfate (to remove residual water). The tube is vortexed and centrifuged.

    • Final Extract: The cleaned-up supernatant is collected for GC-MS/MS analysis.

  • GC-MS/MS Analysis:

    • Injection: A small volume (e.g., 1-2 µL) of the final extract is injected into the GC system.

    • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a capillary column. The column separates the different compounds in the mixture based on their volatility and interaction with the stationary phase. This compound will elute at a specific retention time.

    • Ionization: As the separated compounds exit the GC column, they enter the mass spectrometer's ion source (typically electron ionization - EI), where they are fragmented into charged ions.

    • Tandem Mass Spectrometry (MS/MS):

      • First Mass Analyzer (Q1): A specific precursor ion for this compound is selected.

      • Collision Cell (q2): The precursor ion is fragmented by collision with an inert gas.

      • Second Mass Analyzer (Q3): Specific product ions characteristic of this compound are selected and detected. This multiple reaction monitoring (MRM) mode provides high selectivity and reduces matrix interference.

    • Data Analysis: The detector measures the abundance of the product ions. The concentration of this compound is determined by comparing the peak area to a calibration curve prepared using standards.

Signaling Pathways and Workflows

FICA_Workflow cluster_SamplePrep Sample Preparation cluster_FICA FICA System cluster_DataAnalysis Data Analysis Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Dilution Dilution Extraction->Dilution Injection Sample Injection Dilution->Injection CompetitiveBinding Competitive Binding (Immobilized Antibody) Injection->CompetitiveBinding Washing Washing CompetitiveBinding->Washing SubstrateAddition Chemiluminescent Substrate Addition Washing->SubstrateAddition Detection Light Detection (PMT/CCD) SubstrateAddition->Detection SignalProcessing Signal Processing Detection->SignalProcessing Quantification Quantification vs. Standard Curve SignalProcessing->Quantification Result This compound Concentration Quantification->Result

Caption: Experimental workflow for this compound detection using FICA.

GCMSMS_Workflow cluster_SamplePrep Sample Preparation (QuEChERS) cluster_GCMSMS GC-MS/MS System cluster_DataAnalysis Data Analysis Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction + Salting Out Homogenization->Extraction Cleanup Dispersive SPE (PSA, C18) Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MSMS Tandem Mass Spectrometry (MRM) Ionization->MSMS Detection Ion Detection MSMS->Detection Chromatogram Chromatogram Analysis Detection->Chromatogram Quantification Quantification vs. Calibration Curve Chromatogram->Quantification Result This compound Concentration Quantification->Result Logical_Relationship cluster_attributes Method Attributes FICA FICA Screening Screening FICA->Screening HighThroughput High Throughput FICA->HighThroughput LowerCost Lower Cost FICA->LowerCost GCMSMS GC-MS/MS Confirmatory Confirmatory GCMSMS->Confirmatory HighSelectivity High Selectivity GCMSMS->HighSelectivity HigherCost Higher Cost GCMSMS->HigherCost

References

Assessing Chlorpyrifos-Methyl Neurotoxicity: A Technical Guide to In Vivo and In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorpyrifos-methyl (CPM) is an organophosphate insecticide that elicits neurotoxicity primarily through the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors. However, emerging evidence from both in vivo and in vitro studies suggests that CPM's neurotoxic effects are multifaceted, extending beyond AChE inhibition to include the induction of oxidative stress, disruption of intracellular calcium homeostasis, and modulation of critical signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade. This technical guide provides a comprehensive overview of the experimental models and methodologies used to assess CPM neurotoxicity, presenting comparative data from both live animal (in vivo) and cell-based (in vitro) systems. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate the design and interpretation of neurotoxicity studies.

Introduction to this compound Neurotoxicity

This compound is a broad-spectrum insecticide used in agriculture.[1] Its primary mechanism of neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine in synaptic clefts.[1] This inhibition leads to cholinergic crisis, characterized by a range of symptoms from muscle twitching and paralysis to seizures and respiratory failure.[2] Beyond this primary mechanism, studies have increasingly pointed to non-cholinergic pathways contributing to CPM's neurotoxic profile, particularly in the context of developmental neurotoxicity.[2][3] These alternative mechanisms include the generation of reactive oxygen species (ROS), disruption of calcium signaling, and interference with key neurodevelopmental processes.[4][5] Understanding these diverse mechanisms is crucial for a comprehensive risk assessment of CPM.

In Vivo Models for Assessing Neurotoxicity

In vivo models, primarily utilizing rodents, are essential for evaluating the systemic effects of CPM, including its metabolism, distribution, and impact on complex neurological functions and development.

Quantitative Data from In Vivo Studies

The following table summarizes key quantitative data from in vivo studies on Chlorpyrifos (B1668852) and this compound. It is important to note that much of the available data is for Chlorpyrifos (CPF), a closely related compound, which is often used as a surrogate for CPM.

ParameterSpeciesCompoundDose/ConcentrationEffectReference
Acute Oral LD50 Rat (male)Chlorpyrifos95 - 166 mg/kgLethality[6]
NOAEL (2-year study) RatThis compound1 mg/kg/dayInhibition of brain acetylcholinesterase activity and adrenal vacuolation[1]
NOAEL (Developmental) RatThis compound12.5 mg/kg/dayMaternal toxicity (brain cholinesterase activity) and pup development[1]
NOAEL (Developmental) RabbitThis compound4 mg/kg/dayMaternal toxicity (reduced body-weight gain and food consumption)[1]
Brain AChE Inhibition Rat (dams, GD20)Chlorpyrifos5 mg/kg/day (gavage)~90% inhibition[7]
Developmental Effects Rat (fetus)Chlorpyrifos25 mg/kg/day (gavage)Decreased fetal weight and viability, increased fetal death and resorptions[8]
Experimental Protocol: Developmental Neurotoxicity Study in Rats

This protocol outlines a typical developmental neurotoxicity study design based on established guidelines.[7][9]

Objective: To assess the potential developmental neurotoxicity of this compound in rats following oral administration during gestation and lactation.

Materials:

  • Pregnant Sprague-Dawley rats[7]

  • This compound (analytical grade)

  • Corn oil (vehicle)[7]

  • Gavage needles

  • Standard laboratory animal caging and diet

Procedure:

  • Animal Dosing: Pregnant female rats are administered CPM dissolved in corn oil daily by oral gavage from gestation day 6 through lactation day 10.[7] Dose groups typically include a vehicle control and at least three dose levels of CPM (e.g., 0.3, 1, and 5 mg/kg/day).[7]

  • Maternal Observations: Dams are monitored daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.[7]

  • Pup Development: Pups are examined for physical development, and developmental landmarks (e.g., pinna detachment, eye opening) are recorded. Pup body weights are measured regularly.[9]

  • Neurobehavioral Assessments: A battery of neurobehavioral tests is conducted on the offspring at various ages to assess functions such as motor activity, auditory startle response, and learning and memory.[9]

  • Neuropathology: At the termination of the study, brain tissue from a subset of offspring is collected for histopathological examination and neurochemical analysis, including the measurement of acetylcholinesterase activity.

In Vitro Models for Mechanistic Insights

In vitro models, utilizing cultured neuronal cells, offer a powerful tool to dissect the cellular and molecular mechanisms underlying CPM neurotoxicity in a controlled environment, free from the complexities of a whole organism.

Quantitative Data from In Vitro Studies

The following table summarizes key quantitative data from in vitro studies on Chlorpyrifos and this compound.

ParameterCell LineCompoundConcentrationEffectReference
IC50 (Cell Viability) HepG2Chlorpyrifos280.87 ± 26.63 µM (24h)Decreased cell viability[5]
EC20 (Cell Viability) SH-SY5YChlorpyrifos100 µM (6 days)Decreased cell viability
EC20 (Neurite Outgrowth) SH-SY5YChlorpyrifos58 µM (6 days)Decreased neurite outgrowth
EC50 (NMDAR Potentiation) Xenopus oocytes (GluN1-1a/GluN2A)Chlorpyrifos≈ 40 nMPotentiation of NMDA/Gly-evoked currents[10]
EC50 (NMDAR Potentiation) Xenopus oocytes (GluN1-1a/GluN2B)Chlorpyrifos≈ 55 nMPotentiation of NMDA/Gly-evoked currents[10]
AChE IC50 Rat Brain HomogenateChlorpyrifos-oxon10 nMInhibition of acetylcholinesterase activity[11]
Experimental Protocols for Key In Vitro Assays

Objective: To determine the cytotoxicity of this compound on a neuronal cell line (e.g., SH-SY5Y).[12][13][14][15]

Materials:

  • SH-SY5Y human neuroblastoma cells[12]

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of CPM (prepared by diluting the stock solution in culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Objective: To measure the inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

  • Source of AChE (e.g., purified enzyme, brain tissue homogenate, or cell lysate)

  • Phosphate (B84403) buffer (pH 8.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • This compound or its active metabolite, this compound oxon

  • 96-well plate and microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE sample.

  • Inhibitor Incubation: Add different concentrations of CPM or its oxon metabolite to the wells and incubate for a specific time to allow for enzyme inhibition.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Key Signaling Pathways in this compound Neurotoxicity

Beyond direct enzyme inhibition, CPM impacts several intracellular signaling pathways that are crucial for neuronal survival, function, and development.

Acetylcholinesterase Inhibition and Cholinergic Signaling

The primary mechanism of CPM neurotoxicity is the inhibition of AChE. This leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of nicotinic and muscarinic acetylcholine receptors and resulting in cholinergic toxicity.

CPM This compound AChE Acetylcholinesterase (AChE) CPM->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades Postsynaptic_Receptors Postsynaptic Cholinergic Receptors (nAChR, mAChR) ACh->Postsynaptic_Receptors Activates Cholinergic_Toxicity Cholinergic Toxicity Postsynaptic_Receptors->Cholinergic_Toxicity Leads to

Diagram 1: Acetylcholinesterase Inhibition Pathway.
Oxidative Stress and the Nrf2-Keap1 Pathway

CPM has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS). This can lead to cellular damage and apoptosis. The Nrf2-Keap1 pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.

cluster_nucleus Nucleus CPM This compound ROS Reactive Oxygen Species (ROS) CPM->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2->Ub_Proteasome Leads to Nucleus Nucleus Nrf2->Nucleus Translocates to Keap1->Nrf2 Sequesters Keap1->Ub_Proteasome Mediates ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Promotes Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Diagram 2: Oxidative Stress and the Nrf2-Keap1 Pathway.
Disruption of Calcium Homeostasis and MAPK Signaling

CPM can disrupt intracellular calcium homeostasis, leading to an overload of cytosolic calcium. This can trigger a cascade of downstream events, including the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway can contribute to neuronal cell death.

CPM This compound Ca_channels Calcium Channels CPM->Ca_channels Affects Ca_influx Increased Intracellular Calcium [Ca2+]i Ca_channels->Ca_influx Leads to MAPKKK MAPKKK (e.g., MEKK) Ca_influx->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) MAPK->Transcription_Factors Activates Neurite_Outgrowth Altered Neurite Outgrowth MAPK->Neurite_Outgrowth Regulates Apoptosis Apoptosis Transcription_Factors->Apoptosis Promotes

Diagram 3: Calcium Homeostasis and MAPK Signaling Pathway.

Conclusion

The neurotoxicity of this compound is a complex process involving both the classical mechanism of acetylcholinesterase inhibition and a host of non-cholinergic pathways. A comprehensive assessment of its neurotoxic potential requires a multi-pronged approach, integrating data from both in vivo and in vitro models. While in vivo studies provide crucial information on systemic toxicity and developmental effects, in vitro models are invaluable for elucidating the underlying cellular and molecular mechanisms. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for researchers in the field, enabling more robust and informative investigations into the neurotoxicity of this compound and related compounds. Future research should focus on obtaining more quantitative data specifically for this compound to refine risk assessments and further delineate its mechanistic pathways of toxicity.

References

Evaluating the Environmental Impact of Chlorpyrifos-methyl Compared to Neonicotinoids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection and development of pesticides require a thorough understanding of their environmental fate and non-target impacts. This technical guide provides a comparative environmental impact assessment of two major classes of insecticides: the organophosphate chlorpyrifos-methyl and neonicotinoids, including imidacloprid (B1192907), clothianidin, and thiamethoxam. This document synthesizes key data on their toxicity to non-target organisms, outlines the experimental protocols for assessing these impacts, and visualizes the mechanistic pathways and experimental workflows. The quantitative data presented in structured tables, coupled with detailed methodologies and visual diagrams, offers a comprehensive resource for researchers and professionals in the field to make informed decisions regarding pesticide use and development.

Introduction

This compound, an organophosphate insecticide, and neonicotinoids, a class of neuro-active insecticides, are widely used in agriculture to control a broad spectrum of pests. While effective, concerns over their environmental persistence, systemic nature, and impact on non-target organisms have prompted extensive research and regulatory scrutiny. This guide aims to provide a detailed comparison of their environmental profiles to aid in risk assessment and the development of safer alternatives.

Comparative Toxicity to Non-Target Organisms

The following tables summarize the acute toxicity of this compound and three common neonicotinoids to key non-target indicator species: honey bees (a crucial pollinator), Daphnia magna (a model aquatic invertebrate), rainbow trout (a representative fish species), and the bobwhite quail (a common avian test species).

Data Presentation

Table 1: Acute Toxicity to Honey Bees (Apis mellifera)

CompoundOral LD50 (ng/bee)Contact LD50 (ng/bee)Source(s)
This compoundHighly toxic (data not specified)Highly toxic (data not specified)[1]
Imidacloprid5 - 7024[2]
Clothianidin3.7944[3]
Thiamethoxam524[4][5]

Table 2: Acute Toxicity to Aquatic Invertebrates (Daphnia magna)

Compound48-hour EC50 (µg/L)Source(s)
This compoundHighly toxic (data not specified)[1]
Imidacloprid85,000[6]
Clothianidin>40,000
Thiamethoxam>100,000

Note: There is a significant discrepancy in the reported EC50 for Imidacloprid in different sources. The value of 85,000 µg/L is from an older source, while newer research suggests much higher toxicity (lower EC50 values) for aquatic invertebrates. For instance, some studies report EC50 values for imidacloprid in the range of 0.037 - 0.115 ppm (37 - 115 µg/L) for other sensitive aquatic invertebrates[2].

Table 3: Acute Toxicity to Fish (Rainbow Trout, Oncorhynchus mykiss)

Compound96-hour LC50 (mg/L)Source(s)
This compoundHighly toxic (data not specified)[1]
Imidacloprid211[6]
Clothianidin>100
Thiamethoxam>100[5]

Table 4: Acute Toxicity to Birds (Bobwhite Quail, Colinus virginianus)

CompoundAcute Oral LD50 (mg/kg bw)5-day Dietary LC50 (ppm)Source(s)
This compoundData not specified for methyl ester; Chlorpyrifos (B1668852): 60-500Data not specified for methyl ester; Chlorpyrifos: 644[7]
Imidacloprid1521420[2]
Clothianidin>2000>5000
Thiamethoxam1552>5200[5]

Mechanisms of Action and Signaling Pathways

The toxicity of these insecticides stems from their interference with the nervous systems of target and non-target organisms.

This compound: Acetylcholinesterase Inhibition

This compound is an organophosphate that inhibits the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, causing continuous stimulation of nerve fibers, resulting in paralysis and death.

AChE_Inhibition cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Response Nerve Impulse AChR->Response Chlorpyrifos_methyl This compound Chlorpyrifos_methyl->AChE Inhibits nAChR_Agonism cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Ion_Channel Ion Channel nAChR->Ion_Channel Opens Response Continuous Nerve Impulse (Paralysis) Ion_Channel->Response Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds Irreversibly OECD_213_214_Workflow start Start acclimatize Collect and Acclimatize Young Adult Honey Bees start->acclimatize prepare_solutions Prepare Test Substance in Sucrose (Oral) or Solvent (Contact) acclimatize->prepare_solutions dose_application Dose Application prepare_solutions->dose_application oral_dosing Oral Dosing (OECD 213) dose_application->oral_dosing Oral contact_dosing Contact Dosing (OECD 214) dose_application->contact_dosing Contact incubation Incubate at Controlled Temperature and Humidity oral_dosing->incubation contact_dosing->incubation observations Record Mortality and Sublethal Effects at 4, 24, 48, 72, 96h incubation->observations data_analysis Calculate LD50 (Probit Analysis) observations->data_analysis end End data_analysis->end OECD_202_Workflow start Start culture_daphnia Culture Daphnia magna and Collect Neonates (<24h old) start->culture_daphnia prepare_media Prepare Test Media with Geometric Series of Test Substance Concentrations culture_daphnia->prepare_media expose_daphnia Expose Daphnids to Test Concentrations for 48h prepare_media->expose_daphnia incubation Incubate at Controlled Temperature and Light Cycle expose_daphnia->incubation observations Record Immobilization at 24h and 48h incubation->observations data_analysis Calculate 48h EC50 observations->data_analysis end End data_analysis->end OECD_203_Workflow start Start acclimatize_fish Acclimatize Test Fish to Laboratory Conditions start->acclimatize_fish prepare_solutions Prepare Test Solutions with a Range of Test Substance Concentrations acclimatize_fish->prepare_solutions expose_fish Expose Fish to Test Solutions for 96h prepare_solutions->expose_fish monitor_conditions Monitor Water Quality (Temp, pH, DO) expose_fish->monitor_conditions record_mortality Record Mortalities at 24, 48, 72, and 96h expose_fish->record_mortality data_analysis Calculate 96h LC50 record_mortality->data_analysis end End data_analysis->end OECD_205_Workflow start Start acclimatize_birds Acclimatize Young Birds to Test Conditions start->acclimatize_birds prepare_diet Prepare Treated Diets with a Range of Test Substance Concentrations acclimatize_birds->prepare_diet exposure_phase 5-Day Exposure Phase: Feed Birds Treated Diet prepare_diet->exposure_phase observation_phase 3-Day Observation Phase: Feed Birds Untreated Diet exposure_phase->observation_phase daily_monitoring Daily Monitoring: Mortality, Toxicity Signs, Body Weight, Food Consumption exposure_phase->daily_monitoring observation_phase->daily_monitoring data_analysis Calculate 5-day Dietary LC50 daily_monitoring->data_analysis end End data_analysis->end

References

A Comparative Analysis of Chlorpyrifos-Methyl Metabolism in Rats and Humans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative overview of the metabolism of Chlorpyrifos-methyl in rats and humans. Drawing from in vivo and in vitro studies, this document outlines the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound in both species. Quantitative data on metabolic pathways, including kinetic parameters and metabolite distribution, are presented in structured tables for direct comparison. Detailed experimental methodologies for key cited studies are provided to facilitate replication and further research. Additionally, metabolic pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying processes. Given the limited availability of in vivo human data for this compound, data from its close structural analog, Chlorpyrifos (B1668852), is utilized as a surrogate for human metabolic pathways, with this distinction clearly noted.

Introduction

This compound is an organophosphate insecticide widely used in agriculture. Understanding its metabolic fate in different species is crucial for assessing its potential toxicity and for conducting accurate risk assessments. Rats are a common toxicological model for studying the effects of such compounds in mammals. However, interspecies differences in metabolism can significantly impact the toxicokinetics and toxicodynamics of a xenobiotic. This guide aims to provide a comprehensive comparison of this compound metabolism in rats and humans, highlighting key similarities and differences to aid in the extrapolation of animal data to human health risk assessment.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Rats

Absorption: Following a single oral dose, this compound is rapidly and extensively absorbed in rats.[1]

Distribution: Limited information is available on the specific tissue distribution of this compound in rats. However, its lipophilic nature suggests potential distribution into fatty tissues.

Metabolism: The primary site of metabolism is the liver, where this compound undergoes several biotransformation reactions. The main metabolic pathways include:

  • Oxidative Desulfuration: Conversion of this compound to its more toxic oxygen analog, this compound oxon, mediated by cytochrome P450 (CYP) enzymes.

  • Dearylation (Hydrolysis): Cleavage of the P-O-aryl bond to form the principal metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP).[1]

  • O-dealkylation: Removal of a methyl group to form the desmethyl metabolite.[1]

  • Conjugation: The primary metabolite, TCP, is further conjugated with glucuronic acid to facilitate its excretion.[1]

Excretion: Excretion of this compound metabolites is rapid, with the majority occurring within 24 hours of administration, primarily through the urine.[1]

Humans (inferred from Chlorpyrifos data)

Absorption: Chlorpyrifos is readily absorbed from the gastrointestinal tract in humans.[2]

Distribution: The principal metabolite, TCP, is the main form found in circulation.[2]

Metabolism: Human liver microsome studies with Chlorpyrifos indicate that the metabolic pathways are similar to those in rats, involving CYP-mediated activation and detoxification.

  • Oxidative Desulfuration (Activation): This pathway is catalyzed by CYP1A2, CYP2B6, and CYP3A4.[3]

  • Dearylation (Detoxification): This pathway is primarily mediated by CYP2C19 and CYP3A4.[3]

  • Hydrolysis: The resulting oxon can also be hydrolyzed by A-esterases (including paraoxonases) to TCP.

  • Conjugation: TCP undergoes conjugation with glucuronic acid and sulfate.

Excretion: Metabolites of Chlorpyrifos are primarily excreted in the urine.[2]

Quantitative Data on Metabolism

The following tables summarize the available quantitative data on the metabolism of this compound in rats and Chlorpyrifos in human liver microsomes.

Table 1: Urinary Metabolites of this compound in Rats Following a Single Oral Dose [1]

MetabolitePercentage of Administered Dose in Urine
Glucuronide conjugate of TCP68.6%
Free TCP13.8%
Desmethyl this compound (DEM)17.8%

Table 2: In Vitro Kinetic Parameters for Chlorpyrifos Metabolism in Human Liver Microsomes (HLM) [3]

Metabolic PathwayApparent Michaelis-Menten Constant (Km, µM)Apparent Maximum Velocity (Vmax, nmol/min/mg protein)
Desulfuration (Activation)30.20.4
Dearylation (Detoxification)14.20.7

Experimental Protocols

Rat In Vivo Metabolism Study

Objective: To determine the excretion and metabolic profile of this compound in rats following oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: A single oral dose of 16 or 30 mg/kg body weight of this compound was administered by gavage.[1]

  • Sample Collection: Urine was collected for 24 hours post-administration.

  • Analytical Method: Urinary metabolites were identified and quantified. While the specific analytical technique is not detailed in the summary, methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are typically employed for the analysis of Chlorpyrifos metabolites.[4][5][6] Sample preparation would likely involve enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugates, followed by extraction and derivatization for GC-MS analysis or direct injection for LC-MS/MS.

Human In Vitro Metabolism Study (using Chlorpyrifos)

Objective: To determine the kinetic parameters of the major metabolic pathways of Chlorpyrifos in human liver microsomes.

Methodology:

  • Enzyme Source: Pooled human liver microsomes (HLM).

  • Incubation: HLM were incubated with varying concentrations of Chlorpyrifos in the presence of an NADPH-generating system.

  • Metabolite Quantification: The formation of Chlorpyrifos-oxon (desulfuration product) and TCP (dearylation product) was measured over time.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) or LC-MS/MS is commonly used to separate and quantify the metabolites.

  • Data Analysis: The kinetic parameters, Km and Vmax, were determined by fitting the metabolite formation rates to the Michaelis-Menten equation.

Visualization of Metabolic Pathways and Workflows

Metabolic Pathways

Chlorpyrifos_Methyl_Metabolism cluster_rat Rat Metabolism cluster_human Human Metabolism (inferred from Chlorpyrifos) Chlorpyrifos-methyl_R This compound Oxon_R This compound oxon Chlorpyrifos-methyl_R->Oxon_R CYPs (Desulfuration) TCP_R TCP Chlorpyrifos-methyl_R->TCP_R CYPs (Dearylation) DEM_R Desmethyl this compound Chlorpyrifos-methyl_R->DEM_R O-dealkylation TCP_Glucuronide_R TCP-Glucuronide TCP_R->TCP_Glucuronide_R UGTs Urine_R Urinary Excretion TCP_R->Urine_R DEM_R->Urine_R TCP_Glucuronide_R->Urine_R Chlorpyrifos-methyl_H This compound Oxon_H This compound oxon Chlorpyrifos-methyl_H->Oxon_H CYP1A2, 2B6, 3A4 (Desulfuration) TCP_H TCP Chlorpyrifos-methyl_H->TCP_H CYP2C19, 3A4 (Dearylation) Oxon_H->TCP_H A-esterases TCP_Conjugates_H TCP-Glucuronide/ Sulfate TCP_H->TCP_Conjugates_H UGTs, SULTs Urine_H Urinary Excretion TCP_Conjugates_H->Urine_H

Caption: Comparative metabolic pathways of this compound in rats and humans.

Experimental Workflows

Experimental_Workflows cluster_rat_workflow Rat In Vivo Metabolism Workflow cluster_human_workflow Human In Vitro Metabolism Workflow Dosing_R Oral Gavage (16 or 30 mg/kg) Collection_R 24h Urine Collection Dosing_R->Collection_R Processing_R Sample Preparation (Hydrolysis, Extraction) Collection_R->Processing_R Analysis_R GC-MS or LC-MS/MS Analysis Processing_R->Analysis_R Quantification_R Metabolite Quantification Analysis_R->Quantification_R Preparation_H Human Liver Microsomes + NADPH Incubation_H Incubation with Chlorpyrifos (varying concentrations) Preparation_H->Incubation_H Quenching_H Reaction Quenching Incubation_H->Quenching_H Analysis_H HPLC or LC-MS/MS Analysis Quenching_H->Analysis_H Kinetics_H Kinetic Parameter Calculation (Km, Vmax) Analysis_H->Kinetics_H

Caption: Experimental workflows for rat in vivo and human in vitro metabolism studies.

Discussion and Conclusion

The metabolism of this compound follows similar principal pathways in both rats and humans, leading to the formation of 3,5,6-trichloro-2-pyridinol (TCP) as the major metabolite. In rats, quantitative in vivo data demonstrates that the majority of an oral dose is rapidly excreted in the urine as the glucuronide conjugate of TCP, free TCP, and a desmethyl metabolite.

For humans, in vitro data using the analog Chlorpyrifos reveals the key cytochrome P450 enzymes responsible for both the bioactivation (desulfuration) and detoxification (dearylation) of the compound. Notably, the intrinsic clearance for detoxification (dearylation) in human liver microsomes is higher than for activation (desulfuration), suggesting a greater capacity for detoxification in humans. However, inter-individual variability in the expression and activity of these CYP enzymes could lead to differences in susceptibility to this compound toxicity.

While the metabolic pathways are qualitatively similar, quantitative differences in enzyme kinetics and the relative contributions of different pathways likely exist between rats and humans. These differences should be carefully considered when extrapolating toxicological data from rat studies to human risk assessment. Further research, particularly in vivo studies in humans or the use of more advanced in vitro models such as human hepatocytes, would be beneficial to refine our understanding of this compound metabolism in humans.

This guide provides a foundational understanding of the comparative metabolism of this compound. The presented data and methodologies can serve as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

References

A Technical Guide to the Contrasting Toxicological Profiles of Chlorpyrifos-methyl: Acute vs. Chronic Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpyrifos-methyl (CPM) is an organophosphate insecticide widely utilized in agriculture for its efficacy against a broad spectrum of pests.[1] Its mechanism of action, like other organophosphates, involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system in both insects and mammals.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses, paralysis, and ultimately, death in target organisms.[1][3] While effective for pest control, the use of this compound has raised significant environmental and health concerns due to its potential for toxicity in non-target species, including humans.[1] Understanding the nuances between its acute and chronic toxicity is paramount for accurate risk assessment and the development of safety guidelines. This technical guide provides an in-depth analysis of the differences in the toxicological profiles of this compound following acute and chronic exposures, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Toxicological Differences: A Comparative Overview

The toxicological effects of this compound are fundamentally dictated by the duration and level of exposure. Acute toxicity manifests rapidly after a single or short-term high-dose exposure, while chronic toxicity results from repeated low-dose exposures over an extended period.[4]

Acute Toxicity: Characterized by a rapid onset of symptoms, the acute toxicity of this compound is primarily driven by severe inhibition of acetylcholinesterase, leading to a cholinergic crisis.[3] this compound itself is activated in the body to its more potent oxygen analog, this compound oxon, which is the primary inhibitor of AChE.[3][5] Symptoms of acute exposure are consistent with cholinergic overstimulation and can include tremors, convulsions, salivation, and in severe cases, respiratory failure and death.[6] The acute oral toxicity of this compound is generally considered to be low to moderate.[2][7]

Chronic Toxicity: In contrast, chronic exposure to lower levels of this compound may not produce immediate, overt signs of cholinergic toxicity. Instead, the effects are often more subtle and can manifest over time. The primary and most sensitive indicator of chronic toxicity is the sustained inhibition of brain acetylcholinesterase activity.[2] Long-term exposure has also been associated with other effects, including adrenal gland alterations (vacuolation of the adrenal cortex), and potential developmental neurotoxicity.[2][7][8] Concerns have been raised about the potential for developmental neurological effects in children following prenatal exposure.[8][9] While this compound has not been found to be carcinogenic in long-term studies in rats or mice, its potential for genotoxicity remains a subject of investigation.[2][8]

Quantitative Toxicity Data

The following tables summarize key quantitative data from various toxicological studies on this compound, providing a clear comparison between acute and chronic exposure endpoints.

Table 1: Acute Toxicity of this compound

SpeciesRouteLD50/LC50 ValueReference
RatOral1,828 - 3,069 mg/kg bw[7][10]
RatDermal> 2,000 mg/kg bw (24h exposure)[7]
RatInhalation> 670 mg/m³ (4h exposure)[7]
MouseIntraperitoneal2,325 mg/kg bw[10]
MouseSubcutaneous6,900 mg/kg bw[10]
GuppyWater1.79 mg/L (96h LC50)[11]
Nile Tilapia LarvaeWater1.57 mg/L (96h LC50)[12]

Table 2: Chronic Toxicity of this compound (No-Observed-Adverse-Effect Level - NOAEL & Lowest-Observed-Adverse-Effect-Level - LOAEL)

SpeciesStudy DurationEndpointNOAELLOAELReference
Rat2-yearBrain AChE inhibition, adrenal alterations0.1 mg/kg bw/day1 mg/kg bw/day[7][13]
Rat90-dayBrain AChE inhibition1 mg/kg bw/day-[2]
Rat2-generation reproductiveParental toxicity (adrenal findings)1 mg/kg bw/day-[2]
RatDevelopmentalMaternal toxicity, pup development12.5 mg/kg bw/day-[2]
Mouse28-dayBrain AChE inhibition, adrenal alterations10 ppm (equal to 1.3-1.5 mg/kg bw/day)1000 ppm[2][7]
Dog2-yearReduced body-weight gain1 mg/kg bw/day3 mg/kg bw/day[2]
Dog90-dayBrain AChE inhibition, clinical chemistry10 mg/kg bw/day50 mg/kg bw/day[2]
RabbitDevelopmentalMaternal toxicity (reduced body weight)4 mg/kg bw/day-[2]
Human21-28 daysClinical signs, cholinesterase activity0.3 mg/kg bw/day (highest dose tested)-[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are generalized protocols for key experiments cited in the assessment of this compound toxicity.

Acute Oral Toxicity Study (LD50) in Rats
  • Test Guideline: Typically follows OECD Test Guideline 401 or similar.

  • Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains), nulliparous and non-pregnant females. A sufficient number of animals are used to yield statistically meaningful results.

  • Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle, and access to standard laboratory diet and water ad libitum.

  • Procedure:

    • Animals are fasted prior to dosing (e.g., overnight).

    • This compound, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage in a single dose.

    • A range of dose levels is used to determine the dose that causes mortality in 50% of the animals.

    • A control group receives the vehicle only.

    • Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

    • Body weights are recorded at the beginning and end of the study.

    • A gross necropsy is performed on all animals at the end of the observation period.

  • Endpoint: The LD50 is calculated using appropriate statistical methods.

90-Day Chronic Oral Toxicity Study in Rats
  • Test Guideline: Generally follows OECD Test Guideline 408.

  • Animals: Young, healthy rats of a standard laboratory strain. Both sexes are used, typically with 10-20 animals per sex per group.

  • Procedure:

    • This compound is administered daily, typically mixed in the diet or via oral gavage, for 90 consecutive days.

    • At least three dose levels and a concurrent control group (receiving vehicle or untreated diet) are used.

    • Animals are observed daily for clinical signs of toxicity.

    • Body weight and food consumption are measured weekly.

    • Hematology, clinical chemistry, and urinalysis are performed at specified intervals (e.g., at termination).

    • At the end of the 90-day period, all animals are euthanized. A comprehensive gross necropsy is performed, and selected organs are weighed.

    • Histopathological examination is conducted on a wide range of tissues from the control and high-dose groups, with target organs examined in all dose groups.

  • Endpoints: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) based on parameters such as body weight changes, organ weights, clinical pathology, and histopathology. A key endpoint for this compound is the inhibition of brain and erythrocyte acetylcholinesterase activity.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of both acute and chronic toxicity of this compound is the inhibition of acetylcholinesterase. However, chronic exposure may involve additional, more complex pathways, particularly in developmental neurotoxicity.

Acetylcholinesterase Inhibition

The central mechanism of this compound's toxicity is the irreversible inhibition of acetylcholinesterase (AChE). This process can be visualized as a multi-step pathway.

Acetylcholinesterase_Inhibition cluster_0 Metabolic Activation cluster_1 Synaptic Cleft cluster_2 Inhibition and Effects This compound This compound Chlorpyrifos-methyl_oxon Chlorpyrifos-methyl_oxon This compound->Chlorpyrifos-methyl_oxon Cytochrome P450 Oxidative Desulfuration AChE Acetylcholinesterase Chlorpyrifos-methyl_oxon->AChE Irreversibly Binds & Inhibits Acetylcholine Acetylcholine Acetylcholine->AChE Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes to Inhibited_AChE Phosphorylated AChE (Inactive) ACh_Accumulation Acetylcholine Accumulation Cholinergic_Overstimulation Cholinergic Overstimulation ACh_Accumulation->Cholinergic_Overstimulation Toxic_Effects Acute: Cholinergic Crisis Chronic: Sustained AChE Inhibition Cholinergic_Overstimulation->Toxic_Effects

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Potential Pathways in Developmental Neurotoxicity

Chronic, low-level exposure to chlorpyrifos (B1668852) and its metabolites during critical periods of brain development is a significant concern. While the exact mechanisms are still under investigation, evidence suggests that pathways beyond simple AChE inhibition may be involved. These can include alterations in cell signaling, oxidative stress, and effects on neurotrophins.

Developmental_Neurotoxicity_Workflow cluster_0 Potential Mechanisms cluster_1 Downstream Effects on Neurodevelopment Chronic_Exposure Chronic Low-Dose This compound Exposure (e.g., in utero) AChE_Inhibition Sustained AChE Inhibition Chronic_Exposure->AChE_Inhibition Oxidative_Stress Increased Oxidative Stress Chronic_Exposure->Oxidative_Stress Cell_Signaling Altered Cellular Signaling Pathways (e.g., PKC, MAPK) Chronic_Exposure->Cell_Signaling Neurotrophin_Disruption Disruption of Neurotrophin Signaling (e.g., BDNF) Chronic_Exposure->Neurotrophin_Disruption Neuronal_Processes Impaired Neuronal Differentiation, Migration, and Synaptogenesis AChE_Inhibition->Neuronal_Processes Oxidative_Stress->Neuronal_Processes Cell_Signaling->Neuronal_Processes Neurotrophin_Disruption->Neuronal_Processes Adverse_Outcomes Potential Long-Term Adverse Neurobehavioral Outcomes Neuronal_Processes->Adverse_Outcomes

Caption: Conceptual Workflow of Potential Developmental Neurotoxicity Pathways.

Conclusion

The toxicological profiles of this compound differ significantly between acute and chronic exposure scenarios. Acute toxicity is characterized by a rapid onset of severe cholinergic symptoms driven by high levels of acetylcholinesterase inhibition. In contrast, chronic toxicity is defined by more subtle, long-term effects, with sustained inhibition of brain AChE being the most sensitive biomarker. Additionally, chronic exposure, particularly during development, may involve complex mechanisms beyond AChE inhibition, leading to potential neurodevelopmental concerns. A thorough understanding of these differences, supported by robust quantitative data and detailed experimental protocols, is essential for researchers, scientists, and drug development professionals in assessing the risks associated with this compound and in the development of safer alternatives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Chlorpyrifos-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as the organophosphate insecticide Chlorpyrifos-methyl, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only prevents accidental exposure and contamination but also ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of immediate first-aid measures.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.[1]

  • Eye Protection: Use chemical goggles or a face shield.[1]

  • Respiratory Protection: In case of dust or aerosols, an N-95 disposable respirator or a superior respirator should be worn.[1]

  • Protective Clothing: A disposable lab coat or gown is necessary to prevent skin contact.[1][2]

First-Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[2]

  • In Case of Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[2]

  • If Swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent further contamination.

Minor Spills:

  • Remove all sources of ignition.[3]

  • Clean up spills immediately.[3]

  • Use dry clean-up procedures and avoid generating dust.[3]

  • Place the spilled material in a suitable, labeled container for waste disposal.[3]

Major Spills:

  • Evacuate the area and alert emergency responders, providing them with the location and nature of the hazard.[3]

  • Do not touch the spilled material.[3]

  • Contain the spillage to prevent it from entering drains or waterways.[3][4]

Step-by-Step Disposal Procedures

The disposal of this compound and its containers must be handled in accordance with local, state, and federal regulations.[3] Improper disposal is a violation of the law.[5]

Disposal of Unused this compound:

  • Collection: All this compound solutions and contaminated materials must be collected for disposal as chemical waste.[1]

  • Labeling: Ensure all waste containers are clearly labeled with the contents ("this compound") and the appropriate hazard warning (e.g., "Toxic").[1]

  • Contact Waste Management: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company for guidance and to arrange for pickup and disposal.[1][5]

Decontamination and Disposal of Empty Containers:

  • Triple Rinse: The recommended procedure for decontaminating empty containers is to triple rinse them.[6]

  • Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as chemical waste.[1] Do not pour the rinsate down the drain.[3]

  • Puncture Containers: After rinsing, puncture the containers to prevent reuse.[3]

  • Final Disposal: Dispose of the punctured containers in a sanitary landfill or through incineration, as permitted by state and local authorities.[5]

Summary of Disposal and Safety Information

CategoryKey Recommendations
Personal Protective Equipment (PPE) Chemical-resistant gloves, chemical goggles/face shield, N-95 respirator (if dust/aerosol), disposable gown.[1][2]
Spill Response Minor: Remove ignition sources, clean up immediately with dry methods, place in a labeled container. Major: Evacuate, alert emergency responders, contain the spill.[3]
Disposal of Unused Product Collect as chemical waste, label container clearly, contact EHS or a licensed disposal company.[1][5]
Container Decontamination Triple rinse the container.[6]
Rinsate Disposal Collect all rinsate as chemical waste; do not pour down the drain.[1]
Final Container Disposal Puncture the container to prevent reuse and dispose of in a sanitary landfill or via incineration as per regulations.[3][5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Chlorpyrifos_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal Path A Don Appropriate PPE B Collect Unused This compound A->B C Triple Rinse Empty Containers A->C F Label Waste Containers B->F D Collect Rinsate C->D E Puncture Rinsed Containers C->E D->F G Store in Designated Hazardous Waste Area E->G F->G H Contact EHS or Licensed Waste Disposal Service G->H I Proper Disposal (Incineration/Landfill) H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Chlorpyrifos-methyl

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Chlorpyrifos-methyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

Required PPE includes:

  • Hand Protection: Chemical-resistant gloves are a primary barrier against dermal exposure. It is recommended to use gloves with a proven resistance to organophosphates.

  • Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are necessary. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Respiratory Protection: A NIOSH-approved respirator is required, particularly when handling the powder form or when there is a potential for aerosol generation. The specific type of respirator and cartridge should be selected based on a thorough risk assessment of the planned procedure.

  • Protective Clothing: A lab coat or a chemical-resistant apron should be worn over personal clothing. For larger quantities or in case of a significant spill, impervious coveralls are recommended.

  • Footwear: Closed-toe shoes are a minimum requirement in a laboratory setting. When handling larger quantities of this compound, chemical-resistant shoe covers or boots should be worn.

Quantitative Data on Glove Resistance

The selection of appropriate glove material is critical for preventing skin exposure. Breakthrough time is a key metric, indicating the time it takes for a chemical to permeate the glove material. Below is a summary of breakthrough times for various glove materials when exposed to a Chlorpyrifos (B1668852) formulation.

Glove MaterialBreakthrough Time (minutes)Recommendation
Nitrile150Suitable for short-duration tasks. Regular changes are advised.
Silver Shield®/4H®> 480Recommended for extended handling periods due to excellent resistance.[1]
Viton®> 480Recommended for extended handling periods due to excellent resistance.[1]

Note: The breakthrough time for nitrile gloves was observed to be 2.5 hours for the chlorpyrifos active ingredient.[1] However, inert components in the formulation may permeate more quickly.[1] It is crucial to change gloves immediately after any known contact with this compound.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following step-by-step plan outlines the key procedures.

1. Pre-Handling Preparations:

  • Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.
  • Verify that an emergency eyewash station and safety shower are readily accessible.
  • Assemble all necessary materials and equipment before starting the procedure to minimize movement and potential for spills.
  • Don all required personal protective equipment as specified above.

2. Handling Procedures:

  • When weighing the solid form of this compound, perform this task in a fume hood to prevent inhalation of dust particles.
  • Use dedicated glassware and utensils for handling this compound.
  • Avoid creating dust or aerosols. If dissolving the compound, add the solvent to the solid slowly.
  • Keep containers of this compound closed when not in use.

3. Post-Handling Procedures:

  • Decontaminate all work surfaces and equipment immediately after use.
  • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound, including used PPE (gloves, disposable lab coats), and contaminated weighing paper, should be collected in a designated, labeled hazardous waste container.
  • Liquid waste, including unused solutions and rinsates from cleaning glassware, should be collected in a separate, labeled hazardous waste container for liquid organophosphate waste.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard warnings.

3. Storage of Waste:

  • Hazardous waste containers should be kept closed except when adding waste.
  • Store waste containers in a designated, secure area away from general laboratory traffic and incompatible chemicals.

4. Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
  • Do not dispose of this compound down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

start Start: Handling This compound pre_handling 1. Pre-Handling Preparations start->pre_handling don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) pre_handling->don_ppe handling 2. Handling Procedure (in Fume Hood) don_ppe->handling post_handling 3. Post-Handling Decontamination handling->post_handling doff_ppe Doff PPE Correctly post_handling->doff_ppe disposal 4. Waste Disposal doff_ppe->disposal solid_waste Collect Solid Waste (PPE, contaminated items) disposal->solid_waste liquid_waste Collect Liquid Waste (solutions, rinsates) disposal->liquid_waste ehs_disposal Dispose via EHS/ Licensed Contractor solid_waste->ehs_disposal liquid_waste->ehs_disposal end End ehs_disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.